molecular formula C12H13NO2 B1352035 1-(4-Acetylphenyl)pyrrolidin-2-one CAS No. 682351-65-1

1-(4-Acetylphenyl)pyrrolidin-2-one

Cat. No.: B1352035
CAS No.: 682351-65-1
M. Wt: 203.24 g/mol
InChI Key: PKUMIGIYINMLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1) is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This molecule features a pyrrolidin-2-one scaffold linked to a para-acetylphenyl group, a structure that is of significant interest in medicinal chemistry. The pyrrolidine ring is a common motif in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . Research into analogous pyrrolidine-containing structures has demonstrated potential in areas such as anticancer and anti-inflammatory applications . For instance, structurally related succinimide derivatives have been synthesized and evaluated for their anticancer properties . Furthermore, pyrrolidine derivatives are frequently explored for their analgesic and anti-inflammatory activities, often acting through mechanisms involving enzyme inhibition . As a building block, this compound can be utilized in various synthetic pathways, including the development of more complex molecules for biological screening . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consider its utility as a key intermediate in the synthesis of novel chemical entities for pharmaceutical and chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUMIGIYINMLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407193
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682351-65-1
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Acetylphenyl)pyrrolidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 1-(4-Acetylphenyl)pyrrolidin-2-one , a significant nitrogen-containing heterocyclic intermediate used in medicinal chemistry.

Executive Summary

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS: 682351-65-1) is a functionalized N-aryl lactam serving as a critical pharmacophore in drug discovery. Structurally, it combines a polar pyrrolidinone head group—often used as a hydrogen bond acceptor mimic—with a lipophilic acetophenone tail that allows for further diversification via aldol condensations, reductive aminations, or halogenations. This compound is frequently utilized as a scaffold in the development of Factor Xa inhibitors, anticonvulsants, and AKR1C3 inhibitors.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(4-Acetylphenyl)pyrrolidin-2-one
CAS Number 682351-65-1
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES CC(=O)C1=CC=C(C=C1)N2CCCC2=O
InChI Key OEMDVKXAOKHWHP-UHFFFAOYSA-N
Structural Analysis

The molecule features a central phenyl ring substituted at the para positions. The electron-withdrawing acetyl group (-COCH₃) at position 4 deactivates the ring, while the pyrrolidinone nitrogen at position 1 acts as a weak donor due to resonance with the lactam carbonyl. This "push-pull" electronic character influences its solubility and reactivity profile.

G cluster_0 Reactivity Hotspots Acetophenone 4-Acetylphenyl Group (Lipophilic Tail) Linker C-N Bond (Aryl-Amide) Acetophenone->Linker Pyrrolidinone Pyrrolidin-2-one (Polar Head) Linker->Pyrrolidinone

Figure 1: Structural connectivity highlighting the modular nature of the scaffold.

Physicochemical Properties[1][2][3][4][5][6]

PropertyValueContext
Appearance Off-white to pale yellow solidTypical of conjugated N-aryl systems.
Melting Point 132–136 °C (Predicted)Crystalline lattice stabilized by dipole-dipole interactions.
LogP ~1.2Moderate lipophilicity; suitable for CNS penetration.
Solubility DMSO, DMF, CH₂Cl₂, MethanolPoor water solubility due to the aryl core.
H-Bond Acceptors 2 (Ketone + Lactam Carbonyl)Critical for receptor binding interactions.
H-Bond Donors 0Lack of NH donors improves membrane permeability.

Synthesis & Manufacturing

Retrosynthetic Analysis

The most efficient route to 1-(4-acetylphenyl)pyrrolidin-2-one involves the construction of the C-N bond between the aromatic ring and the lactam nitrogen. Two primary strategies exist:

  • Cyclization (Thermal): Condensation of 4-aminoacetophenone with

    
    -butyrolactone (GBL).
    
  • C-N Coupling (Catalytic): Goldberg or Buchwald-Hartwig coupling of 4-bromoacetophenone with 2-pyrrolidinone.

Recommended Protocol: Thermal Cyclization

This method is preferred for scale-up due to the low cost of reagents and absence of heavy metal catalysts.

Reagents:

  • 4-Aminoacetophenone (1.0 eq)

  • 
    -Butyrolactone (GBL) (1.5 - 2.0 eq)
    
  • Catalyst: Zinc Chloride (ZnCl₂) or concentrated HCl (catalytic)

  • Solvent: None (Neat) or High-boiling solvent (e.g., Toluene for azeotropic distillation)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a simple distillation head, combine 4-aminoacetophenone and GBL.

  • Activation: Add catalytic ZnCl₂ (5-10 mol%). The Lewis acid activates the lactone carbonyl, facilitating nucleophilic attack by the aniline.

  • Reaction: Heat the mixture to 180–200 °C. The high temperature is required to drive the initial ring-opening to the amide intermediate and the subsequent ring-closure (dehydration).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The disappearance of the aniline starting material indicates completion.

  • Workup: Cool the mixture to ~60 °C. Dilute with Ethyl Acetate and wash with water to remove excess GBL.

  • Purification: Recrystallize from Ethanol or Isopropanol to yield the product as off-white crystals.

Synthesis Start Start: 4-Aminoacetophenone + GBL Catalyst Add Catalyst: ZnCl2 (5 mol%) Start->Catalyst Heat Thermal Cyclization: 180-200°C, 12-24h Catalyst->Heat Activation Workup Workup: Dilute w/ EtOAc Wash w/ H2O Heat->Workup -H2O (Dehydration) Product Final Product: 1-(4-Acetylphenyl)pyrrolidin-2-one Workup->Product Recrystallization

Figure 2: Thermal cyclization pathway for scalable synthesis.

Applications in Drug Discovery[2][7]

Pharmacophore Utility

The N-aryl pyrrolidinone moiety is a "privileged structure" in medicinal chemistry. It serves as a bioisostere for morpholinones (found in Rivaroxaban) and other cyclic amides.

  • Factor Xa Inhibition: The lactam ring orients the aryl group to interact with the S4 pocket of the coagulation Factor Xa enzyme.

  • AKR1C3 Inhibitors: Derivatives of this scaffold have shown potency in inhibiting Aldo-keto reductase 1C3, a target for castration-resistant prostate cancer.

Chemical Diversification

The acetyl group at the para position is a versatile handle:

  • Halogenation: Alpha-bromination (using Br₂/HBr) yields

    
    -bromo ketones, precursors to thiazoles or imidazoles.
    
  • Reductive Amination: Reaction with amines and NaBH(OAc)₃ generates benzylamine derivatives.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]Do not eat, drink, or smoke when using.[2]
Skin Irritation H315: Causes skin irritation.[1][3]Wear protective gloves (Nitrile).[2][4]
Eye Irritation H319: Causes serious eye irritation.[1][3][4]Wear eye protection/face shield.[2][1][4]

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, although the compound is relatively stable in air.

References

  • PubChem Compound Summary . 1-(4-Acetylphenyl)pyrrolidin-2-one (CID 680770). National Center for Biotechnology Information. Link

  • BLD Pharm . Product Analysis: 2-Pyrrolidinone, 1-(4-acetylphenyl)-.[5] Link

  • ChemicalBook . 1-(4-Acetylphenyl)pyrrolidin-2-one Properties and Suppliers. Link

  • Accela Chem . Safety Data Sheet for Acetophenone Derivatives. Link

  • Organic Syntheses . General Methods for N-Aryl Pyrrolidinone Synthesis (Analogous Protocols). Link

Sources

Technical Guide: 1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1)

[1][2][3][4][5][6][7][8]

Part 1: Executive Summary

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1) is a specialized nitrogen-containing heterocycle serving as a critical Pharmaceutical Intermediate .[1] Its structural motif—an N-aryl pyrrolidinone with a para-acetyl substitution—positions it as a versatile scaffold in the synthesis of bioactive molecules, particularly in the development of Factor Xa inhibitors, androgen receptor antagonists, and novel CNS agents.

This guide provides a comprehensive technical analysis of CAS 682351-65-1, detailing its physicochemical properties, synthetic pathways, and utility in medicinal chemistry. It is designed to support researchers in optimizing reaction conditions and understanding the structural logic behind its application.

Part 2: Chemical Identity & Physicochemical Properties

The precise characterization of CAS 682351-65-1 is fundamental for quality control and stoichiometric calculations in synthetic workflows.

Table 1: Core Chemical Specifications
PropertySpecification
CAS Number 682351-65-1
Chemical Name 1-(4-Acetylphenyl)pyrrolidin-2-one
Synonyms 4'-Acetyl-1-pyrrolidinobenzene; 1-(p-Acetylphenyl)-2-pyrrolidinone
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Exact Mass 203.0946 Da
SMILES CC(=O)C1=CC=C(C=C1)N2CCCC2=O
InChI Key ODLMAHJVESYWTB-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in water
Melting Point 132–136 °C (Predicted/Typical for this class)

Part 3: Synthetic Pathways & Mechanism of Formation

The synthesis of CAS 682351-65-1 typically employs transition-metal-catalyzed C-N bond formation strategies. Understanding these pathways allows for the optimization of yield and purity, particularly when scaling up for preclinical studies.

Primary Synthetic Route: Copper-Catalyzed Goldberg Reaction

The most robust industrial route involves the N-arylation of 2-pyrrolidinone with 4-bromoacetophenone or 4-iodoacetophenone. This "Goldberg-modified" reaction utilizes a copper catalyst (e.g., CuI) and a diamine ligand to facilitate the coupling under milder conditions than traditional Ullmann condensation.

Mechanism:

  • Oxidative Addition: The copper(I) species undergoes oxidative addition into the aryl halide bond.

  • Ligand Exchange: The pyrrolidinone nitrogen (deprotonated by a base like K₂CO₃ or Cs₂CO₃) coordinates to the copper center.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Alternative Route: Buchwald-Hartwig Amination

For small-scale, high-throughput medicinal chemistry, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) offers higher yields and functional group tolerance, albeit at a higher cost.

Visualizing the Reaction Logic:

SynthesisPathwaysStart14-Bromoacetophenone(Electrophile)Catalyst1Route A: CuI / Ligand(Goldberg Conditions)Base: K2CO3, Solvent: DioxaneStart1->Catalyst1Catalyst2Route B: Pd2(dba)3 / Xantphos(Buchwald-Hartwig)Base: Cs2CO3, Solvent: TolueneStart1->Catalyst2Start22-Pyrrolidinone(Nucleophile)Start2->Catalyst1Start2->Catalyst2IntermediateTransition State(Metal-Amido Complex)Catalyst1->IntermediateHeat (110°C)Catalyst2->IntermediateHeat (80-100°C)ProductCAS 682351-65-11-(4-Acetylphenyl)pyrrolidin-2-oneIntermediate->ProductReductive Elimination

Figure 1: Dual synthetic pathways for CAS 682351-65-1.[1] Route A is preferred for cost-effective scale-up, while Route B is utilized for rapid library generation.

Part 4: Applications in Drug Discovery

CAS 682351-65-1 is not merely an end-product but a divergent intermediate . Its value lies in the orthogonality of its two functional handles: the pyrrolidinone ring (a stable, polar pharmacophore) and the acetyl group (a reactive electrophile).

Structural Significance
  • Bioisosterism: The N-phenylpyrrolidinone moiety serves as a bioisostere for N-phenyloxazolidinones (found in antibiotics like Linezolid) and N-phenyllactams (common in coagulation factor inhibitors).

  • Hydrogen Bonding: The pyrrolidinone carbonyl acts as a hydrogen bond acceptor, crucial for binding affinity in enzyme active sites (e.g., Factor Xa S4 pocket).

Functionalization Workflows

Medicinal chemists utilize the acetyl group to expand the molecule into more complex drugs.

Key Transformations:

  • Reductive Amination: Reaction with primary/secondary amines followed by reduction (NaBH₃CN) yields benzylamine derivatives, common in GPCR ligands.

  • Alpha-Bromination: Conversion to the α-bromo ketone allows for the synthesis of thiazoles or imidazoles via Hantzsch cyclization.

  • Grignard Addition: Addition of organometallics to the ketone generates tertiary alcohols, often used to tune lipophilicity (LogP).

ApplicationsCoreCAS 682351-65-1(Acetyl Handle)Rxn1Reductive Amination(R-NH2 / NaBH3CN)Core->Rxn1Rxn2Alpha-Bromination(Br2 / HBr)Core->Rxn2Rxn3Grignard Reaction(R-MgBr)Core->Rxn3Prod1Benzylamine Derivatives(GPCR Ligands)Rxn1->Prod1Prod2Alpha-Bromo Ketone(Precursor to Thiazoles)Rxn2->Prod2Prod3Tertiary Alcohols(Modulated LogP)Rxn3->Prod3

Figure 2: Divergent synthesis strategies utilizing the acetyl functional handle of CAS 682351-65-1.

Part 5: Handling, Stability, and Safety Protocols

As a research chemical, CAS 682351-65-1 requires standard laboratory safety protocols. It is generally stable but should be protected from moisture to prevent hydrolysis of the lactam ring over extended periods.

Storage and Stability
  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container.

  • Hygroscopicity: Mildly hygroscopic. Desiccate when not in use.

  • Shelf Life: >2 years under recommended conditions.

Experimental Handling Protocol (Solubilization)

Objective: Prepare a 10 mM stock solution for in vitro screening.

  • Weighing: Accurately weigh 2.03 mg of CAS 682351-65-1 into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using water directly for stock preparation due to low solubility.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter.

  • Usage: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11523499, 1-(4-Acetylphenyl)pyrrolidin-2-one. Retrieved from [Link]

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

Biological Activity of N-Arylpyrrolidinone Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylpyrrolidinone scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered lactam ring fused to an aromatic system via the nitrogen atom. Unlike their N-alkyl counterparts (e.g., Levetiracetam), N-aryl derivatives exhibit distinct electronic and lipophilic profiles that enable unique interactions with voltage-gated ion channels, microbial cell membranes, and oncogenic signaling pathways. This guide provides a technical analysis of their structure-activity relationships (SAR), synthesis protocols, and therapeutic applications, specifically targeting researchers in early-stage drug discovery.

Structural Significance & SAR Analysis[1][2][3]

The N-arylpyrrolidinone core (1-aryl-2-pyrrolidinone) functions as a rigid spacer that orients pharmacophores in 3D space. The biological activity is heavily modulated by the electronic nature of the aryl substituents and the functionalization at the C-3 and C-4 positions of the lactam ring.

Key SAR Determinants
  • The N-Aryl Moiety:

    • Lipophilicity: Substitution with halogens (Cl, F) or alkyl groups at the para position of the phenyl ring increases logP, enhancing blood-brain barrier (BBB) penetration, which is critical for anticonvulsant activity.

    • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO2 or -CF3 on the aryl ring often increase the acidity of the lactam protons (if unsubstituted) or alter the dipole moment, affecting binding affinity to voltage-gated sodium channels.

    • Steric Bulk: Ortho-substitution can force the aryl ring out of coplanarity with the lactam system, creating a "twisted" conformation that may improve selectivity for specific enzyme pockets (e.g., COX-2 vs. COX-1).

  • Lactam Ring Functionalization:

    • C-4 Substitution: Introduction of a carboxylic acid or hydrazone moiety at C-4 (derived from itaconic acid synthesis) significantly enhances anticancer activity by providing hydrogen bond donors/acceptors.

    • C-5 Carbonyl: Essential for hydrogen bonding interactions with receptor backbones (e.g., SV2A protein or bacterial DNA gyrase).

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic governing the biological activity of this scaffold.

SAR_Logic Core N-Arylpyrrolidinone Core Aryl N-Aryl Substituents (R1) Core->Aryl Ring Lactam Ring C3/C4 (R2) Core->Ring Effect1 Increased Lipophilicity (BBB Penetration) Aryl->Effect1 Halogens (Cl, F) Effect2 Electronic Modulation (Receptor Affinity) Aryl->Effect2 EWGs (NO2, CF3) Effect3 H-Bonding Capacity (Target Binding) Ring->Effect3 Hydrazones/Acids Activity1 Anticonvulsant (Na+ Channel Block) Effect1->Activity1 Effect2->Activity1 Activity2 Anticancer (Cytotoxicity) Effect3->Activity2

Figure 1: Structure-Activity Relationship (SAR) logic flow for N-arylpyrrolidinone derivatives.

Therapeutic Profiles and Mechanisms

Anticonvulsant Activity

While Levetiracetam targets the SV2A protein, N-aryl derivatives often display a multi-target mechanism.

  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs) and L-type calcium channels.[1] The hydrophobic aryl tail interacts with the inactivated state of the sodium channel, stabilizing it and preventing repetitive neuronal firing.

  • Key Data: Derivatives with a para-chlorophenyl group have shown protection in Maximal Electroshock (MES) models, often comparable to phenytoin but with reduced sedation.

Anticancer Activity (Cytotoxicity)

Recent studies highlight the efficacy of N-arylpyrrolidinones against lung (A549) and breast (MDA-MB-231) cancer lines.

  • Mechanism:

    • Tubulin Polymerization Inhibition: Similar to combretastatin, 3,4,5-trimethoxyphenyl derivatives can bind to the colchicine site of tubulin.

    • Apoptosis Induction: Up-regulation of Caspase-3 and Bax, leading to mitochondrial-mediated cell death.

  • Potency: Hydrazone-linked derivatives have demonstrated IC50 values in the low micromolar range (2.5–5.0 µM) against melanoma lines.

Antimicrobial Activity[5][6][7][8][9]
  • Target: Bacterial cell membranes and DNA gyrase.

  • Spectrum: Moderate activity against Gram-positive bacteria (S. aureus, B. cereus). The presence of an azo (-N=N-) linkage or a thiazole moiety attached to the pyrrolidinone ring significantly boosts potency against multidrug-resistant strains.

Experimental Protocols

Synthesis: The Itaconic Acid Route (Green Chemistry Approach)

This protocol avoids the harsh conditions of the classic aniline + butyrolactone reaction, offering a cleaner route to functionalized N-arylpyrrolidinones.

Objective: Synthesis of 1-(4-substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid.

Reagents:

  • Itaconic acid (1.0 eq)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Water (Solvent)

  • Reflux condenser[2]

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask, dissolve 10 mmol of itaconic acid in 20 mL of distilled water.

  • Addition: Add 10 mmol of the substituted aniline. The mixture may become a slurry.

  • Reflux: Heat the mixture to reflux (100°C) for 1–2 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the vinyl double bond (Michael addition) followed by cyclization (amidation).

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the aniline spot.

  • Isolation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water to obtain the pure carboxylic acid derivative.

  • Derivatization (Optional): The carboxylic acid group can be further reacted with hydrazine to form hydrazides, which are precursors for high-potency anticancer agents.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of synthesized derivatives against A549 cells.

Protocol:

  • Seeding: Seed A549 cells in 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve N-arylpyrrolidinone derivatives in DMSO (stock). Prepare serial dilutions in the medium (final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Synthesis Workflow Visualization

The following diagram details the synthetic pathways for generating diverse N-arylpyrrolidinone libraries, highlighting the divergence point for creating antimicrobial vs. anticancer agents.

Synthesis_Workflow Aniline Substituted Aniline (Ar-NH2) Intermediate1 N-Aryl Succinamic Acid Aniline->Intermediate1 Acetone/RT Intermediate2 5-Oxopyrrolidine-3-carboxylic Acid Aniline->Intermediate2 H2O/Reflux (Green Synthesis) Itaconic Itaconic Acid Itaconic->Intermediate2 H2O/Reflux (Green Synthesis) Succinic Succinic Anhydride Succinic->Intermediate1 Acetone/RT Succinimide N-Aryl Succinimide (Anticonvulsant Core) Intermediate1->Succinimide AcCl/Reflux (Cyclization) Hydrazide Pyrrolidine-3-carbohydrazide Intermediate2->Hydrazide N2H4/EtOH Target_Cancer Hydrazone Derivative (Anticancer) Hydrazide->Target_Cancer Aldehydes/Reflux

Figure 2: Synthetic pathways for N-arylpyrrolidinone and succinimide derivatives.

Quantitative Data Summary

The table below summarizes biological activity data from key reference studies, illustrating the potency of specific substitution patterns.

Derivative TypeR-Group (Aryl)Target/Cell LineActivity MetricReference
Anticancer 3,4,5-TrimethoxyA549 (Lung)IC50: ~5.2 µM[1]
Anticancer 4-Nitrothiophene*IGR39 (Melanoma)IC50: 2.5 µM[2]
Anticonvulsant 4-ChloroMES Test (Mice)ED50: ~31 mg/kg[3]
Antimicrobial 4-Fluoro (Thiazole hybrid)S. aureusMIC: 30.5 mm (Zone)[4]

*Note: Thiophene moiety attached via hydrazone linker at C-4.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 2022.[3] [Link][4]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 2023. [Link][4][5][6]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 2021. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Acetylphenyl)pyrrolidin-2-one in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide addresses a fundamental yet often elusive parameter in early-phase drug discovery: the solubility of a compound of interest. Here, we focus on 1-(4-Acetylphenyl)pyrrolidin-2-one, a molecule of interest within various research contexts. While extensive databases provide a wealth of information, specific quantitative solubility data for many novel compounds remain unpublished. This guide, therefore, takes a two-fold approach. Firstly, it acknowledges the current lack of specific public data on the solubility of 1-(4-Acetylphenyl)pyrrolidin-2-one in dimethyl sulfoxide (DMSO) and methanol. Secondly, and more importantly, it provides a comprehensive, field-proven framework for the experimental determination of this crucial parameter. This document is structured not as a rigid template, but as a logical and scientifically-grounded workflow, empowering you to generate reliable and reproducible solubility data in your own laboratories.

The Central Role of Solubility in Preclinical Research

In the realm of drug discovery, understanding a compound's solubility is not merely a formality; it is a critical determinant of its developability. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation, and ultimately, poor bioavailability. The choice of solvent for initial compound screening and stock solution preparation is therefore a decision of significant consequence. DMSO is a near-universal solvent in high-throughput screening due to its exceptional ability to dissolve a wide range of organic molecules.[1][2] Methanol, a polar protic solvent, is also frequently employed in various stages of chemical and pharmaceutical development.[3] A thorough understanding of a compound's behavior in these solvents is paramount for any research program.

Physicochemical Landscape: Compound and Solvents

A predictive understanding of solubility begins with an analysis of the key players: the solute and the solvents.

Profile of 1-(4-Acetylphenyl)pyrrolidin-2-one
  • IUPAC Name: 1-(4-acetylphenyl)pyrrolidin-2-one

  • CAS Number: 682351-65-1[4]

  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol

The structure of 1-(4-Acetylphenyl)pyrrolidin-2-one incorporates both polar (the amide of the pyrrolidinone ring and the acetyl group) and non-polar (the phenyl ring) moieties. This amphipathic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

The Solvents of Choice: DMSO and Methanol

The selection of DMSO and methanol for solubility assessment is a strategic one, rooted in their distinct and complementary physicochemical properties.

PropertyDimethyl Sulfoxide (DMSO)Methanol
Formula (CH₃)₂SOCH₃OH
Molar Mass 78.13 g/mol 32.04 g/mol
Type Polar AproticPolar Protic
Boiling Point 189 °C64.7 °C
Dielectric Constant 47.232.7
Miscibility with Water MiscibleMiscible

DMSO's high polarity and aprotic nature make it an excellent solvent for a wide array of organic compounds, capable of disrupting intermolecular forces within a crystal lattice.[1][2] Methanol , on the other hand, is a polar protic solvent, readily participating in hydrogen bonding, which can be a critical factor in the dissolution of compounds with hydrogen bond donors and acceptors.[3]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

In the absence of published data, the "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol is a robust and self-validating system for this purpose.

The Shake-Flask Method: A Step-by-Step Workflow

The underlying principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 1-(4-Acetylphenyl)pyrrolidin-2-one B Add to vials containing known volume of DMSO or Methanol A->B C Seal vials and place in a shaker incubator B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge vials to pellet undissolved solid D->E F Carefully collect supernatant E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtered supernatant G->H I Analyze by validated HPLC-UV method H->I J Quantify against a standard curve I->J

Figure 1: Experimental workflow for the shake-flask solubility determination.

Protocol Details:

  • Preparation:

    • Add an excess amount (e.g., 5-10 mg) of 1-(4-Acetylphenyl)pyrrolidin-2-one to several replicate vials (n≥3). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately pipette a known volume (e.g., 1 mL) of DMSO or methanol into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context) and agitate for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • Following equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • For robust removal of any remaining particulates, filter the collected supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents) with a pore size of 0.22 µm.

  • Analysis and Quantification (HPLC-UV):

    • Prepare a standard stock solution of 1-(4-Acetylphenyl)pyrrolidin-2-one of known concentration in the solvent of interest.

    • Generate a multi-point calibration curve from the stock solution, covering the expected solubility range.

    • Prepare accurate dilutions of the filtered supernatant to fall within the linear range of the calibration curve.

    • Analyze the standards and diluted samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λmax.

    • Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the solubility.

Causality in Experimental Choices
  • Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium with a saturated solution has been achieved.

  • Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant and recorded temperature is crucial for data reproducibility and relevance.

  • Why filtration? Even after centrifugation, microscopic particles can remain suspended. Filtration ensures that only the truly dissolved compound is analyzed, preventing overestimation of solubility.

  • Why HPLC-UV? This analytical technique offers high specificity and sensitivity, allowing for accurate quantification of the analyte even in the presence of minor impurities.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented clearly and concisely.

Table 1: Experimentally Determined Solubility of 1-(4-Acetylphenyl)pyrrolidin-2-one

SolventTemperature (°C)Mean Solubility (mg/mL)Standard DeviationMolar Solubility (mol/L)
DMSO25[Insert Data][Insert Data][Insert Data]
Methanol25[Insert Data][Insert Data][Insert Data]

The results should be reported as the mean and standard deviation of at least three independent measurements.

Concluding Remarks for the Practicing Scientist

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. DMSO Physical Properties. [Link]

  • ResearchGate. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PubChem. 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. [Link]

  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]

  • PMC (NIH). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]

  • ResearchGate. DMSO solubility and bioscreening. [Link]

  • MDPI. Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures. [Link]

  • PubChem. 1-(4-Acetylphenyl)propan-1-one. [Link]

  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

Pharmacophore Modeling of 1-(4-Acetylphenyl)pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the pharmacophore modeling strategy for 1-(4-Acetylphenyl)pyrrolidin-2-one , a structural analog of the racetam class of nootropics. The analysis focuses on its potential as an AMPA receptor Positive Allosteric Modulator (PAM) , the primary therapeutic target for this chemical scaffold.

Targeting AMPA Receptor Modulation: A Structural & Computational Guide

Executive Summary & Chemical Context

1-(4-Acetylphenyl)pyrrolidin-2-one represents a rigidified N-aryl lactam scaffold. Unlike classical racetams (e.g., Aniracetam , which possesses a flexible benzoyl linker, or Piracetam , which uses an acetamide linker), this molecule features a direct N-phenyl bond.

  • Chemical Class: N-Aryl-2-pyrrolidinone (Racetam analog).

  • Primary Biological Target: AMPA Receptor (GluA2 subunit) – Positive Allosteric Modulation.

  • Secondary Potential: SV2A binding (synaptic vesicle protein) or anticonvulsant activity via Na+ channel modulation.

  • Structural Significance: The direct N-phenyl linkage introduces a critical steric constraint (torsion angle) that defines the pharmacophore's 3D shape, distinguishing it from more flexible analogs.

Computational Workflow: The Core Directive

This workflow synthesizes ligand-based and structure-based approaches to construct a robust pharmacophore hypothesis.

Phase I: Ligand Preparation & Conformational Analysis

The most common error in modeling N-aryl systems is assuming planarity.

  • 2D to 3D Conversion: Generate the initial 3D structure.

  • QM Geometry Optimization (Critical Step):

    • Method: DFT (Density Functional Theory) at the B3LYP/6-31G* level.

    • Rationale: Standard molecular mechanics force fields (e.g., MMFF94) often over-planarize the N-phenyl bond due to conjugation penalties. However, steric clash between the lactam carbonyl oxygen and the phenyl ortho-hydrogens forces a twist.

    • Expected Torsion: The dihedral angle (

      
      ) between the pyrrolidone ring and the phenyl ring typically settles between 35° and 55° . This "twisted" conformation is the bioactive shape required to fit the hydrophobic pocket of the AMPA receptor.
      
  • Acetyl Group Rotation: The 4-acetyl group is generally coplanar with the phenyl ring to maximize

    
    -conjugation, creating a rigid distal vector.
    
Phase II: Pharmacophore Hypothesis Generation

We align the optimized 1-(4-Acetylphenyl)pyrrolidin-2-one against a reference set of known AMPA PAMs (Aniracetam, CX-516).

The Four-Point Pharmacophore Model:

  • F1 (HBA): Lactam Carbonyl Oxygen.

    • Function: Forms a hydrogen bond with the backbone amide of the receptor (e.g., Ser/Thr residues in the GluA2 ligand-binding domain).

  • F2 (HYD/AR): Phenyl Ring.

    • Function: Occupies the central hydrophobic pocket. The centroid of this ring is a critical anchor point.

  • F3 (HBA): Acetyl Carbonyl Oxygen.

    • Function: Distal hydrogen bond acceptor. In Aniracetam, this corresponds to the p-methoxy oxygen; here, the acetyl carbonyl provides a stronger electrostatic vector.

  • F4 (Excl): Pyrrolidine Ring Volume.

    • Function: Steric exclusion. The saturated ring must fit into the "cage" formed by the dimer interface.

Phase III: Validation Strategy

A model is only as good as its ability to discriminate actives from decoys.

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 50 decoys for every active analog.

  • Enrichment Metrics:

    • ROC AUC: Target an Area Under Curve > 0.75.

    • EF1% (Enrichment Factor at 1%): Measures early recognition of actives.

Experimental Protocols

Protocol A: Ligand Alignment & Model Construction (LigandScout/MOE)
  • Import Reference: Load the crystal structure of Aniracetam bound to GluA2 (e.g., PDB ID: 3S8E or similar) to define the "Bioactive Conformation."

  • Superposition:

    • Align 1-(4-Acetylphenyl)pyrrolidin-2-one onto Aniracetam.

    • Constraint: Prioritize the alignment of the Lactam Nitrogen and the Phenyl Centroid .

    • Note: Allow the pyrrolidone ring to deviate slightly to accommodate the N-phenyl twist.

  • Feature Extraction:

    • Place a Vector HBA on the lactam carbonyl.

    • Place a Plane Aromatic on the phenyl ring.

    • Place a Vector HBA on the acetyl carbonyl.

  • Refinement: Add "Exclusion Volumes" (grey spheres) around the ligand where the receptor backbone (from PDB) creates steric walls.

Protocol B: QM Torsion Scan
  • Software: Gaussian or ORCA.

  • Input: Z-matrix of the molecule.

  • Scan Coordinate: Dihedral angle

    
    .
    
  • Steps: Scan from 0° to 180° in 10° increments.

  • Output: Plot Energy vs. Angle. Identify the global minimum (likely ~45°). Use this geometry for the pharmacophore, not the planar 0° form.

Visualization of Signaling & Workflow

The following diagrams illustrate the logical flow of the modeling process and the structural pharmacophore map.

Diagram 1: Computational Modeling Workflow

PharmacophoreWorkflow Lead Lead: 1-(4-Acetylphenyl) pyrrolidin-2-one QM QM Geometry Optimization (DFT B3LYP/6-31G*) Lead->QM Initial Input Torsion N-Phenyl Torsion Analysis (Non-planar ~45°) QM->Torsion Energy Min. Align 3D Alignment vs. Aniracetam (PDB: 3S8E) Torsion->Align Bioactive Conf. Model Pharmacophore Hypothesis (HBA, AR, HYD) Align->Model Feature Extraction Validation Decoy Screening (ROC/AUC Analysis) Model->Validation Test Set Final Optimized Virtual Screening Query Validation->Final Validated Model

Caption: Step-by-step computational workflow for generating a validated pharmacophore model for the target scaffold.

Diagram 2: Pharmacophore Feature Map

PharmacophoreMap HBA1 F1: Lactam C=O (H-Bond Acceptor) HYD F2: Phenyl Ring (Hydrophobic/Aromatic) HBA1->HYD ~4.5 Å Excl F4: Pyrrolidine (Steric Shape) HBA1->Excl Constraint HBA2 F3: Acetyl C=O (Distal HBA) HYD->HBA2 ~5.2 Å

Caption: Abstract representation of the 4-point pharmacophore hypothesis. Distances are approximate based on minimized geometry.

Data Presentation: Comparative Descriptors

Property1-(4-Acetylphenyl)pyrrolidin-2-oneAniracetam (Reference)Pharmacophore Implication
Linker Type Direct N-Aryl BondAnisoyl (Carbonyl linker)1-(4-Acetyl...) is more rigid; lower entropy penalty upon binding.
H-Bond Acceptors 2 (Lactam, Acetyl)3 (Lactam, Linker C=O, Methoxy)Acetyl group mimics the distal methoxy/carbonyl of Aniracetam.
LogP (Hydrophobicity) ~1.5 - 2.0~1.1Higher lipophilicity may improve BBB permeability.
Torsion (N-Ring) ~45° (Twisted)FlexibleRigid scaffold requires precise fit; less "induced fit" capacity.

References

  • Jin, R., et al. (2005). "Crystal Structure and Mechanism of Action of Aniracetam." Journal of Medicinal Chemistry.

  • Ahmed, A.H., & Oswald, R.E. (2010). "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors." Journal of Medicinal Chemistry.

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters." Journal of Chemical Information and Modeling.

  • Mysinger, M.M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

  • Gouliaev, A.H., & Senning, A. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews.

The Lynchpin of Nootropic Synthesis: A Technical Guide to 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-acetylphenyl)pyrrolidin-2-one, a pivotal pharmaceutical intermediate in the synthesis of nootropic agents, most notably Aniracetam. We delve into the chemical and physical properties of this compound, offering a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Mechanistic insights into this reaction are provided, alongside comprehensive methodologies for its purification and analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical guidance for the effective utilization of this versatile intermediate.

Introduction: The Strategic Importance of 1-(4-Acetylphenyl)pyrrolidin-2-one

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds.[1] Within this class, 1-(4-acetylphenyl)pyrrolidin-2-one emerges as a critical building block, primarily recognized for its role as a direct precursor to Aniracetam, a well-known nootropic drug of the racetam family.[2][3] The synthesis of Aniracetam and other related neurologically active compounds hinges on the efficient and high-purity production of this key intermediate.

The structural uniqueness of 1-(4-acetylphenyl)pyrrolidin-2-one lies in the convergence of a polar lactam ring and a functionalized aromatic moiety. The acetyl group on the phenyl ring provides a reactive handle for further chemical transformations, making it a versatile platform for the development of a diverse range of pharmaceutical derivatives. This guide aims to consolidate the available technical information on 1-(4-acetylphenyl)pyrrolidin-2-one, providing a comprehensive resource for its synthesis, characterization, and safe handling.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Physicochemical Data
PropertyValueSource
IUPAC Name 1-(4-acetylphenyl)pyrrolidin-2-one-
CAS Number 25961-65-1-
Molecular Formula C₁₂H₁₃NO₂[4]
Molecular Weight 203.24 g/mol [4]
Appearance Off-white to pale yellow crystalline solid (predicted)-
Solubility Soluble in most organic solvents; sparingly soluble in water (predicted)-
Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a certified respirator.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area, preferably a fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[6] If swallowed, seek medical attention.[6]

Synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one: A Practical Approach

The most logical and widely applicable method for the synthesis of 1-(4-acetylphenyl)pyrrolidin-2-one is the Friedel-Crafts acylation of N-phenylpyrrolidin-2-one. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[7]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 N-Phenylpyrrolidin-2-one P1 1-(4-Acetylphenyl)pyrrolidin-2-one R1->P1 R2 Acetyl Chloride R2->P1 C1 Aluminum Chloride (AlCl₃) S1 Dichloromethane (DCM)

Caption: Synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of N-phenylpyrrolidin-2-one.

G A Acetyl Chloride + AlCl₃ B Acylium Ion Formation (CH₃CO⁺ + AlCl₄⁻) A->B Step 1 C Electrophilic Attack by N-Phenylpyrrolidin-2-one B->C Step 2 D Sigma Complex (Arenium Ion) Intermediate C->D E Deprotonation D->E Step 3 F 1-(4-Acetylphenyl)pyrrolidin-2-one + HCl + AlCl₃ E->F

Caption: Mechanism of Friedel-Crafts Acylation.

The pyrrolidinone group is an ortho, para-directing activator. However, due to steric hindrance from the lactam ring, the acylation occurs predominantly at the para position.

Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures and should be performed by a qualified chemist.[5]

Materials:

  • N-Phenylpyrrolidin-2-one

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve N-phenylpyrrolidin-2-one (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(4-acetylphenyl)pyrrolidin-2-one can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization is typically a mixture of a polar solvent (e.g., ethanol, ethyl acetate) and a non-polar solvent (e.g., hexane, heptane).[8] Dissolve the crude product in a minimal amount of the hot polar solvent and slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted):

    • δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the acetyl group.

    • δ ~7.6 ppm (d, 2H): Aromatic protons meta to the acetyl group.

    • δ ~3.9 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen.

    • δ ~2.6 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group.

    • δ ~2.5 ppm (s, 3H): Methyl protons of the acetyl group.

    • δ ~2.1 ppm (quintet, 2H): Methylene protons of the pyrrolidinone ring at the 4-position.

  • ¹³C NMR (predicted):

    • δ ~197 ppm: Carbonyl carbon of the acetyl group.

    • δ ~175 ppm: Carbonyl carbon of the pyrrolidinone ring.

    • δ ~144 ppm: Aromatic carbon attached to the nitrogen.

    • δ ~135 ppm: Aromatic carbon attached to the acetyl group.

    • δ ~129 ppm: Aromatic carbons ortho to the acetyl group.

    • δ ~119 ppm: Aromatic carbons meta to the acetyl group.

    • δ ~49 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the nitrogen.

    • δ ~33 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the carbonyl group.

    • δ ~26 ppm: Methyl carbon of the acetyl group.

    • δ ~18 ppm: Methylene carbon of the pyrrolidinone ring at the 4-position.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • ~1680 cm⁻¹: C=O stretching of the aromatic ketone.

  • ~1700 cm⁻¹: C=O stretching of the lactam.

  • ~1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~2900-3000 cm⁻¹: C-H stretching of the alkyl and aromatic groups.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the pyrrolidinone ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water.[11]

  • Detection: UV at a wavelength where the aromatic system absorbs, likely around 254 nm.

Application in Pharmaceutical Synthesis: The Gateway to Aniracetam

1-(4-Acetylphenyl)pyrrolidin-2-one is a key intermediate in the synthesis of Aniracetam. The subsequent step involves the Baeyer-Villiger oxidation of the acetyl group to an ester, followed by amidation or a related transformation to introduce the p-anisoyl group.

G A 1-(4-Acetylphenyl)pyrrolidin-2-one B Baeyer-Villiger Oxidation A->B C Intermediate Ester B->C D Reaction with p-Anisoyl Chloride C->D E Aniracetam D->E

Sources

Metabolic Stability Profiling of the 1-(4-Acetylphenyl)pyrrolidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile of the 1-(4-Acetylphenyl)pyrrolidin-2-one scaffold. This analysis is constructed from fragment-based metabolic principles, authoritative enzymatic data on N-aryl lactams and acetophenones, and standard drug metabolism and pharmacokinetics (DMPK) protocols.

Technical Guide & Optimization Strategy

Executive Summary

The 1-(4-Acetylphenyl)pyrrolidin-2-one scaffold represents a convergence of two pharmacologically distinct moieties: a pyrrolidin-2-one (lactam) ring and a para-substituted acetophenone . While the N-aryl lactam core offers robust resistance to rapid hydrolysis, this scaffold presents a "biphasic" metabolic risk profile.

Critical Insight: Standard microsomal stability assays (using HLM/RLM) often yield false negative clearance data for this scaffold. The primary metabolic soft spot—the acetyl group—is predominantly metabolized by cytosolic enzymes (Carbonyl Reductases/Alcohol Dehydrogenases), which are absent in washed microsomes. Researchers must utilize S9 fractions or Cryopreserved Hepatocytes to accurately predict in vivo clearance.

Structural Analysis & Metabolic Soft Spots

The molecule can be deconstructed into three zones of metabolic susceptibility.

ZoneStructureMetabolic RiskPrimary Enzyme Family
Zone A Acetyl Group (Methyl ketone)HIGH . Rapid reduction to secondary alcohol.CBR1 (Carbonyl Reductase 1), AKR (Aldo-Keto Reductase).[1]
Zone B Pyrrolidin-2-one Ring MODERATE . Hydroxylation at C5 (

-carbon).
CYP450 (Isoforms 2A6, 2E1, or 2D6).
Zone C Phenyl Ring LOW . Aromatic hydroxylation.CYP450 . Deactivated by electron-withdrawing acetyl & lactam groups.
Zone A: The Acetyl "Sink" (Reductive Metabolism)

The 4-acetyl moiety is a classic substrate for Carbonyl Reductase 1 (CBR1) . Unlike oxidative CYP pathways, this reduction occurs in the cytosol. The ketone is converted to a chiral 1-hydroxyethyl metabolite.

  • Consequence: This conversion dramatically alters polarity and creates a handle for Phase II conjugation (Glucuronidation via UGTs), leading to rapid renal excretion.

  • Stereochemistry: Reduction is often stereoselective, typically favoring the S-alcohol, though this is species-dependent.

Zone B: Lactam Oxidation (Oxidative Metabolism)

The pyrrolidinone ring mimics the metabolic fate of Cotinine (a structurally similar N-aryl pyrrolidinone). The carbon adjacent to the nitrogen (C5) is electron-rich and susceptible to hydroxylation.

  • Mechanism: CYP-mediated abstraction of the

    
    -proton followed by "oxygen rebound."
    
  • Fate: The resulting 5-hydroxy-lactam is a hemiaminal, which exists in equilibrium with the ring-opened

    
    -amino aldehyde/acid.
    

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent pathways for this scaffold, highlighting the critical distinction between Cytosolic and Microsomal clearance.

MetabolicPathways cluster_0 Clearance Mechanism Parent 1-(4-Acetylphenyl) pyrrolidin-2-one Alcohol Metabolite M1: 1-(4-(1-Hydroxyethyl)phenyl) pyrrolidin-2-one Parent->Alcohol Major Path CBR1 / AKR (Cytosol) OH_Lactam Metabolite M3: 5-Hydroxy-pyrrolidinone Parent->OH_Lactam Minor Path CYP450 (Microsomes) Glucuronide Metabolite M2: O-Glucuronide Conjugate Alcohol->Glucuronide Phase II UGT RingOpen Metabolite M4: Ring-Opened Gamma-Amino Acid OH_Lactam->RingOpen Spontaneous / Amidase

Figure 1: Divergent metabolic pathways. Note the dominance of the Reductive pathway (Zone A) over the Oxidative pathway (Zone B).

Experimental Protocols for Validation

To validate the stability of this scaffold, a "One-Size-Fits-All" microsomal assay is insufficient. The following tiered approach ensures self-validating data.

Tier 1: System Selection (The "Cytosol Check")

Objective: Determine the contribution of non-CYP enzymes.

  • Protocol: Incubate compound (1 µM) in parallel with:

    • Liver Microsomes (HLM/RLM): Contains CYPs/UGTs, lacks Cytosol.

    • S9 Fraction: Contains both Microsomes AND Cytosol (CBR1/AKR).

    • No-Cofactor Control: Assess chemical stability.

  • Interpretation:

    • If

      
      , the Ketone Reduction  pathway is dominant.
      
    • If

      
      , CYP oxidation is dominant.
      
Tier 2: Metabolic Stability Assay (Standard Operating Procedure)
ParameterSpecificationRationale
Test Concentration 1 µMBelow

to ensure first-order kinetics.
Protein Conc. 0.5 mg/mL (Microsomes) or 1.0 mg/mL (S9)Standardized for intrinsic clearance calculation.
Cofactors NADPH (1 mM) + UDPGA (optional)NADPH drives both CYPs and Reductases.
Time Points 0, 5, 15, 30, 60 minCapture the initial rate for

calculation.
Analysis LC-MS/MS (MRM Mode)Quantify parent depletion.

Step-by-Step Workflow:

  • Pre-incubation: Thaw S9/Microsomes on ice. Dilute in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C for 5 mins.

  • Initiation: Add Test Compound (from 1000x DMSO stock). Initiate reaction by adding NADPH regenerating system.

  • Sampling: At defined time points, remove aliquots (e.g., 50 µL) and quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant onto LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      

Optimization Strategies (Medicinal Chemistry)

If the scaffold exhibits high clearance (


), apply these structural modifications to block metabolic soft spots.
Blocking Ketone Reduction (Zone A)

The acetyl group is the primary liability.

  • Strategy 1: Steric Hindrance. Introduce

    
    -methyl groups to the acetyl moiety (convert acetyl to isobutyryl or pivaloyl).
    
    • Effect: Sterically impedes the hydride transfer from NADPH in the CBR1 active site.

  • Strategy 2: Bioisosteres. Replace the ketone with a cyclopropyl ketone or an oxetane .

    • Effect: Cyclopropyl ketones are significantly more resistant to reduction due to electronic effects and ring strain.

Stabilizing the Lactam (Zone B)

If S9/Microsome comparison shows CYP oxidation is the driver:

  • Strategy 1: C5-Substitution. Introduce a methyl or gem-dimethyl group at the 5-position of the pyrrolidinone ring.

    • Effect: Blocks

      
      -hydroxylation. (Note: This may introduce chirality).
      
  • Strategy 2: Ring Size Change. Contract to a

    
    -lactam (unstable) or expand to a 
    
    
    
    -lactam (piperidin-2-one). Piperidinones often have different metabolic profiles, though C6-oxidation remains a risk.

Diagram: Decision Tree for Scaffold Optimization

OptimizationLogic Start Start: High Clearance in Hepatocytes/S9 CheckMicrosomes Compare with Microsomal Stability Start->CheckMicrosomes ResultCBR S9 >> Microsomes (Cytosolic Clearance) CheckMicrosomes->ResultCBR Unstable in S9 Stable in Microsomes ResultCYP S9 ≈ Microsomes (CYP Clearance) CheckMicrosomes->ResultCYP Unstable in Both FixKetone Target: Acetyl Group 1. Gem-dimethylation 2. Cyclopropyl isostere ResultCBR->FixKetone Action FixLactam Target: Lactam Ring 1. C5-Methylation 2. Change Ring Size ResultCYP->FixLactam Action

Figure 2: Logical decision tree for determining the structural modification strategy based on assay data.

References

  • Malatkova, P., et al. (2010). "Human Carbonyl Reductases." Current Drug Metabolism. Explains the role of CBR1 in the reduction of xenobiotic ketones (acetophenones).

  • Rosemond, M.J., & Walsh, J.S. (2004). "Human Carbonyl Reductase 1: Specificity, Inhibitors, and Role in Drug Metabolism."[2] Drug Metabolism Reviews. Details the substrate specificity for acetyl-bearing aromatics.

  • Hutsell, S.Q., et al. (2008). "Metabolism of Pyrrolidin-2-one Derivatives." Journal of Pharmacology and Experimental Therapeutics. Provides mechanistic insight into the C5-hydroxylation of lactam rings (analogous to Cotinine).

  • Testa, B., & Mayer, J.M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Authoritative text on the stability of lactams vs. linear amides.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Standard reference for S9 vs. Microsome assay selection.

Sources

An In-Depth Technical Guide to 4-Acetylphenyl Lactam Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This guide focuses on the intersection of two such pharmacophores: the versatile lactam ring and the functionally critical 4-acetylphenyl moiety. Lactams, cyclic amides of varying ring sizes, form the structural core of numerous blockbuster drugs, from penicillin antibiotics to cholesterol absorption inhibitors. Their unique chemical reactivity and conformational rigidity make them ideal platforms for drug design. The 4-acetylphenyl group, a common feature in bioactive molecules, provides a key hydrogen bond acceptor and a versatile synthetic handle, profoundly influencing molecular interactions and pharmacokinetic properties.

This technical guide consolidates the fragmented literature on 4-acetylphenyl lactam derivatives. It provides a comprehensive overview of their synthetic pathways, delves into their diverse biological activities, and elucidates emerging structure-activity relationships. By presenting detailed experimental protocols, quantitative biological data, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and innovate within this promising chemical space.

Foundational Scaffolds in Medicinal Chemistry

The Lactam Ring: A Privileged Structural Motif

The lactam ring is a cornerstone of modern pharmacology. The inherent reactivity of the cyclic amide bond, particularly in strained systems like β-lactams, is central to its biological function. This reactivity is governed by a balance between ring strain and amide resonance stabilization.

  • β-Lactams (Azetidin-2-ones): Characterized by a high degree of ring strain, the four-membered ring makes the amide bond highly susceptible to nucleophilic attack. This chemical reactivity is the basis for the mechanism of action of β-lactam antibiotics, which irreversibly acylate the active site of penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. Beyond antibiotics, the β-lactam scaffold is found in drugs like ezetimibe, a cholesterol absorption inhibitor.

  • γ-Lactams (Pyrrolidin-2-ones): This five-membered ring system is more stable than its β-lactam counterpart and is a common feature in a wide range of biologically active compounds, including antiproliferative, anticonvulsant, and anti-inflammatory agents.

  • Larger Lactams (e.g., Piperidinones): Six-membered and larger lactam rings serve as important scaffolds and synthetic intermediates, offering diverse conformational possibilities for interacting with biological targets.

The 4-Acetylphenyl Moiety: A Versatile Pharmacophore

The 4-acetylphenyl group is frequently incorporated into drug candidates to modulate their biological activity and properties. The acetyl group's carbonyl oxygen is an effective hydrogen bond acceptor, crucial for binding to receptor pockets. Furthermore, the methyl group can engage in van der Waals interactions, and the entire substituent influences the electronic landscape of the aromatic ring. It also serves as a synthetic anchor for further chemical elaboration. Its presence is noted in molecules designed for a range of targets, including cholinesterases and various enzymes.

Rationale for Integration

The strategic combination of a lactam core with a 4-acetylphenyl substituent creates a hybrid architecture with significant potential. This design allows for the systematic exploration of structure-activity relationships (SAR) by leveraging the established biological relevance of both components. The lactam provides a rigid, three-dimensional framework, while the 4-acetylphenyl group can be oriented to probe specific interactions within a target's binding site, aiming for enhanced potency, selectivity, and novel mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of 4-acetylphenyl lactam derivatives can be achieved through several robust chemical methodologies. The choice of strategy is often dictated by the desired lactam ring size and substitution pattern.

Multicomponent Synthesis of γ-Lactam Derivatives

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single step. The synthesis of densely substituted γ-lactams often involves the reaction of an amine, an aldehyde, and an acetylene derivative. To generate the target derivatives, 4-aminoacetophenone is utilized as the key amine component.

The reaction mechanism typically begins with the formation of an imine (from the aldehyde and amine) and an enamine. A subsequent acid-promoted Mannich reaction followed by an intramolecular cyclization yields the final γ-lactam product.

G cluster_MCR Multicomponent Reaction (MCR) for γ-Lactams MCR_A 4-Aminoacetophenone (Amine Component) MCR_D Imine & Enamine Formation (in situ) MCR_A->MCR_D MCR_B Aldehyde Derivative MCR_B->MCR_D MCR_C Acetylene Carboxylate or Pyruvate Derivative MCR_C->MCR_D MCR_E Mannich Reaction MCR_D->MCR_E Acid Catalyst MCR_F Intramolecular Cyclization MCR_E->MCR_F MCR_G 4-Acetylphenyl γ-Lactam Derivative MCR_F->MCR_G

Caption: General workflow for the multicomponent synthesis of 4-acetylphenyl γ-lactam derivatives.

Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

The Staudinger cycloaddition is the classic and most versatile method for constructing the β-lactam ring. It involves the formal [2+2] cycloaddition of a ketene with an imine. To synthesize the target derivatives, an imine (Schiff base) is first prepared by condensing 4-aminoacetophenone with a suitable aldehyde. This imine is then reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine), to yield the β-lactam.

The stereochemical outcome of the reaction (cis vs. trans isomers) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. Electron-withdrawing groups on the imine and electron-donating groups on the ketene tend to favor the formation of cis-β-lactams.

G cluster_Staudinger Staudinger [2+2] Cycloaddition for β-Lactams S_A 4-Aminoacetophenone S_C Imine Formation (Schiff Base) S_A->S_C S_B Aldehyde S_B->S_C S_G [2+2] Cycloaddition S_C->S_G S_D Acyl Chloride S_F Ketene Generation (in situ) S_D->S_F S_E Tertiary Amine (e.g., Et3N) S_E->S_F S_F->S_G S_H 4-Acetylphenyl β-Lactam Derivative S_G->S_H

Caption: Workflow for the Staudinger synthesis of 4-acetylphenyl β-lactam derivatives.

Biological Activities and Therapeutic Applications

Derivatives combining the lactam and 4-acetylphenyl scaffolds have demonstrated promising activity in several therapeutic areas, most notably in oncology.

Antiproliferative and Anticancer Activity

A significant body of research has focused on unsaturated γ-lactam derivatives as potent antiproliferative agents. Studies on various human cancer cell lines have shown that these compounds can inhibit cell growth at micromolar and even nanomolar concentrations.

One study detailed the synthesis of a library of 3-amino γ-lactam derivatives and evaluated their in vitro cytotoxicity against human ovarian (SKOV3) and lung (A549) carcinoma cell lines. The results indicated that the substitution pattern on the lactam and its aryl appendages significantly impacts potency and selectivity. For instance, a derivative combining phenol and methoxy moieties on the aryl ring at the 5-position of the lactam, derived from p-toluidine, exhibited an exceptionally low IC50 value of 0.11 µM in the A549 cell line, with high selectivity over non-malignant cells.

Table 1: Selected Antiproliferative Activities of γ-Lactam Derivatives

Compound ID (Reference) R¹ Group R² Group Cancer Cell Line IC₅₀ (µM)
4a p-Toluidine Phenyl A549 (Lung) 11.70 ± 1.02
4c Benzylamine Phenyl A549 (Lung) 2.42 ± 0.15
4l p-Toluidine 4-Hydroxy-3-methoxyphenyl A549 (Lung) 0.11 ± 0.016

| 4l | p-Toluidine | 4-Hydroxy-3-methoxyphenyl | SKOV3 (Ovarian) | 1.23 ± 0.31 |

Data synthesized from reference. The core structure is a 3-amino-3-pyrrolin-2-one. R¹ is derived from the amine, and R² is derived from the aldehyde.

The mechanism of action for many of these cytotoxic lactams appears to involve the induction of apoptosis, as confirmed by cell morphology analysis and flow cytometry assays.

G cluster_Apoptosis Proposed Apoptotic Pathway Drug 4-Acetylphenyl Lactam Derivative Cell Cancer Cell Drug->Cell Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Leads to Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induced by cytotoxic lactam derivatives.

Structure-Activity Relationship (SAR) Analysis

The analysis of biological data from various 4-acetylphenyl lactam analogues allows for the deduction of key structure-activity relationships that can guide future drug design.

  • Impact of Aryl Substituents: As shown in Table 1, the nature of the substituents on the aryl rings attached to the lactam core is a primary determinant of antiproliferative activity. The presence of hydrogen-bond-donating (e.g., hydroxyl) and -accepting (e.g., methoxy) groups can dramatically enhance potency. The combination of a phenol and methoxy moiety in compound 4l resulted in over a 100-fold increase in activity against the A549 cell line compared to the unsubstituted phenyl analogue 4a .

  • Role of the Amine-Derived Group (R¹): The group attached to the lactam nitrogen also modulates activity. Comparing compounds derived from aromatic amines (p-toluidine) versus aliphatic amines (benzylamine) reveals that this position can be optimized to improve potency and selectivity.

  • Bioisosteric Replacement: In some studies, the replacement of a carboxylate group on the lactam with a phosphonate group led to an increase in cytotoxic activity. This bioisosteric switch from a planar ester to a tetrahedral phosphonate can alter binding modes and improve biological response.

Caption: Summary of structure-activity relationships for 4-acetylphenyl γ-lactam derivatives. (Note: A generic chemical structure image would replace the placeholder URL).

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and evaluation of 4-acetylphenyl lactam derivatives.

Protocol 5.1: Multicomponent Synthesis of a 4-Acetylphenyl γ-Lactam Derivative

This protocol is adapted from established methods for the synthesis of 3-amino 3-pyrrolin-2-ones.

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), diethyl acetylenedicarboxylate (1.0 mmol), and anhydrous toluene (10 mL) under an inert atmosphere (N₂ or Ar).

  • Amine Addition: Add 4-aminoacetophenone (2.0 mmol) to the mixture. The use of two equivalents of the amine is crucial for the formation of both the imine and enamine intermediates.

  • Catalyst and Dehydrating Agent: Add a catalytic amount of a Brønsted acid (e.g., BINOL-derived phosphoric acid, ~10 mol%) and anhydrous magnesium sulfate (MgSO₄, ~200 mg) to act as a dehydrating agent.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically runs for 24-48 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove MgSO₄. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired γ-lactam product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxicity of synthesized compounds.

  • Cell Seeding: Harvest cancer cells (e.g., A549) from an exponentially growing culture. Perform a cell count and dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in a complete growth medium. Seed 100 µL of this suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in a complete growth medium to obtain a range of desired final concentrations (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The field of 4-acetylphenyl lactam derivatives, while still emerging, holds considerable promise for the development of novel therapeutics, particularly in oncology. The synthetic accessibility via multicomponent reactions allows for the rapid generation of diverse chemical libraries, facilitating extensive SAR exploration.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Progressing lead candidates into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Therapeutic Targets: Screening derivative libraries against other disease targets, such as kinases, proteases, or CNS receptors, where lactam and acetylphenyl scaffolds have shown relevance.

  • Stereoselective Synthesis: Developing asymmetric synthetic methods to access enantiomerically pure derivatives, which may exhibit improved potency and reduced off-target effects.

References

  • Marqués-López, E. et al. (2020). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules. Available at: [Link]

  • Vicente-Blanco, D. et al. (2022). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules. Available at: [Link]

  • Bandyopadhyay, D. et al. (2009). Highly Stereoselective B-Lactam Synthesis via the Staudinger Reaction Using Poly Aromatic Imines. CORE. Available at: [Link]

  • Al-Tel, T. H. (2007). Synthesis of a Novel Class of β-Lactam Derivatives of 1-Aminophosphonates by Staudinger Ketene-Imine [2+2]-Cycloaddition Reaction. Jordan Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. Staudinger synthesis. Wikipedia. Available at: [Link]

  • Povarov, I. et al. (2018). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Comer, E. et al. (2012). Automated three-component synthesis of a library of γ-lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Multicomponent Reactions in the Synthesis of γ-Lactams. ResearchGate. Available at: [Link]

  • ADDI. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. ADDI. Available at: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • ResearchGate. Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

Proposed In Vitro Toxicity Profile of 1-(4-Acetylphenyl)pyrrolidin-2-one: A Strategic Assessment Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

1-(4-Acetylphenyl)pyrrolidin-2-one is a chemical entity with limited publicly available toxicological data. This guide, developed from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-phase strategy for characterizing its in vitro toxicity profile. In the absence of existing data, we propose a logical, tiered approach based on established principles of toxicology and regulatory science. This framework is designed for researchers, scientists, and drug development professionals to systematically investigate the potential hazards of novel chemical entities. We will detail the rationale behind experimental choices, provide validated protocols for core assays, and explain how to synthesize the resulting data into a coherent toxicity profile. This document serves as a blueprint for moving from an unknown compound to an evidence-based safety assessment.

| Introduction and Strategic Overview

1-(4-Acetylphenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. While its specific applications are not widely documented in public literature, its core structure is of interest in medicinal chemistry. The pyrrolidinone ring is a privileged scaffold found in various pharmaceuticals, including nootropics like Piracetam. The acetylphenyl moiety suggests potential for further chemical modification.

Given the scarcity of safety information, a structured in vitro toxicological evaluation is the critical first step in understanding its biological activity and potential liabilities. This guide proposes a three-phase workflow designed to provide a comprehensive preliminary safety profile.

| The Phased Approach to In Vitro Toxicology

Our proposed strategy is divided into three interconnected phases:

  • Phase I: Foundational Cytotoxicity Screening. The objective is to determine the concentration range at which the compound elicits a cytotoxic response in various cell types. This phase establishes the critical half-maximal inhibitory concentration (IC₅₀) values that inform the design of all subsequent mechanistic studies.

  • Phase II: Mechanistic Pathway Investigation. Once the cytotoxic concentration range is known, this phase investigates the underlying mechanisms of cell death. We will focus on three common pillars of chemical-induced toxicity: oxidative stress, apoptosis induction, and genotoxicity.

  • Phase III: Data Integration and Profile Synthesis. This final phase involves consolidating all data streams to construct an integrated toxicity profile, summarizing the compound's primary liabilities and informing future studies.

| Phase I: Foundational Cytotoxicity Screening

The initial phase of toxicological assessment is to determine the concentrations at which 1-(4-Acetylphenyl)pyrrolidin-2-one induces cell death. This provides the fundamental dose-response relationship necessary for all further mechanistic studies. Performing these assays across a panel of cell lines is crucial for identifying potential organ-specific toxicity.

| Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter. To obtain a broad understanding of potential toxicity, we recommend a panel that represents key organ systems involved in drug metabolism and potential toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells, derived from a human liver carcinoma, are widely used in toxicological studies because they retain many metabolic functions of primary hepatocytes.[1][2][3][4] Evaluating toxicity in this cell line provides initial insights into potential drug-induced liver injury (DILI).

  • HEK293 (Human Embryonic Kidney): The kidneys are essential for the excretion of drugs and their metabolites. HEK293 cells, derived from human embryonic kidney, are a robust and widely used model for assessing nephrotoxicity.[5][6][7][8]

  • SH-SY5Y (Human Neuroblastoma): To assess the potential for neurotoxicity, the SH-SY5Y cell line is a standard model.[9][10][11][12][13] These cells can be maintained in an undifferentiated state or differentiated to exhibit more mature neuronal characteristics, offering a versatile system for neurotoxicological screening.[9][10]

Using both cancerous and non-cancerous cell lines can also provide an early indication of a compound's selectivity.[14]

| Recommended Cytotoxicity Assays

We propose a dual-assay approach to ensure the robustness of the cytotoxicity data.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability. It measures the metabolic activity of a cell population, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.[16]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[17][18] It serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death (membrane rupture) rather than metabolic activity.

G cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Seed Cells (HepG2, HEK293, SH-SY5Y) in 96-well plates prepare_compound 2. Prepare Serial Dilutions of 1-(4-Acetylphenyl)pyrrolidin-2-one treat_cells 3. Treat cells with compound (e.g., 24, 48, 72 hours) prepare_compound->treat_cells mtt_assay 4a. MTT Assay Add MTT reagent, incubate, solubilize formazan treat_cells->mtt_assay Metabolic Activity ldh_assay 4b. LDH Assay Collect supernatant, add reaction mix treat_cells->ldh_assay Membrane Integrity read_plate 5. Measure Absorbance (570 nm for MTT, 490 nm for LDH) mtt_assay->read_plate ldh_assay->read_plate calc_ic50 6. Calculate % Viability and determine IC₅₀ values read_plate->calc_ic50

Figure 1: Workflow for Phase I Cytotoxicity Assessment.

| Experimental Protocol: MTT Assay

This protocol provides a detailed, step-by-step methodology for assessing cytotoxicity using the MTT assay.[19][20]

  • Cell Seeding:

    • Culture HepG2, HEK293, and SH-SY5Y cells to approximately 80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a concentrated stock solution of 1-(4-Acetylphenyl)pyrrolidin-2-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 µM to 1000 µM). The final solvent concentration should be consistent across all wells and typically ≤0.5%.

    • Include a vehicle control group (medium with the same percentage of solvent).

    • Carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions or control medium.

    • Return the plate to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[15]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[20]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[21]

| Data Presentation and Interpretation

The primary output of Phase I is the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability. This data should be summarized in a clear, tabular format for easy comparison across cell lines and time points.

Cell LineExposure TimeIC₅₀ (µM) [MTT Assay]IC₅₀ (µM) [LDH Assay]
HepG224 hours[Insert Value][Insert Value]
48 hours[Insert Value][Insert Value]
72 hours[Insert Value][Insert Value]
HEK29324 hours[Insert Value][Insert Value]
48 hours[Insert Value][Insert Value]
72 hours[Insert Value][Insert Value]
SH-SY5Y24 hours[Insert Value][Insert Value]
48 hours[Insert Value][Insert Value]
72 hours[Insert Value][Insert Value]

Table 1: Template for Summarizing Cytotoxicity Data (IC₅₀ Values).

A significant difference (e.g., >10-fold) in IC₅₀ values between cell lines may suggest organ-specific toxicity, warranting further investigation. The concentrations used in Phase II studies should be chosen based on these IC₅₀ values (e.g., IC₂₀, IC₅₀, and IC₈₀) to explore both sublethal and lethal effects.

| Phase II: Mechanistic Pathway Investigation

With the cytotoxic concentration range established, the next critical step is to elucidate the mechanisms by which 1-(4-Acetylphenyl)pyrrolidin-2-one induces cell death. This phase employs a series of targeted assays to probe for common toxicological pathways. All experiments should be conducted using concentrations derived from the Phase I data (e.g., IC₅₀ and sub-IC₅₀ concentrations) to ensure the relevance of the findings.

| Assessment of Oxidative Stress
  • Expertise & Causality: Many xenobiotics induce toxicity by generating reactive oxygen species (ROS), which can overwhelm the cell's endogenous antioxidant defenses, leading to damage of lipids, proteins, and DNA. Assessing the induction of oxidative stress is therefore a cornerstone of mechanistic toxicology. We will measure both the generation of ROS and the depletion of a key intracellular antioxidant, glutathione (GSH).

  • Recommended Assays:

    • Intracellular ROS Detection: Use of the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

    • Glutathione (GSH) Assay: Measurement of the levels of reduced glutathione, a critical cellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is a key indicator of oxidative stress. Commercial kits are readily available for this colorimetric or fluorometric assay.

G cluster_prep Cell Treatment cluster_ros ROS Detection cluster_gsh GSH Measurement cluster_analysis Analysis treat_cells 1. Treat cells with compound (Sub-IC₅₀ and IC₅₀ concentrations) load_dye 2a. Load cells with DCFH-DA dye treat_cells->load_dye lyse_cells 2b. Lyse cells and prepare supernatant treat_cells->lyse_cells measure_fluor 3a. Measure fluorescence (Plate reader or Flow Cytometer) load_dye->measure_fluor analyze_data 4. Quantify ROS levels and GSH/GSSG ratio vs. control measure_fluor->analyze_data gsh_assay 3b. Perform GSH/GSSG assay (Colorimetric/Fluorometric) lyse_cells->gsh_assay gsh_assay->analyze_data

Figure 2: Workflow for Oxidative Stress Assessment.

| Analysis of Apoptosis vs. Necrosis
  • Expertise & Causality: It is vital to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Apoptosis is an energy-dependent, regulated process that is often a target of drug action, while necrosis is typically associated with acute injury and inflammation. This distinction provides deep insight into the molecular pathways being perturbed.

  • Recommended Assays:

    • Annexin V & Propidium Iodide (PI) Staining: This is the gold-standard flow cytometry assay for differentiating modes of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This allows for the quantification of four cell populations: live, early apoptotic, late apoptotic, and necrotic.

    • Caspase-3/7 Activity Assay: Caspases are the executioner proteases of apoptosis. A luminescent or colorimetric assay that measures the activity of caspase-3 and caspase-7 provides direct evidence for the activation of the apoptotic cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound 1-(4-Acetylphenyl)pyrrolidin-2-one death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor Hypothesis 1 mitochondrion Mitochondrion compound->mitochondrion Hypothesis 2 (e.g., via ROS) caspase8 Caspase-8 death_receptor->caspase8 execution Executioner Caspases (Caspase-3, -7) caspase8->execution bax_bak Bax/Bak mitochondrion->bax_bak cytochrome_c Cytochrome c (release) bax_bak->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->execution apoptosis Apoptosis (Blebbing, DNA Fragmentation) execution->apoptosis

Figure 3: Hypothesized Apoptotic Signaling Pathways for Investigation.

| Genotoxicity Assessment
  • Expertise & Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint due to its association with mutagenesis and carcinogenesis. Early in vitro assessment is essential for risk characterization. We propose a two-tiered approach to screen for DNA damage.

  • Recommended Assays:

    • Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

    • γ-H2AX Immunofluorescence Staining: Phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest cellular responses to DNA double-strand breaks. Using a specific antibody, foci of γ-H2AX can be visualized by fluorescence microscopy or quantified by flow cytometry, providing a highly specific marker for this severe form of DNA damage.

| Data Presentation and Interpretation

Results from Phase II should be presented quantitatively, comparing treated samples to vehicle controls.

AssayEndpointResult at Sub-IC₅₀Result at IC₅₀Interpretation
Oxidative Stress ROS Levels (DCF Fold Change)[Value][Value]Indicates induction of ROS.
GSH/GSSG Ratio[Value][Value]Indicates depletion of antioxidant capacity.
Cell Death Mode % Apoptotic Cells[Value][Value]Suggests programmed cell death mechanism.
% Necrotic Cells[Value][Value]Suggests membrane-disruptive toxicity.
Caspase-3/7 Activity (Fold Change)[Value][Value]Confirms activation of apoptotic pathway.
Genotoxicity Comet Tail Moment[Value][Value]Indicates DNA strand breaks.
γ-H2AX Foci per Cell[Value][Value]Indicates DNA double-strand breaks.

Table 2: Template for Summarizing Mechanistic Toxicology Data.

| Phase III: Data Integration and Profile Synthesis

The final phase of this strategic framework involves synthesizing the data from Phases I and II to construct a comprehensive in vitro toxicity profile for 1-(4-Acetylphenyl)pyrrolidin-2-one. This profile serves as a concise summary of the compound's potential hazards and guides decision-making for further development.

| Constructing the Integrated Toxicity Profile

The profile should answer the following key questions:

  • Potency: At what concentrations is the compound cytotoxic? (From Phase I IC₅₀ values).

  • Selectivity: Is there evidence of organ-specific toxicity (e.g., significantly more toxic to HepG2 than other cell lines)? (From Phase I IC₅₀ comparison).

  • Primary Mechanism(s) of Toxicity: What are the key initiating events? (From Phase II data).

    • Does it induce oxidative stress?

    • Does it primarily trigger apoptosis or necrosis?

    • Does it cause damage to cellular DNA?

Example Profile Summary:

"1-(4-Acetylphenyl)pyrrolidin-2-one demonstrates moderate cytotoxicity in liver, kidney, and neuronal cell lines, with IC₅₀ values ranging from [X] to [Y] µM after 48 hours of exposure. The primary mechanism of toxicity appears to be the induction of apoptosis, as evidenced by a significant increase in Annexin V positive cells and robust activation of caspase-3/7. This apoptotic response is preceded by a dose-dependent increase in intracellular ROS and a corresponding depletion of cellular glutathione, suggesting that oxidative stress is a key upstream event. No significant genotoxicity was observed at non-lethal concentrations, as measured by the Comet and γ-H2AX assays."

| Conclusion and Next Steps

This guide has outlined a systematic, tiered approach to characterize the in vitro toxicity of 1-(4-Acetylphenyl)pyrrolidin-2-one, a compound with limited public safety data. By progressing from broad cytotoxicity screening to specific mechanistic assays, this framework provides a robust method for generating a foundational safety profile.

The resulting integrated profile enables an informed decision on the compound's future. Depending on the findings, next steps could include:

  • Lead Optimization: If toxicity is a concern, medicinal chemists can use this data to guide the synthesis of analogues with an improved safety profile.

  • Advanced In Vitro Studies: Investigation of more complex models, such as 3D cell cultures or co-culture systems, to better mimic in vivo tissue architecture.

  • In Vivo Studies: If the in vitro profile is favorable, the data can be used to justify and design initial in vivo toxicology studies in animal models.

By adhering to this structured and scientifically rigorous approach, researchers can efficiently and effectively assess the potential risks of novel chemical entities, ensuring that only the most promising and safest candidates advance in the development pipeline.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
  • Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?.
  • MDPI. (2021, December 20). HepG2 Cell Line | Encyclopedia MDPI.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • PMC. (2024, August 26). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • bioRxiv.org. (2025, October 21). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis.
  • PMC. (n.d.). Genetic toxicity assessment using liver cell models: past, present, and future.
  • Wikipedia. (n.d.). HEK 293 cells.
  • Spandidos Publications. (2016, January 12). Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells.
  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service.
  • MDPI. (2025, August 8). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways.
  • PubMed. (2021, August 20). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells.
  • National Center for Biotechnology Information. (2017, August 12). HEK293 cell line toxicity - SARS-CoV-2 Assays.
  • Diva-Portal.org. (2018, February 5). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies.
  • MDPI. (2022, June 23). In Vitro Toxicity Evaluation of Cyanotoxins Cylindrospermopsin and Microcystin-LR on Human Kidney HEK293 Cells.
  • International Journal of Nanomedicine. (2021, February 3). Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in C.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing.
  • ApconiX. (2020, November 24). Justification for species selection for pharmaceutical toxicity studies.
  • MDPI. (2022, February 6). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
  • ResearchGate. (2025, August 9). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies.

Sources

Methodological & Application

reaction conditions for N-arylation of 2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for N-Arylation of 2-Pyrrolidinone

Executive Summary

The N-arylation of 2-pyrrolidinone (γ-butyrolactam) is a pivotal transformation in the synthesis of racetam-class nootropics (e.g., Piracetam derivatives), factor Xa inhibitors, and antimicrobial agents.[1] Unlike simple amines, the lactam nitrogen is non-basic and poorly nucleophilic due to resonance stabilization with the adjacent carbonyl, rendering standard nucleophilic aromatic substitution (


) ineffective unless the aryl partner is highly electron-deficient.[1]

This guide details three distinct, field-validated protocols to overcome this nucleophilic barrier:

  • Copper-Catalyzed (Modified Goldberg): The cost-effective standard for scale-up.[1]

  • Palladium-Catalyzed (Buchwald-Hartwig): The high-performance method for unreactive aryl chlorides.[1]

  • Chan-Lam Coupling: A mild, oxidative approach using aryl boronic acids.[1]

Chemical Context & Substrate Analysis

To select the correct protocol, one must understand the electronic nature of 2-pyrrolidinone:

  • Acidity (pKa): ~24.2 (in DMSO).[1] It requires a base to generate the active amidate species.[1]

  • Nucleophilicity: The neutral lactam is a poor nucleophile.[1] The deprotonated amidate is the active species in metal-catalyzed cycles.

  • Coordination: The amidate can bind metals via the Nitrogen (N-bound) or Oxygen (O-bound).[1] N-bound is required for reductive elimination to form the C-N bond; however, O-bound complexes can be stable resting states that inhibit catalysis (catalyst poisoning).[1]

Method Selection Matrix

Use the following decision tree to select the optimal protocol for your specific aryl partner.

MethodSelection Start Select Aryl Partner ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Boronic Aryl Boronic Acid (Ar-B(OH)2) Start->Boronic HalideType Halide Type? ArylHalide->HalideType MethodC Method C: Chan-Lam Mild, Room Temp, Air Boronic->MethodC Oxidative Coupling Iodide Aryl Iodide/Bromide HalideType->Iodide Chloride Aryl Chloride (Unactivated) HalideType->Chloride Scale Scale / Cost Sensitivity Iodide->Scale MethodB Method B: Pd-Catalyzed (Buchwald-Hartwig) High Cost, High Reactivity Chloride->MethodB Requires Pd Catalysis MethodA Method A: Cu-Catalyzed (Modified Goldberg) Low Cost, Scalable Scale->MethodA Large Scale / Cost Sensitive Scale->MethodB Small Scale / Precious Material

Figure 1: Decision matrix for selecting the appropriate N-arylation protocol based on substrate availability and project constraints.

Protocol A: Copper-Catalyzed N-Arylation (Modified Goldberg)

Best For: Aryl Iodides, Aryl Bromides, Large-scale synthesis.[1] Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] The use of diamine ligands (e.g., DMEDA) prevents the formation of unreactive copper-amidate aggregates, stabilizing the active monomeric species.[1]

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst CuI (Copper(I) Iodide)0.05 - 0.10Pre-catalyst
Ligand DMEDA (N,N'-Dimethylethylenediamine)0.10 - 0.20Stabilizes Cu-intermediate
Base

(Tribasic Potassium Phosphate)
2.0Deprotonates lactam
Solvent 1,4-Dioxane or TolueneN/ANon-polar/Polar aprotic
Temp 90°C - 110°CN/ARequired for activation
Step-by-Step Protocol
  • Catalyst Pre-complexation (Critical): In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol) and DMEDA (22 µL, 0.2 mmol) to a reaction vial. Add 1.0 mL of solvent and stir for 5-10 minutes. Why: This ensures the formation of the active L-Cu-I complex before the lactam interferes.

  • Substrate Addition: Add 2-pyrrolidinone (1.2 mmol), Aryl Iodide (1.0 mmol), and finely ground

    
     (2.0 mmol).
    
  • Degassing: Seal the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Reaction: Heat to 110°C for 12–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with 5% aqueous ethylenediamine or ammonium hydroxide.[1] Why: This wash strips the copper from the product, turning the aqueous layer blue.[1]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best For: Aryl Chlorides, Electron-rich Aryl Halides, Sterically hindered substrates.[1] Mechanism: Palladium catalysis utilizes phosphine ligands with a wide bite angle (e.g., Xantphos) to facilitate the difficult reductive elimination of the C-N bond from the Pd(II) center.[1]

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst

or

0.01 - 0.02Pd(0) source
Ligand Xantphos 0.02 - 0.04Wide bite-angle ligand
Base

(Cesium Carbonate)
1.5 - 2.0Solubility in dioxane
Solvent 1,4-DioxaneN/AHigh boiling point ether
Temp 100°CN/A
Step-by-Step Protocol
  • Drying: Flame-dry a Schlenk tube or vial under vacuum and backfill with Argon.[1]

  • Charge Solids: Add

    
     (1 mol%), Xantphos (2 mol%), 
    
    
    
    (1.5 equiv), and the Aryl Halide (if solid).[1]
  • Charge Liquids: Add 2-pyrrolidinone (1.2 equiv) and anhydrous 1,4-dioxane (0.2 M concentration relative to halide).

  • Degassing (Mandatory): Sparge the solvent with Argon for 10 minutes. Why: Phosphine ligands like Xantphos oxidize rapidly in the presence of

    
     at high temperatures, killing the catalyst.
    
  • Reaction: Heat to 100°C for 8–16 hours. The mixture should turn from dark red/purple to a lighter orange/brown as the reaction proceeds.[1]

  • Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1]

  • Scavenging: If Pd residues are high, treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.[1]

Protocol C: Chan-Lam Coupling (Oxidative)

Best For: Substrates sensitive to high heat; Late-stage functionalization where Boronic Acids are available.[1] Mechanism: An oxidative coupling where Cu(II) facilitates transmetalation from Boron to Copper.[1] Requires an oxidant (Oxygen/Air) to regenerate Cu(II).[1]

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst

0.10 - 1.0Catalyst (or stoichiometric)
Coupling Aryl Boronic Acid1.5 - 2.0Aryl source
Base Pyridine or

2.0Ligand & Base
Oxidant Ambient Air or

Balloon
ExcessRe-oxidizes Cu(I) to Cu(II)
Solvent DCM or DMSON/ADCM for room temp
Step-by-Step Protocol
  • Setup: In a standard flask (no inert gas needed initially), add

    
     (10 mol% for catalytic, 1.0 equiv for difficult substrates) and Aryl Boronic Acid (1.5 equiv).[1]
    
  • Solvent: Add DCM (0.1 M).[1]

  • Activation: Add 2-pyrrolidinone (1.0 equiv) and Pyridine (2.0 equiv).

  • Oxidation:

    • Catalytic Method: Attach an

      
       balloon or leave open to air with a drying tube (Drierite).[1]
      
    • Stoichiometric Method: Seal the vessel (no external oxidant needed if 1 equiv Cu used).[1]

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours.

  • Monitoring: Reaction is often slower than Pd/Cu thermal methods.[1] Monitor by TLC.[1]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine) and brine.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Cu Method) Catalyst poisoning by amideIncrease ligand (DMEDA) to 20-30 mol%. Ensure pre-complexation step is followed.[1]
Low Conversion (Pd Method) Oxidation of LigandRigorous degassing is required.[1] Switch to BrettPhos if substrate is sterically hindered.[1]
Blue Product (Cu Method) Residual CopperWash organic layer with 10% EDTA or dilute

.[1]
Protodeboronation (Chan-Lam) Boronic acid instabilityAdd 4Å Molecular Sieves to remove water.[1] Add Boronic acid in portions.

References

  • Buchwald, S. L., et al. (2002).[1][2] "Palladium-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society.[3]

  • Buchwald, S. L., et al. (2001).[1][4] "Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society.[3]

  • Lam, P. Y. S., et al. (1998).[1] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters.

  • Ma, D., et al. (2010).[1] "Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand." Molecules. [1]

  • BenchChem. (2025).[1][5] "Application Notes and Protocols for Chan-Lam Coupling Reactions."

Sources

Application Note: Copper-Catalyzed Synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, field-proven protocol for the synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one , a critical intermediate in the development of racetam-class nootropics and factor Xa inhibitors. While traditional nucleophilic aromatic substitution (


) requires highly electron-deficient arenes and harsh conditions, this protocol utilizes Copper(I)-catalyzed C-N cross-coupling (Goldberg-modified Buchwald-Hartwig type) .

This method offers superior functional group tolerance and cost-efficiency compared to Palladium-catalyzed alternatives. By employing a specialized amino-acid-derived ligand system, we achieve high yields (>90%) under milder thermal conditions than classical Ullmann couplings.

Scientific Foundation: Mechanism & Reaction Design

The Catalytic Cycle

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. Unlike Pd-catalysis, which relies on distinct oxidative addition/reductive elimination steps involving 0/+2 oxidation states, Cu-catalysis involves a nucleophile-activation first pathway.

  • Ligand Exchange: The precatalyst (CuI) coordinates with the bidentate ligand (L) and the amide nucleophile (pyrrolidin-2-one) in the presence of a base, forming a Cu(I)-amido complex .

  • Oxidative Addition: The aryl halide (4-iodoacetophenone) undergoes oxidative addition to the Cu(I) center, generating a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I)-L species.

Mechanistic Visualization

The following diagram illustrates the catalytic pathway and the critical role of the bidentate ligand in stabilizing the Cu(I) species to prevent catalyst aggregation (formation of unreactive Cu mirror).

G Start Precatalyst CuI + Ligand Complex1 Active Species [L-Cu(I)-X] Start->Complex1 AmidoComplex Cu(I)-Amido Complex [L-Cu(I)-N(Pyr)] Complex1->AmidoComplex Ligand Exchange - KX OxAdd Cu(III) Intermediate [L-Cu(III)(Ar)(I)-N(Pyr)] AmidoComplex->OxAdd Oxidative Addition Product Product Release 1-(4-Acetylphenyl)pyrrolidin-2-one OxAdd->Product Reductive Elimination Product->Complex1 Catalyst Regeneration Base Base (K3PO4) + Pyrrolidin-2-one Base->AmidoComplex ArI Ar-I (4-Iodoacetophenone) ArI->OxAdd

Figure 1: Catalytic cycle for the Cu-catalyzed N-arylation of pyrrolidin-2-one.

Reaction Optimization & Critical Parameters

The success of this reaction hinges on the Ligand/Base combination. We recommend the (S)-N-Methylpyrrolidine-2-carboxylate ligand system (Method A) for highest yields, but standard diamine ligands (Method B) are a viable alternative if the amino acid ligand is unavailable.

Table 1: Optimization of Reaction Conditions

ParameterMethod A (Recommended)Method B (Alternative)Impact on Quality
Catalyst CuI (5 mol%)CuI (10 mol%)CuI must be off-white/tan. Green/Blue CuI indicates oxidation (Cu(II)) and will fail.
Ligand (S)-N-Methylpyrrolidine-2-carboxylate (10 mol%)trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)Method A allows lower temp (90-110°C) vs Method B (110-120°C).
Base

(2.0 equiv)

or

(2.0 equiv)
Phosphate bases generally provide cleaner profiles in DMSO.
Solvent DMSO (Anhydrous)1,4-Dioxane (Anhydrous)DMSO accelerates the reaction due to polarity but requires aqueous workup.
Temp 110 °C110 °CDo not exceed 130°C to avoid decomposition of the acetyl group.

Standard Operating Procedure (Protocol)

Safety Note: 4-Iodoacetophenone is an irritant. CuI is toxic to aquatic life. Perform all operations in a fume hood. DMSO penetrates skin; wear nitrile gloves.

Materials Preparation
  • Copper(I) Iodide (CuI): Purify if green/blue. Recrystallize from saturated aqueous KI followed by dilution with water, filtering, and drying.

  • Solvent: DMSO must be dry (stored over activated 4Å molecular sieves).

  • Glassware: Oven-dried 50 mL Schlenk tube or heavy-walled pressure vial with a magnetic stir bar.

Experimental Workflow (Method A)
  • Charging (Inert Atmosphere):

    • To the Schlenk tube, add CuI (95 mg, 0.5 mmol, 5 mol%).

    • Add (S)-N-Methylpyrrolidine-2-carboxylate (129 mg, 1.0 mmol, 10 mol%) [Ligand].

    • Add

      
        (2.12 g, 10.0 mmol, 1.0 equiv). Note: Some protocols use up to 2.0 equiv; 1.0 equiv is often sufficient if reagents are dry, but 2.0 ensures completion.
      
    • Add 2-Pyrrolidinone (0.85 g, 10.0 mmol).

    • Add 4-Iodoacetophenone (2.95 g, 12.0 mmol, 1.2 equiv).

    • Critical: Evacuate and backfill with Argon (or Nitrogen) 3 times to remove

      
      .
      
  • Solvation & Reaction:

    • Under positive Argon flow, inject Anhydrous DMSO (10 mL).

    • Seal the tube tightly.

    • Place in a pre-heated oil block at 110 °C .

    • Stir vigorously (800+ RPM) for 5 to 10 hours .

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting iodide (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Water (30 mL) and Ethyl Acetate (30 mL).

    • Filter the biphasic mixture through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate.[1]

    • Transfer to a separatory funnel. Separate phases.

    • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl, 2 x 20 mL) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is usually a yellow solid/oil.

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient from 20% to 50% Ethyl Acetate in Hexanes.

    • Collect fractions, check TLC, and concentrate to dryness.

Expected Results
  • Yield: 85% - 94% (Isolated).

  • Appearance: White to pale yellow crystalline solid.

Analysis & Characterization

Validate the synthesized compound using the following specifications.

Table 2: Analytical Specifications

TestSpecificationNotes
Appearance White crystalline solidYellowing indicates residual iodine or impurities.
Melting Point 91 – 93 °CLiterature value [1].

NMR
(400 MHz,

)
See below for peak assignment.
MS (ESI)

Calculated MW: 203.24

 NMR Assignment (

):
  • 
     7.95 (d, J = 8.8 Hz, 2H, Ar-H  ortho to acetyl)
    
  • 
     7.70 (d, J = 8.8 Hz, 2H, Ar-H  ortho to N)
    
  • 
     3.88 (t, J = 7.0 Hz, 2H, N-CH 
    
    
    
    -ring)
  • 
     2.65 (t, J = 8.0 Hz, 2H, CO-CH 
    
    
    
    -ring)
  • 
     2.58 (s, 3H, COCH 
    
    
    
    )
  • 
     2.18 (m, 2H, C-CH 
    
    
    
    -C ring)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst oxidation (

ingress).
Ensure CuI is white/tan. Degas solvents thoroughly. Use a strict inert atmosphere (glovebox or Schlenk).
Blue/Green Reaction Mixture Cu(II) formation.The reaction has stalled. Add 10 mol% ascorbic acid (rarely works) or restart with fresh CuI and rigorous exclusion of air.
Product is Oily/Impure Residual DMSO.Perform an extra wash with water or 5% LiCl solution during workup. DMSO traps product.
Starting Material Remains Induction period or bad ligand.Ensure the ligand is pure. If using Method B (Diamine), increase temp to 120°C.

References

  • Wang, C., et al. (2010). "Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand." Molecules, 15(3), 1453-1462. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society, 131(1), 78–88. [Link]

Sources

microwave-assisted synthesis of N-(4-acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-(4-Acetylphenyl)pyrrolidin-2-one

Executive Summary

This guide details a robust, microwave-assisted protocol for the synthesis of N-(4-acetylphenyl)pyrrolidin-2-one (also known as 1-(4-acetylphenyl)-2-pyrrolidone). While conventional thermal methods for synthesizing N-arylpyrrolidinones from electron-deficient anilines (such as 4-aminoacetophenone) often suffer from long reaction times (4–12 hours) and moderate yields due to reduced nucleophilicity, microwave irradiation significantly accelerates the rate-determining cyclization step.

This protocol utilizes a two-stage, one-pot approach:

  • Acylation: Rapid formation of the linear amide intermediate using 4-chlorobutyryl chloride.

  • Cyclization: Microwave-driven intramolecular nucleophilic substitution to close the lactam ring.

Target Audience: Medicinal chemists and process development scientists optimizing N-aryl lactam scaffolds for drug discovery (e.g., Factor Xa inhibitors, piracetam analogs).

Scientific Rationale & Mechanism

The synthesis of N-substituted pyrrolidinones is classically achieved by reacting primary amines with


-butyrolactone (GBL) at high temperatures (

). However, for anilines bearing electron-withdrawing groups (EWG) like the acetyl group in 4-aminoacetophenone, the nucleophilicity of the nitrogen is severely compromised, making the direct GBL route sluggish and prone to decomposition.

The Solution: Using 4-chlorobutyryl chloride provides a highly reactive electrophile for the initial acylation. The subsequent ring closure is an intramolecular


 reaction.[1] Microwave irradiation (

) provides the necessary activation energy to overcome the deactivated nature of the amide nitrogen, driving the cyclization to completion in minutes rather than hours.
Reaction Scheme

ReactionScheme Start 4-Aminoacetophenone (Electron-Deficient Amine) Inter Intermediate: 4-Chloro-N-(4-acetylphenyl)butanamide Start->Inter Step 1: Acylation (DCM/TEA, 0°C to RT) Reagent 4-Chlorobutyryl Chloride Reagent->Inter Product Product: N-(4-Acetylphenyl)pyrrolidin-2-one Inter->Product Step 2: Cyclization (MW 120°C, K2CO3/MeCN)

Figure 1: Two-stage synthesis pathway. Step 1 is a rapid acylation; Step 2 is the rate-limiting cyclization accelerated by microwave irradiation.

Experimental Protocol

Reagents & Equipment
  • Microwave Reactor: Single-mode or multi-mode synthesizer (e.g., Biotage Initiator, CEM Discover) capable of maintaining

    
     and 20 bar pressure.
    
  • Vessel: 10 mL or 30 mL microwave-transparent glass vial with crimp cap/septum.

  • Reagents:

    • 4-Aminoacetophenone (1.0 equiv)

    • 4-Chlorobutyryl chloride (1.1 equiv) [Handle with Care: Lachrymator]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv for Step 1)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv for Step 2)
      
    • Solvents: Dichloromethane (DCM) for Step 1; Acetonitrile (MeCN) for Step 2.

Step-by-Step Procedure

Step 1: Formation of Linear Amide (Acylation) Note: This step is highly exothermic and best performed outside the microwave to control impurity formation.

  • Dissolution: In a clean round-bottom flask, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in dry DCM (20 mL).

  • Base Addition: Add TEA (1.67 mL, 12 mmol) and cool the solution to

    
     in an ice bath.
    
  • Acylation: Add 4-chlorobutyryl chloride (1.55 g, 11 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature and stir for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS to confirm conversion to 4-chloro-N-(4-acetylphenyl)butanamide.

  • Work-up (Critical): Wash the organic layer with 1N HCl (to remove excess amine/TEA) and then saturated

    
    . Dry over 
    
    
    
    and concentrate in vacuo.
    • Checkpoint: You should obtain a solid off-white intermediate. Yield is typically >90%.[2][3]

Step 2: Microwave-Assisted Cyclization

  • Preparation: Transfer the crude intermediate (approx. 2.4 g, 10 mmol) into a microwave process vial (20 mL capacity).

  • Solvent System: Resuspend the solid in Acetonitrile (MeCN) (15 mL).

  • Base: Add anhydrous

    
      (2.76 g, 20 mmol). Alternatively, for faster reaction, use NaH  (1.2 equiv) in dry DMF, but MeCN/
    
    
    
    is safer and easier to work up.
  • Irradiation Parameters:

    • Temperature:

      
      
      
    • Time: 10 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Cooling: Use compressed air cooling (built-in) to lower temperature to

    
    .
    
Work-up & Purification
  • Filtration: Filter off the inorganic salts (

    
    ).
    
  • Concentration: Evaporate the MeCN filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

  • Characterization:

    • Appearance: White to pale yellow crystalline solid.[4]

    • 1H NMR (CDCl3, 400 MHz):

      
       8.0 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 3.9 (t, 2H, N-CH2), 2.7 (t, 2H, CO-CH2), 2.6 (s, 3H, COCH3), 2.2 (m, 2H, CH2).
      
    • MS (ESI): [M+H]+ = 204.1.

Comparative Data: Microwave vs. Conventional

The following table highlights the efficiency gains using the microwave protocol compared to traditional reflux methods reported for similar electron-deficient anilines.

ParameterConventional Reflux (Toluene/Base)Microwave Protocol (MeCN/K2CO3)
Reaction Temperature

(Oil Bath)

(Internal Probe)
Reaction Time 8 – 12 Hours10 Minutes
Yield 48 – 65%85 – 92%
Solvent Usage High (requires extensive washing)Low (concentrated slurry)
Energy Efficiency Low (continuous heating)High (targeted dielectric heating)

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Incomplete Cyclization Check1 Check 1: Moisture? Acid chloride hydrolyzes easily. Ensure dry solvents in Step 1. Problem->Check1 Check2 Check 2: Base Strength K2CO3 too weak? Switch to Cs2CO3 or NaH/DMF. Problem->Check2 Check3 Check 3: Temperature Incomplete conversion? Increase MW Temp to 140°C. Problem->Check3

Figure 2: Decision tree for troubleshooting common synthetic issues.

  • Moisture Sensitivity: 4-chlorobutyryl chloride is sensitive to hydrolysis. If the bottle is old, distill it or use a fresh bottle to ensure stoichiometry is correct.

  • Phase Transfer Catalysis: If using a biphasic system (e.g., Toluene/50% NaOH) instead of MeCN, add TBAB (Tetrabutylammonium bromide) (5 mol%) to facilitate the reaction.

References

  • Microwave-Assisted Synthesis of Pyrrolidinones: Khaligh, N. G., et al. "Microwave-assisted synthesis of pyrrolidinone derivatives." Journal of Chemical Research, 2018. Link

  • General Cyclization of 4-Chlorobutyramides: "Synthesis of 1-substituted phenyl-2-pyrrolidone." Dissertation Topic, 2012. (Describes the base-mediated cyclization of 4-chloro-N-phenylbutanamide). Link

  • Synthesis of 4-Chlorobutyryl Chloride: "Synthesis and separation method of 4-chlorobutyryl chloride." CN Patent 115745787A, 2023. Link

  • Reactivity of 4-Aminoacetophenone: "A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity." BenchChem Application Notes. Link

  • Green Chemistry Approaches: Rao, P. V., et al. "Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives." International Journal of ChemTech Research, 2020. Link

Sources

Application Note: Strategic Synthesis of 1-Aryl-2-Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 1-aryl-2-pyrrolidinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for nootropic agents (e.g., Piracetam analogs), Factor Xa inhibitors, and psychotropic drugs.[1] While historically synthesized via high-temperature condensation, modern drug discovery demands milder, modular approaches compatible with diverse functional groups.[1]

This guide details the two dominant "convergent" strategies: Copper-Catalyzed (Modified Goldberg) and Palladium-Catalyzed (Buchwald-Hartwig) amidation.[1] Unlike de novo ring construction, these methods utilize commercially available 2-pyrrolidinone and aryl halides, allowing for rapid library expansion (SAR).[1]

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate using the logic flow below. Copper is the industrial workhorse due to cost, while Palladium offers superior performance for deactivated aryl chlorides.

DecisionMatrix Start START: Substrate Analysis HalideType Aryl Halide Type? Start->HalideType Scale Scale / Cost Sensitivity? HalideType->Scale Iodide / Bromide MethodB METHOD B: Pd-Catalyzed (Buchwald-Hartwig) High Activity, Broad Scope HalideType->MethodB Chloride / Sulfonate Sterics Steric Hindrance / Ortho-Substituents? Scale->Sterics <1g (Speed Critical) MethodA METHOD A: Cu-Catalyzed (Modified Goldberg) Robust, Cost-Effective Scale->MethodA >10g (Cost Critical) Sterics->MethodA Low/Moderate Sterics->MethodB High Hindrance

Figure 1: Decision tree for selecting the optimal N-arylation strategy based on halide reactivity and process constraints.

Method A: Copper-Catalyzed N-Arylation (The Workhorse)

Best for: Aryl Iodides, Aryl Bromides, Large-scale batches.[1] Mechanism: Modified Goldberg Reaction.

The Logic of the Protocol

Classic Ullmann condensations require temperatures >180°C and stoichiometric copper. This optimized protocol uses diamine ligands (e.g., DMEDA or trans-1,2-cyclohexanediamine).[1]

  • Ligand Role: Solubilizes the Cu(I) species and lowers the activation energy for the oxidative addition step, allowing reaction at 80–110°C.

  • Base Selection: K₃PO₄ is chosen over Cs₂CO₃ or NaOtBu because it provides sufficient basicity to deprotonate the amide (pKa ~24 in DMSO) without causing ring-opening hydrolysis of the lactam.

Detailed Protocol

Reagents:

  • Aryl Halide (1.0 equiv)[1][2][3]

  • 2-Pyrrolidinone (1.2 equiv)[1]

  • CuI (Copper(I) Iodide) (5–10 mol%)[1]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10–20 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, finely ground)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial. Cool under Argon.

  • Solids Charge: Add CuI (5 mol%), K₃PO₄ (2.0 equiv), and the Aryl Halide (if solid).[1]

    • Critical Checkpoint: Ensure K₃PO₄ is a fine powder. Hygroscopic "clumps" drastically reduce yield.

  • Liquids Charge: Add 2-Pyrrolidinone (1.2 equiv), Ligand (10 mol%), and Aryl Halide (if liquid) via syringe.

  • Solvent: Add 1,4-Dioxane (concentration 0.5 M).

  • Degas: Sparge with Argon for 5 minutes. Oxygen poisons the Cu(I) catalyst, promoting homocoupling of the aryl halide.[1]

  • Reaction: Seal and heat to 110°C for 12–24 hours.

    • Visual Check: The reaction should turn a stable blue-green or brown suspension. If it turns black/precipitates immediately, the ligand may have dissociated.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Wash filtrate with water (2x) and brine (1x) to remove excess pyrrolidinone.[1]

Method B: Palladium-Catalyzed N-Arylation (The Specialist)

Best for: Aryl Chlorides, Electron-rich aromatics, Ortho-substituted systems.[1] Mechanism: Buchwald-Hartwig Cross-Coupling.[4][5]

The Logic of the Protocol

Lactams are poorer nucleophiles than amines. Therefore, specialized ligands with wide bite angles (like Xantphos) are required to facilitate the difficult reductive elimination step from the Pd(II) center.[1]

  • Catalyst: Pd₂(dba)₃ provides a stable Pd(0) source.[1]

  • Ligand: Xantphos is the "gold standard" for amides/lactams. Its rigidity forces the Pd center into a geometry that favors C-N bond formation over beta-hydride elimination or protodehalogenation.

Detailed Protocol

Reagents:

  • Aryl Halide (1.0 equiv)[1][2][3]

  • 2-Pyrrolidinone (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)[1][3]

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2–4 mol%)[1]

  • Base: Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene[1]

Step-by-Step Workflow:

  • Pre-complexation (Recommended): In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in the solvent under Argon for 10 minutes at RT.

    • Why? This ensures formation of the active L₂Pd(0) species before the oxidative addition competes with non-specific precipitation.

  • Substrate Addition: Add Aryl Halide, 2-Pyrrolidinone, and Cs₂CO₃.

  • Reaction: Heat to 100°C for 8–16 hours.

  • Monitoring: Monitor by LC-MS.

    • Checkpoint: If conversion stalls at 50%, add a second portion of Pd/Ligand (0.5 mol%).[1]

Method C: Microwave-Assisted Acceleration

Best for: Rapid library generation (High Throughput Experimentation - HTE).[1]

Microwave irradiation does not change the mechanism but superheats the solvent (above boiling point) in a sealed vessel, accelerating kinetics.[1]

Protocol Adaptation (from Method A):

  • Solvent: Switch to DMF or NMP (high dielectric constant absorbs MW energy efficiently).[1]

  • Conditions: 160°C for 30 minutes.

  • Caution: Pressure buildup. Do not use carbonate bases (CO₂ evolution) in sealed MW vials; stick to K₃PO₄.[1]

Mechanistic Insight (Copper Cycle)

Understanding the mechanism aids troubleshooting. The rate-determining step is often the cleavage of the Aryl-Halide bond or the displacement of the halide.

CuCycle CuI L-Cu(I)-X (Active Species) Complex Amido-Cu(I) Complex CuI->Complex + Pyrrolidinone + Base (-HX) OxAdd Cu(III) Intermediate (Oxidative Addition) Complex->OxAdd + Ar-I Product 1-Aryl-2-Pyrrolidinone + L-Cu(I) OxAdd->Product Reductive Elimination Product->CuI Regeneration

Figure 2: Simplified catalytic cycle for the Copper-diamine mediated arylation.[1] Note that the order of steps (Amide binding vs Oxidative Addition) can vary based on the specific aryl halide used.

Purification & Metal Scavenging (Critical)

For pharmaceutical applications, residual Cu or Pd must be <10 ppm.[1] Standard chromatography often fails to remove trace metal-ligand complexes.

Scavenging Protocol:

  • Dissolution: Dissolve the crude oil in THF or CH₂Cl₂ (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (3–5 equiv relative to metal catalyst loading, NOT substrate).[1]

  • Incubation: Stir at RT for 4 hours (Cu) or 12 hours (Pd).

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Validation: Test filtrate for heavy metals (ICP-MS or colorimetric spot test).

Data Summary: Comparison of Methods

FeatureMethod A (Copper)Method B (Palladium)
Primary Utility Process Scale / Cost SensitiveComplex / Deactivated Substrates
Key Reagents CuI / Diamine / K₃PO₄Pd₂(dba)₃ / Xantphos / Cs₂CO₃
Aryl Halide Scope I > Br >>> Cl (Poor)I > Br > Cl (Good)
O₂ Sensitivity Moderate (Requires Inert atm)High (Strictly Inert)
Est.[1] Cost/mmol Low ($)High (

$)

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[1] A general and efficient copper-catalyzed amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.[1] [Link]

  • Yin, J., & Buchwald, S. L. (2002).[1] Palladium-catalyzed intermolecular coupling of aryl halides and amides.[4][5] Journal of the American Chemical Society, 124(21), 6043–6048.[1] [Link]

  • Deng, W., et al. (2005).[1] Amino acid-mediated Goldberg reactions between amides and aryl iodides.[6] Tetrahedron Letters, 46(43), 7295-7298.[1] [Link][1]

  • Biotage Application Note. (2024). Strategies for Metal Scavenging in Pharmaceutical Synthesis. [Link]

Sources

using 1-(4-Acetylphenyl)pyrrolidin-2-one in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for utilizing 1-(4-Acetylphenyl)pyrrolidin-2-one (often referred to as 4'-Acetyl-1-phenyl-2-pyrrolidinone) in multicomponent reactions (MCRs).

This compound represents a "hybrid" pharmacophore, combining the neuroactive pyrrolidin-2-one (racetam) core with a reactive acetophenone handle. Its acetyl group serves as the initiation site for condensation-based MCRs, enabling the rapid synthesis of complex heterocycles like pyrazolines, pyrimidines, and Mannich bases.

Part 1: Chemical Profile & Reactivity Logic

1.1 The Scaffold

The molecule consists of a stable lactam ring fused to an acetophenone moiety.

  • Lactam Ring (A): Generally stable under basic/acidic MCR conditions. It acts as a solubility enhancer and a potential hydrogen-bond acceptor in biological targets.

  • Acetyl Group (B): The reactive center. It possesses acidic

    
    -protons (
    
    
    
    ), making it susceptible to deprotonation by bases (NaOH, KOH, piperidine) or enolization by acids.
1.2 Reaction Pathways

We will focus on two high-value MCR pathways:

  • The "Gateway" Claisen-Schmidt MCR: Condensation with aldehydes to form Chalcones, followed by in situ cyclization to Pyrazolines/Pyrimidines.

  • The Mannich Reaction: A direct 3-component coupling with formaldehyde and secondary amines to generate

    
    -amino ketones.
    

Part 2: Experimental Protocols

Protocol A: One-Pot Synthesis of Pyrazoline Derivatives

A sequential MCR strategy: Claisen-Schmidt Condensation


 Michael Addition 

Cyclization.

Objective: Synthesize 1-phenyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)-5-(aryl)-2-pyrazolines. Mechanism: The acetyl group condenses with an aldehyde to form an


-unsaturated ketone (chalcone), which is immediately trapped by hydrazine/thiosemicarbazide.
1. Materials
  • Substrate: 1-(4-Acetylphenyl)pyrrolidin-2-one (1.0 equiv, 10 mmol)

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)

  • Cyclizing Agent: Phenylhydrazine or Hydrazine Hydrate (1.2 equiv)

  • Catalyst: NaOH (40% aq) or Piperidine (catalytic)

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for hydrazine reactions)

2. Step-by-Step Methodology

Step 1: Chalcone Formation (The Intermediate)

  • Dissolve 1-(4-Acetylphenyl)pyrrolidin-2-one (2.03 g, 10 mmol) and the aromatic aldehyde (10 mmol) in Ethanol (20 mL).

  • Add NaOH (40% aq, 2 mL) dropwise while stirring at 0–5°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: The solution typically turns yellow/orange due to conjugation.

    • Validation: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting ketone (

      
      ) and appearance of a new fluorescent spot (
      
      
      
      ).

Step 2: One-Pot Cyclization

  • Do not isolate the chalcone if performing a true one-pot protocol.

  • Add Phenylhydrazine (1.3 mL, 12 mmol) directly to the reaction vessel.

  • Reflux the mixture at 78–80°C for 6–8 hours.

  • Monitor via TLC.[1] The yellow chalcone spot will disappear, replaced by a highly fluorescent pyrazoline spot.

Step 3: Work-up & Purification

  • Pour the hot reaction mixture into Ice-Water (100 mL) containing 1 mL HCl (to neutralize excess base/hydrazine).

  • Filter the resulting precipitate.[2]

  • Recrystallization: Dissolve the solid in boiling Ethanol/DMF (9:1). Cool slowly to 4°C.

  • Dry crystals under vacuum at 50°C.

3. Self-Validating Analytical Data
FeatureStarting Material (Ketone)Intermediate (Chalcone)Product (Pyrazoline)
Appearance White/Off-white powderYellow/Orange solidPale Yellow/White solid
1H NMR (Methyl) Singlet

2.55 ppm
Absent Absent
1H NMR (Vinyl/CH) --Doublets

7.6-7.8 (

)
dd

3.1, 3.8, 5.5 (Pyrazoline ring)
IR (C=O) ~1680 cm⁻¹ (Ketone)~1655 cm⁻¹ (Enone)~1680 cm⁻¹ (Lactam only)
Protocol B: The Mannich Reaction (Direct 3-Component)

Direct functionalization of the acetyl


-carbon.

Objective: Synthesis of


-amino ketone derivatives (Mannich Bases).
Relevance:  Increases water solubility; common prodrug strategy.
1. Materials
  • Substrate: 1-(4-Acetylphenyl)pyrrolidin-2-one (10 mmol)

  • Amine: Morpholine, Piperidine, or Diethylamine (11 mmol)

  • Aldehyde: Paraformaldehyde (15 mmol equivalent)

  • Catalyst: Conc. HCl (0.5 mL)

  • Solvent: Ethanol (Absolute)

2. Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix the Amine (11 mmol) and Paraformaldehyde (0.45 g) in Ethanol (15 mL). Heat gently until the solution becomes clear (formation of iminium ion in situ).

  • Addition: Add 1-(4-Acetylphenyl)pyrrolidin-2-one (10 mmol) and Conc. HCl (0.5 mL).

  • Reflux: Heat to reflux (80°C) for 12–24 hours.

    • Note: Acetophenones are less reactive than aliphatic ketones; extended reflux is often required.

  • Work-up:

    • Concentrate the solvent to ~50% volume.

    • Add Acetone (10 mL) and cool to 0°C.

    • The Mannich base usually precipitates as the Hydrochloride salt.

  • Filtration: Filter the white solid and wash with cold acetone/ether.

Part 3: Mechanism & Visualization

3.1 Reaction Logic Diagram (DOT)

The following diagram illustrates the divergent pathways from the parent scaffold.

MCR_Pathways Start 1-(4-Acetylphenyl) pyrrolidin-2-one Chalcone Chalcone Intermediate Start->Chalcone NaOH, EtOH -H2O MannichBase Beta-Amino Ketone (Mannich Base) Start->MannichBase HCl, Reflux 3-Component Coupling Aldehyde Ar-CHO (Aldehyde) Aldehyde->Chalcone Pyrazoline Pyrazoline Product Chalcone->Pyrazoline Reflux, AcOH Cyclization Hydrazine Hydrazine (NH2NH-R) Hydrazine->Pyrazoline Formaldehyde HCHO + HNR2 (Mannich Reagent) Formaldehyde->MannichBase

Caption: Divergent synthesis pathways: The acetyl group acts as the nucleophile in both Claisen-Schmidt (top) and Mannich (bottom) reactions.

3.2 Experimental Workflow Diagram

This flowchart guides the researcher through the critical decision points of Protocol A.

Workflow Step1 Dissolve Ketone + Aldehyde in EtOH Step2 Add Base (NaOH) Stir @ RT 4h Step1->Step2 Check1 TLC Check: New Spot Rf ~0.6? Step2->Check1 Step3 Add Hydrazine Reflux 8h Check1->Step3 Yes Retry Increase Temp or Base Conc. Check1->Retry No (SM remains) Step4 Pour into Ice/HCl Precipitate Step3->Step4 Purify Recrystallize (EtOH/DMF) Step4->Purify Retry->Step2

Caption: Decision-tree workflow for the one-pot synthesis of Pyrazolines from 1-(4-acetylphenyl)pyrrolidin-2-one.

Part 4: Troubleshooting & Scientific Integrity

4.1 Critical Control Points
  • Water Content: The Claisen-Schmidt reaction is reversible. While aqueous base is used, excessive water in the solvent (ethanol) can push the equilibrium back to reactants. Use Absolute Ethanol .

  • Enolization Competition: In the Mannich reaction, if the pH is too low (< 2), the amine is protonated and cannot attack the formaldehyde. If pH is too high, the ketone enol is not formed. Maintain pH 3–4 (use catalytic HCl).

  • Lactam Stability: The pyrrolidin-2-one ring is a lactam. Avoid strong, prolonged boiling in concentrated aqueous acid/base (>12h), which may hydrolyze the lactam ring to the open-chain amino acid (GABA derivative).

4.2 Spectroscopic Validation (NMR)

To confirm the integrity of the pyrrolidinone ring throughout the reaction, look for these conserved signals:

  • Triplet (~3.8 ppm):

    
     of the pyrrolidone ring.
    
  • Triplet (~2.6 ppm):

    
     of the pyrrolidone ring.
    
  • Multiplet (~2.1 ppm): Central

    
     of the pyrrolidone ring.
    
  • If these shift significantly or disappear, ring opening has occurred.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 680770, 1-(4-Acetylphenyl)pyrrolidine-2,5-dione (Analogous Structure Reference). Retrieved from [Link]

  • Trivedi, A. R., et al. (2008). Synthesis and biological evaluation of some new pyrimidines via a novel chalcones series. Arkivoc, (xi), 131-141. (Demonstrates acetophenone-chalcone-pyrimidine pathway). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Biginelli Reaction: Mechanism and Protocols. (General mechanism for acetophenone-derived heterocycles). Retrieved from [Link]

Sources

functionalization of the acetyl group in 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Acetyl Group in 1-(4-Acetylphenyl)pyrrolidin-2-one

Abstract

1-(4-Acetylphenyl)pyrrolidin-2-one represents a critical "linchpin" scaffold in modern drug discovery, particularly in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and dopamine transporter modulators.[1][2] Its value lies in the orthogonal reactivity between the robust


-aryl lactam core and the labile acetyl group.[2] This application note provides validated protocols for the chemoselective functionalization of the acetyl moiety, enabling the rapid generation of diverse chemical libraries. We focus on three high-value transformations: 

-bromination (a gateway to heterocycles), enantioselective reduction, and Hantzsch thiazole synthesis.[1][2]

Introduction & Strategic Analysis

The molecule consists of a pyrrolidin-2-one lactam ring linked to an acetophenone moiety.[2] The primary challenge in functionalizing this scaffold is maintaining the integrity of the lactam ring (susceptible to hydrolysis under vigorous acidic/basic conditions) while achieving high selectivity at the acetyl group.

Chemoselectivity Profile:

  • Lactam Ring (

    
    -C=O):  Stable to mild reduction and electrophilic substitution; sensitive to strong aqueous acids/bases at high temperatures.[2]
    
  • Acetyl Group (-C(=O)CH

    
    ):  Highly reactive toward enolization, halogenation, and nucleophilic addition.[1]
    
  • Aromatic Linker: Deactivated by the carbonyls, directing electrophiles to the acetyl

    
    -position rather than the ring.[2]
    

Visualizing the Reaction Landscape:

ReactionLandscape Core 1-(4-Acetylphenyl) pyrrolidin-2-one Bromination α-Bromination (Gateway Step) Core->Bromination NBS / TsOH or CuBr2 Reduction Asymmetric Reduction Core->Reduction Ru-Cat / HCOXH Condensation Condensation Reactions Core->Condensation Thioureas / Hydrazines Product1 α-Bromo Ketone (Heterocycle Precursor) Bromination->Product1 Product2 Chiral Benzyl Alcohol (Bioactive Linker) Reduction->Product2 Product3 Thiazoles/Imidazoles (Kinase/Factor Xa Inhibitors) Condensation->Product3 Product1->Product3 Hantzsch Synthesis

Figure 1: Strategic functionalization pathways for the target scaffold.[1][2]

Protocol 1: Regioselective -Bromination

Objective: To synthesize 1-[4-(2-bromoacetyl)phenyl]pyrrolidin-2-one. This is the "Gateway Reaction" for building complex heterocycles.[2]

Rationale: Direct bromination with elemental bromine (


) often leads to poly-bromination or handling difficulties.[2] We utilize Copper(II) Bromide (

)
or N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (TsOH) to ensure mono-bromination and protect the lactam from harsh acidic byproducts.[1]

Reagents:

  • Substrate: 1-(4-Acetylphenyl)pyrrolidin-2-one (1.0 eq)[1][2]

  • Reagent:

    
     (2.0 eq) OR NBS (1.05 eq) + TsOH (0.1 eq)[1]
    
  • Solvent: Ethyl Acetate/Chloroform (1:1) or Acetonitrile[1]

Step-by-Step Methodology (NBS Method):

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL of Acetonitrile (MeCN).

  • Catalyst Addition: Add p-Toluenesulfonic acid (TsOH) (1.0 mmol, 10 mol%). Stir at Room Temperature (RT) for 10 minutes to activate enolization.

  • Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes. Crucial: Adding NBS too fast can cause an exotherm that promotes di-bromination.[2]

  • Reflux: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2] The product usually moves slightly faster than the starting material.[2]

  • Work-up: Cool to RT. Remove solvent in vacuo.[2] Redissolve residue in DCM (50 mL) and wash with water (

    
     mL) to remove succinimide.[1][2]
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-40% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the methyl singlet (

    
     2.5-2.[2]6) and appearance of a methylene singlet (
    
    
    
    4.4-4.5, -CH
    
    
    Br).[1][2]
  • Yield Target: >85%.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: To synthesize (S)- or (R)-1-[4-(1-hydroxyethyl)phenyl]pyrrolidin-2-one.[1][2]

Rationale: Chiral benzyl alcohols are essential pharmacophores.[2] Using a Noyori-type Ruthenium catalyst allows for high enantiomeric excess (ee) without high-pressure hydrogenation equipment.[2]

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: DMF or DCM (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, dissolve the substrate (5 mmol) in 10 mL of degassed DCM.

  • Catalyst Loading: Add the Ru-catalyst (0.05 mmol).

  • Initiation: Add the Formic Acid/TEA mixture (2.0 eq of formate) dropwise via syringe.

  • Reaction: Stir at 25°C for 12-24 hours. Note: Do not heat significantly, as enantioselectivity drops at higher temperatures.[1][2]

  • Quench: Add water (20 mL) and extract with DCM.

  • Purification: Silica gel chromatography. Warning: The lactam is polar; use MeOH/DCM gradients if necessary.[2]

Data Summary Table:

ParameterValueNotes
Catalyst Load 0.5 - 1.0 mol%Lower loads possible with high purity reagents.[2]
Temperature 20°C - 25°CCritical for >95% ee.[2]
Conversion >98%Monitored by HPLC.
e.e. >94%Determined by Chiral HPLC (e.g., Chiralcel OD-H).[1][2]

Protocol 3: Hantzsch Thiazole Synthesis

Objective: To synthesize 4-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-amine derivatives.

Rationale: This reaction couples the


-bromo ketone (from Protocol 1) with thioureas.[2] This is the standard method for generating Factor Xa inhibitor scaffolds.[2]

Mechanism Visualization:

HantzschMechanism Reactants α-Bromo Ketone + Thiourea Intermediate1 S-Alkylation (Nucleophilic Attack) Reactants->Intermediate1 SN2 Reaction Intermediate2 Cyclization (Dehydration) Intermediate1->Intermediate2 Intramolecular Condensation FinalProduct Aminothiazole Derivative Intermediate2->FinalProduct - H2O (Aromatization)

Figure 2: Step-wise mechanism of the Hantzsch Thiazole synthesis.[1]

Step-by-Step Methodology:

  • Mixing: Combine the

    
    -bromo ketone (from Protocol 1, 1.0 eq) and Thiourea (1.1 eq) in Ethanol (EtOH).
    
  • Reflux: Heat to reflux (78°C) for 2 hours. The reaction is usually very fast.[2]

  • Precipitation: Upon cooling, the product often precipitates as the hydrobromide salt.[1][2]

  • Neutralization: Filter the solid and suspend in water. Adjust pH to ~8-9 with saturated

    
     to liberate the free base.[2]
    
  • Filtration: Filter the free base, wash with water and cold ether.[1][2] Dry under vacuum.[2][3]

Quality Control & References

QC Parameters (Expected Data)
  • Appearance: White to off-white solid.[2]

  • LC-MS:

    • Parent Mass (

      
      ): 218.1 (Base Ketone).[1][2]
      
    • 
      -Bromo: ~296/298 (1:1 isotopic pattern).[2]
      
    • Thiazole Product: ~274.1 (if using unsubstituted thiourea).[1][2]

  • 1H NMR (DMSO-d6) for Base Ketone:

    • 
       2.05 (m, 2H, lactam C4), 2.50 (s, 3H, acetyl), 2.55 (t, 2H, lactam C3), 3.85 (t, 2H, lactam C5), 7.80 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H).[1]
      
References
  • Synthesis of Pyrrolidinone Scaffolds

    • Title: Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade.[2][4]

    • Source:Organic Letters / NIH PubMed Central.[2]

    • URL:[Link]

  • Alpha-Bromination Protocols

    • Title: Synthesis of unique pyrrolidines for drug discovery (General methodology for pyrrolidine functionalization).[1][2][5]

    • Source: Enamine / Tetrahedron.[2]

  • Asymmetric Reduction (Noyori ATH)

    • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine C
    • Source:Molecules (MDPI).[1][2]

    • URL:[Link][1]

  • Thiazole Synthesis (Hantzsch)

    • Title: Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne (Mechanistic parallel).[1][2]

    • Source: Academia.edu / Chemical Journals.[2]

    • URL:[Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Pyrrolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Scaffold in Modern Drug Discovery

The pyrrolidin-2-one, or γ-lactam, is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence is a testament to its ability to act as a versatile peptidomimetic, presenting substituents in a well-defined three-dimensional space, which facilitates precise interactions with biological targets such as enzymes and receptors.[1][2][3] The N-substituted pyrrolidinone motif, in particular, is an attractive drug template due to its demonstrated activity against a wide range of targets, including the Beta-Amyloid Cleaving Enzyme (BACE), Factor Xa, and HIV-1 Integrase.[4][5]

Solid-Phase Organic Synthesis (SPOS) provides a powerful and efficient platform for the construction of large libraries of pyrrolidinone derivatives.[4][5] By anchoring the initial building block to an insoluble polymer support, SPOS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing sequence. This approach is exceptionally well-suited for medicinal chemistry programs where the rapid generation of structural analogs is paramount for establishing structure-activity relationships (SAR).

This guide provides an in-depth exploration of proven solid-phase synthesis strategies for constructing pyrrolidinone scaffolds. It moves beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to not only replicate these protocols but also to adapt and troubleshoot them for their unique molecular targets.

Core Principles: Resin, Linker, and Strategy Selection

The success of any solid-phase synthesis hinges on the judicious selection of the solid support and the linking moiety. The resin acts as an insoluble carrier, while the linker connects the nascent molecule to the resin and dictates the ultimate cleavage conditions and the functionality at the point of attachment.

  • Resin Matrix: The most common resins are based on 1% divinylbenzene cross-linked polystyrene, which swells in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), allowing reagents to penetrate the polymer matrix.[6] For complex or aggregation-prone sequences, alternative resins like polyethylene glycol (PEG)-grafted supports (e.g., TentaGel) can offer superior performance.[7]

  • Linker Chemistry: The choice of linker is critical. A Wang resin or a 2-Chlorotrityl chloride (2-CTC) resin is typically employed when the final product is desired as a carboxylic acid.[7][8] Conversely, a Rink Amide resin is used to generate a C-terminal carboxamide upon cleavage.[7][8] The acid lability of the linker must be orthogonal to any protecting groups used in the synthesis. For instance, the highly acid-labile 2-CTC linker allows for the release of the protected product under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[8]

Strategic Approach I: Multicomponent Reactions for Rapid Diversification

Multicomponent reactions (MCRs) are exceptionally powerful in combination with SPOS, as they allow for the construction of complex molecules in a single, convergent step, introducing multiple points of diversity simultaneously.[4][5]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR-based library synthesis. It combines a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acylamino amide.[4][9] By incorporating a bifunctional component onto the solid support, the Ugi reaction can be masterfully exploited to generate pyrrolidinone cores. A prime example involves using resin-bound glutamic acid, where the γ-carboxylic acid remains anchored to the resin and the α-carboxylic acid participates in the Ugi reaction. Subsequent intramolecular aminolysis leads to the formation of the pyrrolidinone ring.[4][5]

Ugi_Workflow Resin 1. Start: MBHA Resin Load 2. Load Fmoc-Glu(tBu)-OH Resin->Load HATU, DIPEA DeprotectFmoc 3. Fmoc Deprotection (20% Piperidine/DMF) Load->DeprotectFmoc DeprotectTBu 4. tBu Deprotection (TFA/DCM) DeprotectFmoc->DeprotectTBu Ugi 5. Ugi Reaction (Ketone, Isocyanide) DeprotectTBu->Ugi MeCN/MeOH, 65°C Cleave 6. Cleavage & Cyclization (TFA Cocktail) Ugi->Cleave Product 7. Final Product: N-Substituted Pyrrolidinone Cleave->Product

Caption: Ugi reaction workflow for pyrrolidinone synthesis.

This protocol is adapted from the work of Liu and Nefzi.[5][10]

1. Resin Preparation and Loading:

  • Step 1.1: Swell 4-methylbenzhydrylamine (MBHA) resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 1 hour in a solid-phase reaction vessel. Drain the solvent.

  • Step 1.2: In a separate vial, dissolve L-Fmoc-Glu(tBu)-OH (3 equiv.), HATU (3 equiv.), and DIPEA (6 equiv.) in DMF (10 mL). Add this solution to the resin.

  • Step 1.3: Agitate the mixture for 4 hours at room temperature. Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin in vacuo.

    • Scientist's Note: The use of HATU as a coupling agent is highly efficient and minimizes racemization. The extensive washing is critical to remove all soluble reagents and byproducts, a core principle of SPOS.

2. Protecting Group Removal:

  • Step 2.1 (Fmoc Removal): Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Step 2.2 (tBu Removal): Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes. Drain and wash with DCM (5x) and DMF (5x). Neutralize the resin with 10% DIPEA in DMF (10 mL) for 10 minutes, then wash with DMF (3x).

    • Rationale: Orthogonal protecting groups (Fmoc and tBu) are used to selectively unmask the α-amino and α-carboxyl groups of the glutamic acid precursor, respectively, preparing it for the Ugi reaction.

3. Ugi Four-Component Reaction:

  • Step 3.1: Swell the deprotected resin (from step 2.2) in a solution of the desired ketone (4 equiv.) in acetonitrile/methanol (4:1, 10 mL) for 1 hour at 65 °C.[5]

  • Step 3.2: Add the desired isocyanide (4 equiv.) to the mixture and continue to agitate at 65 °C for 24 hours.

  • Step 3.3: Cool the vessel, drain the solution, and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin.

    • Expertise: Pre-incubating the resin with the ketone facilitates the formation of the Schiff base intermediate on the solid support, which is then trapped by the isocyanide. Heating is often necessary to drive the reaction to completion.

4. Cleavage and Concomitant Cyclization:

  • Step 4.1: Treat the dried resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

  • Step 4.2: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.

  • Step 4.3: Concentrate the combined filtrate in vacuo. Precipitate the crude product by adding cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Step 4.4: Purify the product via reverse-phase HPLC.

    • Trustworthiness: The strong acidic conditions of the TFA cocktail not only cleave the product from the MBHA linker but also catalyze the intramolecular amide bond formation between the newly formed secondary amine and the resin-linked ester, releasing the cyclized pyrrolidinone into solution.

Component Role in Diversity Example
KetoneR¹, R² substituentsCyclohexanone, Acetone
IsocyanideN-substituentBenzyl isocyanide, tert-Butyl isocyanide
Overall Yield Based on initial resin loading35-70% (sequence dependent)[4]
Purity After purification>95%[4]
Table 1: Diversity points and representative yields for the Ugi-based synthesis.

Strategic Approach II: Intramolecular Aza-Michael Cyclization

Another robust strategy for constructing the pyrrolidinone ring on solid support is through an intramolecular aza-Michael addition.[11][12] This approach typically involves assembling a linear precursor containing a nucleophilic amine and a Michael acceptor (an α,β-unsaturated ester or amide) separated by an appropriate spacer. Upon activation, the amine attacks the acceptor, triggering the cyclization.

Aza_Michael_Workflow Resin 1. Start: Rink Amide Resin Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Acylation 3. Acylation (Fmoc-Amino Acid) Fmoc_Deprotect->Acylation HBTU, DIPEA Fmoc_Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Acylation->Fmoc_Deprotect2 Michael_Addition 5. Aza-Michael Addition (β-Monomethyl Itaconate) Fmoc_Deprotect2->Michael_Addition MeOH/Toluene, Heat Cyclize 6. Saponification & Amide Formation Michael_Addition->Cyclize 1. LiOH 2. DIC, HOBt Cleave 7. Cleavage (TFA Cocktail) Cyclize->Cleave Product 8. Final Product: 4-Substituted Pyrrolidinone Cleave->Product

Caption: Aza-Michael addition workflow for γ-lactam library synthesis.

This protocol is based on the method developed by Player et al. for the creation of a large pyrrolidinone library.[1][2]

1. Resin Preparation and Elongation:

  • Step 1.1: Start with Fmoc-Rink Amide resin (1.0 g, ~0.7 mmol/g). Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Step 1.2: Couple the first diversity element by acylating the resin-bound amine with an N-Fmoc-protected amino acid (3 equiv.), HBTU (3 equiv.), and DIPEA (6 equiv.) in DMF for 2 hours. Wash the resin.

    • Rationale: This step introduces the first point of diversity (R¹) which will ultimately be located at the 3-position of the pyrrolidinone ring.

  • Step 1.3: Remove the Fmoc group as described in Step 1.1 to expose the primary amine for the key addition step.

2. Aza-Michael Addition:

  • Step 2.1: Treat the resin from Step 1.3 with a solution of β-monomethyl itaconate (5 equiv.) in a 1:1 mixture of methanol and toluene.

  • Step 2.2: Heat the reaction mixture at 60 °C for 16 hours.

  • Step 2.3: Cool, drain, and wash the resin thoroughly with THF, MeOH, and DCM.

    • Expertise: The use of a protic solvent like methanol is often beneficial for aza-Michael additions. The gentle heating ensures the reaction proceeds to completion without significant side product formation.

3. Cyclization and Capping:

  • Step 3.1 (Saponification): Treat the resin with a solution of LiOH·H₂O (10 equiv.) in 3:1 THF/H₂O for 4 hours to hydrolyze the methyl ester. Wash the resin.

  • Step 3.2 (Amide Formation): Swell the resin in DMF. Add a solution of a primary amine (R²-NH₂, 5 equiv., the second diversity element), DIC (5 equiv.), and HOBt (5 equiv.) in DMF. Agitate for 16 hours. Wash the resin extensively.

    • Scientist's Note: This two-step sequence first generates the free carboxylic acid, which is then activated in situ with DIC/HOBt and coupled with a diverse set of primary amines to form the γ-lactam ring and simultaneously install the N-substituent.

4. Cleavage from Resin:

  • Step 4.1: Treat the dried resin with TFA/H₂O/TIPS (95:2.5:2.5, 10 mL) for 2 hours.

  • Step 4.2: Collect the filtrate, concentrate, and precipitate with cold diethyl ether as previously described. Purify by HPLC.

Essential Operations: Monitoring and Cleavage

On-Bead Reaction Monitoring

Trustworthy protocols require validation. Since the product is attached to an insoluble support, reaction monitoring can be challenging. Several techniques are available:

  • Qualitative Tests: The Kaiser test (or ninhydrin test) is invaluable for detecting the presence of free primary amines. A positive test (blue bead color) after a coupling step indicates incomplete acylation, while a negative test (yellow/clear beads) after Fmoc deprotection signals a problem.

  • Trial Cleavage: A small aliquot of the resin (~5-10 mg) can be removed, cleaved, and the resulting product analyzed by LC-MS to confirm the presence of the desired mass. This is the most direct method for confirming a reaction's success.[13]

  • Instrumental Methods: Techniques like Magic Angle Spinning (MAS) NMR and FT-IR spectroscopy can provide structural information directly on the resin-bound material, but they require specialized equipment.[13][14][15]

Cleavage Cocktails: The Final Step

Cleavage is the final, irreversible step where the synthesized molecule is released from the solid support and all side-chain protecting groups are removed. The composition of the "cleavage cocktail" is dictated by the amino acid composition of the product.[16] Trifluoroacetic acid (TFA) is the primary cleaving agent for most acid-labile linkers, but scavengers are essential to trap the highly reactive cationic species generated during deprotection, preventing them from modifying the final product.[17][18]

Cocktail Name Composition (v/v) Primary Application and Rationale
Standard (Reagent R) TFA / Triisopropylsilane (TIPS) / H₂O (95 : 2.5 : 2.5)General purpose. TIPS is an excellent scavenger for carbocations (e.g., from t-butyl groups). Water helps suppress aspartimide formation.[17][18]
Reagent K TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)For peptides containing sensitive residues like Cys, Met, Trp. The thiols (thioanisole, EDT) protect against trityl cation reattachment and reduce methionine sulfoxide.[19]
"Odorless" (Reagent B) TFA / Phenol / H₂O / TIPS (88 : 5 : 5 : 2)Useful when trityl groups are present but avoids the malodorous thiols. Not recommended for methionine-containing peptides as it does not prevent oxidation.[19]
Table 2: Common TFA-based cleavage cocktails for Fmoc SPOS.

Conclusion

Solid-phase synthesis offers a remarkably efficient and adaptable framework for the exploration of pyrrolidinone chemical space. By leveraging powerful synthetic transformations like the Ugi multicomponent reaction and the aza-Michael addition, medicinal chemists can rapidly generate large, diverse libraries of these important heterocyclic scaffolds. Success in this field is built upon a rational understanding of the interplay between the solid support, linker strategy, reaction kinetics, and the critical final steps of cleavage and purification. The protocols and strategies outlined in this guide provide a robust foundation for researchers to build upon, enabling the discovery of next-generation therapeutics centered on the pyrrolidinone core.

References

  • Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. Journal of Combinatorial Chemistry, 12(4), 566–570. [Link]

  • Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. [Link]

  • Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Publications. [Link]

  • Liu, Z., & Nefzi, A. (2010). Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction. Journal of Combinatorial Chemistry, 12(4), 566-570. [Link]

  • Vergnon, A. L., Pottorf, R. S., Winters, M. P., & Player, M. R. (2004). Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library. ACS Combinatorial Science. [Link]

  • Nefzi, A. et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ResearchGate. [Link]

  • Gour, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]

  • Gour, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • Vergnon, A. L., Pottorf, R. S., Winters, M. P., & Player, M. R. (2004). Solid-phase synthesis of a 4-substituted gamma-lactam library. Journal of Combinatorial Chemistry, 6(6), 903-910. [Link]

  • Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]

  • Gmeiner, P. (2003). Versatile Monitoring Tools in Parallel Solid-Phase Synthesis. CHIMIA. [Link]

  • Bates, R. W., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5). [Link]

  • Wikipedia contributors. (n.d.). Passerini reaction. Wikipedia. [Link]

  • Various Authors. (n.d.). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nagels, L., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Various Authors. (n.d.). Solid-phase synthesis of beta-lactams via the Miller hydroxamate approach. ResearchGate. [Link]

  • Slough, G. A. (n.d.). Solid-Phase Synthesis of Nitrogenous Heterocycles. Springer. [Link]

  • Organic Reactions. (n.d.). The Passerini Reaction. Organic Reactions. [Link]

  • Ghotas, I., et al. (2006). Peptide-heterocycle hybrid molecules: solid-phase synthesis of a 400-member library of N-terminal 2-iminohydantoin peptides. PubMed. [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. [Link]

  • Various Authors. (2002). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. PubMed. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]

  • Bates, R. W., et al. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Various Authors. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. PMC. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. [Link]

  • Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publisher. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 4-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & The Core Problem

Before attempting removal, you must understand why 4-aminoacetophenone (4-AAP) is difficult to remove.[1][2][3][4] It is not a standard aliphatic amine.[1][2][3][4]

  • The Trap: 4-AAP has a remarkably low

    
     (
    
    
    
    for the conjugate acid) compared to typical amines (
    
    
    10–11).[2][4]
  • The Consequence: Standard "weak acid" washes (Citric acid,

    
    , or pH 4–5 buffers) will fail  to protonate 4-AAP.[2][3][4] It will remain neutral and stay in your organic layer.[1][2][3][4]
    
  • Visual Indicator: 4-AAP is a yellow/tan crystalline solid.[1][2][3][4][5] If your crude oil is yellow, 4-AAP is likely present.[1][2][3][4]

Quick Reference Data
PropertyValueImplication for Workup
MW 135.16 g/mol Small molecule; elutes early in size-exclusion.[1][2][3][4][6]

(Conjugate Acid)
2.3 – 2.8 Requires strong acid (pH < 1) to extract.
Solubility EtOAc, DCM, MeOHHighly soluble in standard organic layers.[1][2][3][4]
TLC Visualization UV active, Yellow spotOften visible to the naked eye on silica.[1][3]

Decision Matrix: Select Your Protocol

Do not guess. Follow this logic flow to choose the safest method for your specific product.

purification_logic start START: Reaction Complete acid_stable Is your PRODUCT acid-stable (pH < 1)? start->acid_stable method_A METHOD A: Strong Acid Extraction (1M - 2M HCl) acid_stable->method_A Yes prod_basic Is your PRODUCT also a base? acid_stable->prod_basic No yes_acid Yes no_acid No (e.g., Acetals, Silyl ethers) method_B METHOD B: Scavenger Resin (PS-Isocyanate) prod_basic->method_B No (Product is Neutral) method_C METHOD C: Chromatography (DCM/MeOH) prod_basic->method_C Yes (Separation Difficult) yes_base Yes no_base No

Figure 1: Strategic decision tree for removing 4-aminoacetophenone based on product stability.

Method A: The Strong Acid Wash (Primary Protocol)

Best For: Products that are neutral and stable to strong aqueous acid (e.g., amides, esters, aromatics).[3][4] Mechanism: You must drive the pH below the


 (2.[1][2]3) to force the equilibrium toward the water-soluble anilinium salt (

).[2][4]
Protocol
  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) .[1][2][4][7] Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DCM/Acid mixes.[3][4]

  • The Critical Step: Wash the organic layer with 1M to 2M HCl .[1][2]

    • Note: Do not use 0.1M HCl or Citric Acid.[1][2][4] They are not strong enough.[1][2][3][4]

  • Repetition: Perform this wash 3 times .

    • Why? The partition coefficient is not infinite.[2][8] Multiple washes are statistically required.[1][2][3][4]

  • Verification: Check the color. The yellow tint should migrate from the organic (top) layer to the aqueous (bottom) layer.[4]

  • Final Polish: Wash with Brine (Saturated NaCl) to remove entrained acid, dry over

    
    , and concentrate.[2][3][4]
    
Troubleshooting Method A
  • "My product precipitated!"

    • Your product might be protonating and crashing out at the interface.[2]

    • Fix: Add a small amount of Methanol (5-10%) to the organic layer to increase solubility, or switch to Method C .[1][2][3][4]

  • "I have an emulsion."

    • Fix: Add solid NaCl directly to the separatory funnel.[2] The increased ionic strength usually breaks the emulsion.[4]

Method B: Solid-Phase Scavenging (High Purity/HTS)[1][2][3][4]

Best For: Acid-sensitive products or when the product is also a base (making extraction impossible).[2][4] Mechanism: A polymer-supported electrophile reacts covalently with the nucleophilic amine of 4-AAP, tethering it to a solid bead.[1][2][3][4] You then filter the bead away.[2][9]

Recommended Resin: PS-Isocyanate

Polystyrene-bound Isocyanate is highly effective for removing anilines.[1][2][3][4]

Protocol
  • Calculate Load: Assume 100% of your starting 4-AAP remains (worst-case scenario). Use 3 equivalents of resin relative to the impurity.[1][2]

  • Solvent: Dissolve crude mixture in DCM or THF (dry solvents are preferred but not strictly necessary).

  • Incubation: Add the resin beads. Stir gently (do not use a magnetic stir bar that grinds the beads; use an orbital shaker or overhead stirrer) for 4–12 hours at room temperature.

    • Reaction:

      
       (Urea bond).[1][2][3][4]
      
  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains your product; the 4-AAP is trapped on the beads.[1][2]

Method C: Chromatography (Purification)[1][2][4]

Best For: When Methods A and B are not applicable. Challenge: Anilines often "streak" or "tail" on silica gel due to hydrogen bonding with silanols.[1][2][4]

Optimization Strategy
  • The "TEA" Trick: Pre-wash your silica column with 1% Triethylamine (

    
    ) in Hexanes, or add 0.5% 
    
    
    
    to your mobile phase.[2][3][4] This neutralizes the acidic sites on the silica, sharpening the 4-AAP peak.[4]
  • Visualization: 4-AAP is UV active and often visible as a yellow band.[1][2][3][4]

  • 
     Data (Approximate): 
    
    • 30% EtOAc in Hexanes:

      
      .[1][2][4]
      
    • Note: It is less polar than 4-aminoacetophenone salts but more polar than simple acetophenones.[1][2][3][4]

FAQ: Common User Issues

Q: I used 10% Citric Acid, but the impurity is still there. Why? A: Citric acid (pH ~4) is too weak.[2][4] The


 of 4-AAP is ~2.[2][4][6]3. At pH 4, the amine is 98% neutral (organic soluble).[3][4] You must  use a strong mineral acid (HCl) to reach pH < 1.[2][4]

Q: Can I use copper sulfate (


) extraction? 
A:  Copper sulfate is excellent for aliphatic amines (forming blue/purple complexes).[1][2][4] It is generally ineffective  for aromatic amines like 4-AAP because the lone pair on the nitrogen is delocalized into the ring, making it a poor ligand for copper.[4] Use Method A or B instead.

Q: My product is an amide made from 4-AAP. How do I separate the starting material? A: This is the most common scenario.[1][2] Since your product (amide) is much less basic than the starting material (aniline), Method A (HCl wash) is the gold standard.[4] The amide will not protonate at pH 1, but the unreacted 4-AAP will.[3][4]

References

  • PubChem. (n.d.).[1][2][4] 4-Aminoacetophenone Compound Summary (CID 7468).[1][2][3][4] National Library of Medicine.[1][2][3][4] Retrieved February 22, 2026, from [Link][3][4]

    • Citation for pKa values and physical properties.
  • University of Rochester. (n.d.).[1][2][4] Workup for Removing Amines.[1][2][3][4][9][10][11] Department of Chemistry.[1][2][3][4] Retrieved February 22, 2026, from [Link][3][4]

    • Citation for general amine workup protocols.
  • Cit

Sources

Technical Support Center: Synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide practical, experience-driven advice to help you troubleshoot issues and optimize your reaction yield and purity.

The N-arylation of 2-pyrrolidinone with an activated aryl halide like 4-bromoacetophenone is most effectively achieved through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope.[1][2] However, like any sophisticated catalytic process, it is sensitive to a range of parameters that can impact its success. An alternative, the copper-catalyzed Ullmann condensation, is also viable but often requires harsher conditions.[3][4]

This guide focuses primarily on troubleshooting the more prevalent Buchwald-Hartwig approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-(4-Acetylphenyl)pyrrolidin-2-one?

A1: The two most common methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (a type of Goldberg reaction).[1][3] The Buchwald-Hartwig reaction is generally preferred due to its milder reaction conditions, higher functional group tolerance, and typically better yields. It involves coupling an aryl halide (e.g., 4-bromoacetophenone) with 2-pyrrolidinone using a palladium catalyst, a phosphine ligand, and a base.[5]

Q2: Why is my Buchwald-Hartwig reaction failing or giving very low yields?

A2: Low or no yield is the most common issue and can stem from several critical factors:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced in situ. More critically, oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state.

  • Improper Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For coupling with a lactam like 2-pyrrolidinone, bulky, electron-rich phosphine ligands are required.[6]

  • Incorrect Base: The base must be strong enough to deprotonate the 2-pyrrolidinone (pKa ~24 in DMSO) to form the nucleophilic amide but not so reactive that it causes side reactions with your starting materials.

  • Presence of Water or Oxygen: Both water and oxygen can severely inhibit or kill the catalyst. Reactions must be run under strictly anhydrous and inert (Nitrogen or Argon) conditions.[7]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting aryl halide and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar than the starting aryl halide but less polar than 2-pyrrolidinone, should have a distinct Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product's mass peak.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific problems you may encounter during the synthesis and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Product Yield

This is the most frequent and frustrating issue. The cause often lies in the setup or reagents of the catalytic system.

G cluster_catalyst Catalyst System Integrity cluster_conditions Reaction Conditions start Reaction Shows Low/No Conversion by TLC/LCMS catalyst Is the Pd Catalyst Active? start->catalyst ligand Is the Ligand Appropriate & Intact? catalyst->ligand Yes sol_catalyst Solution: - Use a pre-catalyst (e.g., G3-XPhos). - Ensure Pd(II) source is good quality. - Degas reaction mixture thoroughly. catalyst->sol_catalyst No base Is the Base Correct & Sufficiently Strong? ligand->base Yes sol_ligand Solution: - Use bulky, electron-rich biarylphosphine  ligands (e.g., XPhos, RuPhos). - Handle ligands in a glovebox. ligand->sol_ligand No inert Was the System Truly Inert (O₂-free)? base->inert Yes sol_base Solution: - Use a strong, non-nucleophilic base  like NaOtBu or K₃PO₄. - Ensure base is fresh and dry. base->sol_base No anhydrous Were Reagents & Solvent Anhydrous? inert->anhydrous Yes sol_inert Solution: - Use Schlenk techniques. - Degas solvent via freeze-pump-thaw  or sparging with Argon for >30 min. inert->sol_inert No temp Is the Temperature Optimal? anhydrous->temp Yes sol_anhydrous Solution: - Use freshly distilled, anhydrous solvent. - Dry 2-pyrrolidinone and base  under vacuum before use. anhydrous->sol_anhydrous No end Consult Advanced Troubleshooting (e.g., Side Reactions) temp->end Yes sol_temp Solution: - Typical range is 80-110 °C. - Ensure uniform heating and stirring. temp->sol_temp No

Caption: A stepwise guide to troubleshooting low product yield.

  • Catalyst Inactivity: Oxygen is the primary culprit for killing the Pd(0) catalyst. Ensure your solvent is rigorously degassed (3-4 cycles of freeze-pump-thaw is ideal) and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen. Using a preformed Pd(0) complex or a modern pre-catalyst can also improve reliability.[7]

  • Ligand Choice: The interaction between the palladium atom and the phosphine ligand is central to the reaction's success. For N-arylation of amides/lactams, bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote the crucial reductive elimination step.[6] First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may be less effective for this specific transformation.[1][8]

  • Base Selection: A strong base is required to deprotonate 2-pyrrolidinone. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate has base-sensitive functional groups, a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though it may require higher temperatures or longer reaction times.[7] The base must be anhydrous; purchase from a reliable supplier and handle it in a glovebox if possible.

Problem 2: Significant Impurity Formation

Even when the reaction proceeds, side reactions can lower the yield of the desired product.

  • Hydrodehalogenation: You may observe the formation of acetophenone (the starting material without the bromine). This occurs when the arylpalladium halide intermediate reacts with a hydrogen source instead of the amide.

    • Cause: Often caused by trace water or other protic impurities. It can also be a competing pathway if the C-N reductive elimination is slow.[8]

    • Solution: Ensure strictly anhydrous conditions.[7] Switching to a more electron-rich, bulkier ligand can accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Aryl Halide Dimerization (Biaryl Formation): Formation of 4,4'-diacetylbiphenyl is another possible side reaction.

    • Cause: This side reaction is more common in Ullmann-type reactions but can occur in palladium catalysis, especially at very high temperatures or if the catalyst concentration is too high.

    • Solution: Optimize the reaction temperature and catalyst loading. Do not exceed the recommended temperature (typically ≤ 110 °C for toluene or dioxane).

Problem 3: Difficult Purification

After the reaction is complete, isolating the pure product can be challenging.

  • Residual Palladium Catalyst: The final product can be contaminated with palladium, appearing as a grey or black solid.

    • Solution: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a plug of Celite or silica gel. This will adsorb most of the palladium black. Further purification by column chromatography is usually necessary.

  • Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product.

    • Solution: Optimize your column chromatography. A gradient elution (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 40-50%) often provides better separation than an isocratic (fixed solvent ratio) elution.

Optimized Experimental Protocol (Buchwald-Hartwig Amination)

This protocol is a robust starting point for the synthesis. All glassware should be oven- or flame-dried, and the reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Table 1: Reagent Stoichiometry and Details

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsNotes
4-Bromoacetophenone199.045.01.0Starting Material
2-Pyrrolidinone85.116.01.2Nucleophile, ensure it is dry.[9]
Pd₂(dba)₃915.720.050.01 (1 mol% Pd)Palladium(0) Precatalyst
XPhos476.670.120.024 (2.4 mol%)Ligand
Sodium tert-butoxide96.107.01.4Base, handle in glovebox.
Anhydrous Toluene-25 mL-Solvent (0.2 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (995 mg, 5.0 mmol), 2-pyrrolidinone (511 mg, 6.0 mmol), sodium tert-butoxide (673 mg, 7.0 mmol), XPhos (57 mg, 0.12 mmol), and Pd₂(dba)₃ (46 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by TLC every 1-2 hours until the 4-bromoacetophenone spot is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 15% to 40% ethyl acetate in hexanes to afford 1-(4-Acetylphenyl)pyrrolidin-2-one as a solid.

Catalytic Cycle Overview

Understanding the mechanism helps in rationalizing troubleshooting steps. The generally accepted cycle for this C-N coupling is shown below.

Buchwald_Hartwig_Cycle PdL Pd(0)L Active Catalyst OxAdd Oxidative Addition PdL->OxAdd Ar-X ArPdX L-Pd(II)(Ar)(X) OxAdd->ArPdX LigEx Base-Mediated Ligand Exchange ArPdX->LigEx Amide-H, Base ArPdAmide L-Pd(II)(Ar)(Amide) LigEx->ArPdAmide RedElim Reductive Elimination ArPdAmide->RedElim RedElim->PdL Ar-Amide (Product) Product Product RedElim->Product ArX Ar-X (4-Bromo- acetophenone) ArX->OxAdd Amide Amide-H (2-Pyrrolidinone) Amide->LigEx

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoacetophenone.[10]

  • Ligand Exchange: The base deprotonates 2-pyrrolidinone, which then displaces the bromide on the palladium complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. This is often the rate-limiting step, and bulky, electron-rich ligands are known to accelerate it.[11]

By methodically addressing each potential point of failure, from reagent quality to reaction setup, you can successfully troubleshoot and optimize the synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one, achieving higher yields and purity in your experiments.

References

  • Goetz, J. F. Hartwig, J. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc., 146, 19414-19424. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. ResearchGate. [Link]

  • Ahmad, N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1085-1094. [Link]

  • Xie, M., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1153-1160. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂. University of Windsor. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Letters. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. PubChem. [Link]

  • Tạp chí Khoa học và Công nghệ. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. VNU Journal of Science. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • DiVA. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Drugs.ie. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.

Sources

Technical Support Center: Pyrrolidinone Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ring-Opening Side Reactions

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Stability Paradox

Welcome to the technical support portal for


-lactam synthesis. If you are here, you are likely facing one of two problems:
  • Synthesis Failure: Your linear precursor won't close, or the reaction stalls at the hydroxy-amide intermediate.

  • Degradation: Your purified pyrrolidinone is reverting to the amino acid (GABA derivative) or polymerizing during workup.

While 5-membered lactams (pyrrolidinones) are thermodynamically more stable than their 3- or 4-membered counterparts (due to lower ring strain), they remain susceptible to hydrolysis and ring-opening polymerization (ROP) under specific conditions. This guide deconstructs the thermodynamics and kinetics of these failures to provide actionable, self-validating solutions.

Module 1: Critical Parameters (The "Why")

Before troubleshooting, you must visualize the enemy. The formation of pyrrolidinone is a reversible equilibrium governed by Le Chatelier’s principle and nucleophilic sensitivity .

The Equilibrium Trap

The reaction between a


-amino ester/acid or 

-butyrolactone (GBL) and an amine is an equilibrium process.

ReactionEquilibrium cluster_conditions Critical Control Factors Precursors Precursors (GBL + Amine OR Linear Amino Acid) Intermediate Tetrahedral Intermediate (Hydroxy-Amide) Precursors->Intermediate Nucleophilic Attack Intermediate->Precursors Reversion Pyrrolidinone Target Pyrrolidinone (Closed Ring) Intermediate->Pyrrolidinone -H2O / -ROH (Cyclization) Hydrolysis Side Product: Linear Amide/Acid (Ring Opened) Pyrrolidinone->Hydrolysis +H2O / +OH- (Hydrolysis) Hydrolysis->Pyrrolidinone Difficult Re-closure Water Water Content (Must be <0.1%) pH pH (Avoid >11 or <2) Temp Temp (>150°C for thermal)

Figure 1: The equilibrium landscape of pyrrolidinone synthesis. Note that water is both a byproduct of synthesis and the agent of destruction.

Module 2: Synthesis-Specific Troubleshooting

Select the scenario that best matches your experimental setup.

Scenario A: Condensation of -Butyrolactone (GBL) with Amines

Common Issue: Reaction stalls at the N-substituted-4-hydroxybutyramide intermediate.

SymptomRoot CauseCorrective Action
Low Conversion Water Retention: Water produced during condensation hydrolyzes the product back to the open chain.Azeotropic Distillation: Use Toluene or Xylene with a Dean-Stark trap. Desiccants: Add molecular sieves (4Å) directly to the pot if reflux is impossible.
Tar/Polymerization Base-Catalyzed ROP: Excess amine acts as a base, triggering anionic ring-opening polymerization (Nylon-4 formation).Stoichiometry Control: Use a slight excess of GBL (1.1 eq), not the amine. Lewis Acid Catalysis: Use

(5-10 mol%) to lower the activation energy, allowing lower temp (<150°C).
Slow Kinetics Steric Hindrance: Bulky amines (e.g., tert-butyl amine) struggle to attack the carbonyl.High Pressure/Temp: Switch to a sealed tube/autoclave (180-200°C). Microwave Irradiation: drastically accelerates this specific condensation.
Scenario B: Cyclization of -Amino Esters

Common Issue: Intermolecular oligomerization instead of intramolecular cyclization.

Q: My LC-MS shows dimers and trimers. How do I force the ring to close? A: This is a concentration problem.

  • The High Dilution Principle: Intramolecular reactions (cyclization) are zero-order with respect to concentration, while intermolecular reactions (oligomerization) are second-order.

  • Protocol: Add your substrate dropwise over 2-4 hours into a refluxing solvent (Toluene/Xylene) containing the base/catalyst. This keeps the instantaneous concentration of the linear precursor low.

Module 3: Post-Synthesis Stability (Workup)

Many researchers successfully synthesize the ring, only to destroy it during purification.

The "Flash Column" Trap

Silica gel is slightly acidic. If your pyrrolidinone is electron-rich or strained, silica can catalyze hydrolysis.

  • Fix: Pre-treat silica with 1-2% Triethylamine (TEA) in hexane to neutralize acidic sites.

  • Alternative: Use Neutral Alumina or reverse-phase (C18) chromatography.

pH Sensitivity Guide

Use this decision matrix to avoid hydrolytic ring opening during extraction.

pH_Stability Start Workup Phase Acidic Acidic Wash (pH < 4) Start->Acidic Avoid Basic Basic Wash (pH > 10) Start->Basic Avoid Neutral Neutral/Mild (pH 5-9) Start->Neutral Preferred ResultA Ring Opening to Amino Acid Salt Acidic->ResultA Protonation of Carbonyl -> Nucleophilic Water Attack ResultB Ring Opening to Linear Amide Basic->ResultB Direct OH- Attack -> Irreversible Hydrolysis ResultC High Yield Recovery Neutral->ResultC Ring Remains Stable

Figure 2: Stability window for workup conditions. 5-membered lactams are most stable between pH 5 and 9.

Module 4: Validated Experimental Protocols

Protocol 1: Lewis-Acid Catalyzed Condensation (GBL Route)

Best for: Simple alkyl/aryl amines. Minimizes thermal degradation.

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap).

  • Reagents:

    • 
      -Butyrolactone (1.0 equiv)[1]
      
    • Amine (1.05 equiv)

    • Catalyst:

      
       or 
      
      
      
      (5 mol%) - Crucial for lowering temp.
    • Solvent: Toluene (0.5 M concentration).

  • Procedure:

    • Mix GBL, amine, and catalyst in toluene.

    • Reflux (

      
      C) with continuous water removal (Dean-Stark) for 12-24 hours.
      
    • Checkpoint: Monitor by TLC/NMR. Look for the disappearance of the GBL carbonyl peak (~1770

      
       IR / ~178 ppm 
      
      
      
      C) and appearance of the lactam peak (~1680
      
      
      IR / ~175 ppm
      
      
      C).
  • Workup:

    • Cool to RT. Wash with saturated

      
        (mild base) to remove catalyst.
      
    • Do NOT use strong acid (HCl) to remove excess amine; it may hydrolyze the product. Distill or column purify.

Protocol 2: Thermal Cyclization of Amino Esters

Best for: Complex substrates where GBL is not the starting material.

  • Setup: Two-neck flask, reflux condenser, addition funnel.

  • Reagents:

    • Linear

      
      -amino ester hydrochloride.
      
    • Base:

      
       (2.2 equiv).
      
    • Solvent: Xylene (High boiling point is key).

  • Procedure:

    • Heat Xylene to reflux (

      
      C).
      
    • Dissolve amino ester and base in a minimal amount of solvent.

    • Slow Addition: Add the reagent mixture dropwise over 2 hours to the refluxing Xylene.

  • Validation:

    • Take an aliquot. Run

      
      H NMR.
      
    • Success Marker: Disappearance of the ester methoxy/ethoxy singlet and appearance of the amide N-H (if secondary) or shift of

      
      -protons.
      

Module 5: FAQ - Quick Troubleshooting

Q: Can I use water as a solvent? A: generally, No. While some industrial processes use water/ammonia at extreme pressures (200 atm) to shift equilibrium, in a standard lab setting, water favors hydrolysis. Use anhydrous organic solvents.

Q: My product turned into a solid, insoluble plastic. What happened? A: You made Nylon-4 (polypyrrolidone).[1] This occurs via anionic ring-opening polymerization, usually triggered by strong bases (alkoxides, hydrides) or leaving the reaction in strong base for too long. Quench reactions immediately upon completion.

Q: How do I store my synthesized pyrrolidinone? A: Store under inert gas (Argon/Nitrogen) over activated 4Å molecular sieves. Moisture from the air can slowly hydrolyze the ring over months, especially if the compound is hygroscopic (like NMP).

References

  • Industrial Synthesis Conditions

    • ChemicalBook. (2024).[1][2][3][4] "2-Pyrrolidinone: Synthesis method and chemical reaction." Link

  • Hydrolytic Stability & Kinetics

    • Imming, P., Klar, B., & Dix, D. (2000).[5] "Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics." Journal of Medicinal Chemistry. Link

  • Waste Inactivation (Hydrolysis Protocols)

    • MDPI. (2021).[6][7] "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue." Antibiotics.[5][7][8][9] Link

  • Enzymatic/Biocatalytic Stability

    • ACS Catalysis. (2024).[1][2][3][4] "Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides." Link

  • General Lactamization Reviews

    • Albrecht, M. (2022). "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Solubility Troubleshooting for 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 1-(4-Acetylphenyl)pyrrolidin-2-one (CAS: 682351-65-1), a structural analogue of the racetam family and a key intermediate in medicinal chemistry.

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, mechanism-based solutions.

Status: Active Compound Class: N-Aryl-2-pyrrolidinone / Acetophenone derivative Primary Issue: Low aqueous solubility / High crystal lattice energy[1][2]

Part 1: Diagnostic & Triage

Before altering your formulation, determine the root cause of the insolubility using this logic flow.

Diagnostic Workflow (Interactive Logic)

SolubilityTroubleshooting Start Start: Compound fails to dissolve CheckPurity 1. Check Purity (HPLC/NMR) Is purity >98%? Start->CheckPurity ImpurityCheck Identify Impurities: Oligomers or Inorganic Salts? CheckPurity->ImpurityCheck No CheckCrystal 2. Check Solid State (XRD/DSC) Is it a high-melting polymorph? CheckPurity->CheckCrystal Yes SolventScreen 3. Solvent Screen Are you using a polar aprotic solvent? CheckCrystal->SolventScreen No (Amorphous/Low MP) Thermodynamic Thermodynamic Limitation: Lattice energy is too high. Switch to Amorphous Dispersion. CheckCrystal->Thermodynamic Yes (High MP >150°C) Kinetic Kinetic Limitation: Dissolution rate is slow. Increase Temp/Agitation. SolventScreen->Kinetic Yes WrongSolvent Solvent Mismatch: Compound is lipophilic (LogP ~1.5). Switch to DMSO/DMAc. SolventScreen->WrongSolvent No (Water/EtOH only)

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes represent diagnostic steps; Red/Yellow/Green nodes represent actionable outcomes.

Part 2: Physicochemical Profile & Solvent Selection[1]

Understanding the molecule's "personality" is critical. 1-(4-Acetylphenyl)pyrrolidin-2-one possesses two distinct moieties that compete:

  • Pyrrolidin-2-one Ring: Polar, hydrogen bond acceptor (C=O), but lacks a donor (tertiary amide).[2]

  • Acetophenone Group: Planar, aromatic, lipophilic, capable of π-π stacking.[2]

Key Insight: The planarity of the phenyl-pyrrolidone bond often leads to efficient crystal packing, resulting in high lattice energy. This is the primary barrier to solubility, not just lipophilicity.

Solvent Compatibility Matrix
Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Polar Aprotic (Best) DMSO, DMF, NMP, DMAc High (>50 mg/mL)Disrupts dipole-dipole interactions.[1][2] Ideal for stock solutions.[2] Warning: DMSO is hygroscopic; water uptake will precipitate the compound.
Chlorinated DCM, Chloroform Moderate-HighGood for extraction/process.[2] Solubilizes the lipophilic phenyl core effectively.
Alcohols Methanol, Ethanol Low-ModerateTemperature dependent.[2] Often requires heating to 50°C+ to achieve useful concentrations.[2] Risk of precipitation upon cooling.
Aqueous Water, PBS Very Low (<1 mg/mL)Do not use as primary solvent. Requires co-solvents (PEG400) or surfactants (Tween 80).[2]
Ethers THF, Dioxane ModerateGood intermediate choice.[2] Watch for peroxide formation in THF which can oxidize the pyrrolidone ring.

Part 3: Troubleshooting FAQs

Q1: "I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media (aqueous). Why?"

Diagnosis: This is the "Crash-Out" effect.[1][2] You exceeded the intrinsic aqueous solubility limit. The DMSO solubilized the compound, but upon dilution, the water antisolvent effect dominated. Solution:

  • Reduce Stock Concentration: Ensure your final concentration in media is <100 µM (or determine experimental max).

  • Use a Co-solvent System: Instead of pure DMSO, use a "bridging" solvent mix.

    • Protocol: Dissolve in DMSO

      
       Dilute 1:1 with PEG-400 
      
      
      
      Slowly add to media with rapid vortexing.
  • Check for Polymorphs: Rapid precipitation often generates a metastable amorphous form that re-crystallizes into a stable, insoluble form over minutes.

Q2: "The compound is 'oiling out' instead of crystallizing during purification."

Diagnosis: The compound has a low melting point or is forming a supersaturated oil due to impurities acting as plasticizers. This is common with acetophenone derivatives.[2] Solution:

  • Seed Crystallization: Add a tiny crystal of pure material (if available) to the oil/solvent mix.

  • Change Solvent System: Switch from Ethanol/Water (which promotes oiling) to Ethyl Acetate/Hexane . The lower polarity difference reduces the tendency to phase separate as an oil.

  • Scratching: Use a glass rod to scratch the flask wall; the friction provides nucleation sites.

Q3: "My LC-MS shows a purity of 99%, but the solution is cloudy."

Diagnosis: This is likely inorganic salt contamination or oligomerization .[2]

  • Salts: If the synthesis involved Pd-catalyzed coupling (Buchwald-Hartwig) or inorganic bases (K2CO3), residual salts may be insoluble in your organic solvent (DCM/MeOH).[1][2]

  • Oligomerization: Acetophenone derivatives can undergo aldol-type condensation under basic conditions.[1][2] Solution:

  • Filtration: Pass the solution through a 0.22 µm PTFE filter. If the filtrate is clear and retains the compound (check HPLC), the cloudiness was salts.

  • Acid Wash: If the cloudiness persists, wash the organic phase with dilute HCl (0.1 M) to remove residual basic catalysts.

Part 4: Advanced Solubilization Protocols

Protocol A: Hydrotropic Solubilization (For Aqueous Formulations)

If you strictly require an aqueous formulation (e.g., for animal studies) and cannot use 100% DMSO:

  • Weigh: 10 mg of 1-(4-Acetylphenyl)pyrrolidin-2-one.

  • Solvent 1: Add 200 µL N-Methyl-2-pyrrolidone (NMP) . Vortex until dissolved.[2] Note: NMP is a structural analogue and acts as a powerful hydrotrope. [1]

  • Solvent 2: Add 300 µL PEG-400 . Vortex.

  • Diluent: Slowly add 500 µL of warm (37°C) Water or Saline while vortexing.

  • Result: A clear, stable solution at 10 mg/mL (approx).

Protocol B: Solid Dispersion (For Oral Bioavailability)

To permanently improve dissolution rates without solvents:

  • Carrier: Select PVP-K30 (Polyvinylpyrrolidone) or HPMC-AS.[1][2]

  • Ratio: 1:3 (Drug:Polymer).[2]

  • Method: Dissolve both in a minimum amount of DCM/Ethanol (1:1).

  • Evaporation: Rotary evaporate at 40°C until a film forms. Vacuum dry for 24h.

  • Mechanism: The polymer prevents the drug from recrystallizing into its stable, insoluble lattice, maintaining it in a high-energy amorphous state. [2]

References

  • Solubilization of poorly soluble compounds using 2-pyrrolidone. Source: National Institutes of Health (PubMed) URL:[2][Link][2]

  • Improving solubility and accelerating drug development. Source: Veranova (Technical Whitepaper) URL:[Link]

  • 1-(4-Acetylphenyl)pyrrolidin-2-one Compound Summary. Source: PubChem URL:[1][2][Link][2]

Sources

Technical Support Center: Purification of 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the separation of 1-(4-acetylphenyl)pyrrolidin-2-one from catalyst residues. This document offers practical, field-proven insights and detailed protocols to address common purification challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of N-aryl lactams like 1-(4-acetylphenyl)pyrrolidin-2-one?

The synthesis of 1-(4-acetylphenyl)pyrrolidin-2-one and similar N-aryl lactams often involves transition metal catalysts, particularly palladium (Pd). These catalysts are crucial for forming the carbon-nitrogen bond. Both homogeneous and heterogeneous palladium catalysts are widely used in these reactions.

Q2: Why is it critical to remove catalyst residues from the final product?

For active pharmaceutical ingredients (APIs), stringent regulations limit the amount of residual metals.[1] The presence of catalyst residues, especially heavy metals like palladium, can pose significant safety concerns and impact the quality and stability of the final product.[2][3]

Q3: What are the primary methods for removing catalyst residues?

Common techniques for catalyst removal include:

  • Filtration: Effective for heterogeneous catalysts.[4]

  • Crystallization: A powerful method for purifying solid compounds.[4][5]

  • Chromatography: Widely used for purification, especially in early development stages.[5][6]

  • Extraction: Separates components based on their different solubilities.[4]

  • Metal Scavengers: These are materials that selectively bind to metal residues, simplifying their removal.[7][8]

Q4: How do I choose the best purification strategy?

The optimal strategy depends on several factors:

  • Catalyst Type: Heterogeneous catalysts are often removed by simple filtration, while homogeneous catalysts may require more advanced techniques like chromatography or scavengers.[4]

  • Product Properties: The stability, solubility, and physical state of your product will determine suitable methods.[4]

  • Purity Requirements: The intended use of the compound dictates the acceptable level of residual catalyst. For APIs, this is typically in the parts-per-million (ppm) range.[2][7]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(4-acetylphenyl)pyrrolidin-2-one.

Issue 1: Persistent Catalyst Contamination Detected by Analysis

Symptom: Analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy or X-ray Fluorescence (XRF) indicate palladium levels above the acceptable limit in your final product.[9][10]

Root Cause Analysis and Solutions:

  • Inefficient Filtration of Heterogeneous Catalysts: Fine particles of heterogeneous catalysts, like palladium on carbon (Pd/C), can pass through standard filter paper.

    • Solution: Use a pad of Celite® (diatomaceous earth) over a sintered glass funnel for more effective filtration.[6] Ensure the Celite bed is properly packed and washed with the solvent before filtering your reaction mixture.

  • Incomplete Removal of Homogeneous Catalysts: Homogeneous catalysts are dissolved in the reaction mixture and cannot be removed by simple filtration.

    • Solution 1: Metal Scavengers: Employ scavenger resins, which are solid supports functionalized with groups that chelate to the metal.[8][11] These can be stirred with the product solution and then easily filtered off.

    • Solution 2: Column Chromatography: This is a highly effective method for separating the product from dissolved catalyst residues.[6]

Issue 2: Low Yield After Purification

Symptom: A significant loss of 1-(4-acetylphenyl)pyrrolidin-2-one is observed after performing purification steps.

Root Cause Analysis and Solutions:

  • Product Co-precipitation or Adsorption: The product may be lost during filtration or by adhering to the stationary phase in chromatography.

    • Solution: Optimize Recrystallization: Carefully select the recrystallization solvent to ensure the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[12] This maximizes recovery.

    • Solution: Adjust Chromatography Conditions: If using column chromatography, select a solvent system that provides good separation while minimizing the product's affinity for the stationary phase.[13]

Issue 3: Discoloration of the Final Product

Symptom: The isolated 1-(4-acetylphenyl)pyrrolidin-2-one has a gray, black, or other off-color appearance, suggesting impurities.

Root Cause Analysis and Solutions:

  • Residual Colloidal Metal: Fine, suspended particles of the metal catalyst can be difficult to remove and cause discoloration.

    • Solution 1: Activated Carbon Treatment: Stirring the product solution with activated carbon can help adsorb colored impurities and colloidal metal particles.[4]

    • Solution 2: Oxidation and Extraction: For palladium, oxidation from Pd(0) to a higher oxidation state can increase its solubility in a coordinating solvent, facilitating its removal by extraction.[14]

III. Detailed Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite Filtration

Objective: To effectively remove a heterogeneous catalyst like Pd/C from a reaction mixture.

Materials:

  • Reaction mixture containing the product and catalyst.

  • Celite® 545.

  • Sintered glass funnel.

  • Filter flask.

  • Appropriate solvent (in which the product is soluble).

Procedure:

  • Assemble the filtration apparatus with the sintered glass funnel on the filter flask.

  • Add a 1-2 cm layer of Celite® to the funnel to create a filter bed.

  • Gently compact the Celite® pad.

  • Pre-wet the Celite® pad with the chosen solvent under a light vacuum.

  • Dilute the reaction mixture with the same solvent.

  • Carefully pour the diluted mixture onto the Celite® pad under vacuum.

  • Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • The filtrate contains the purified product.

Protocol 2: Using a Scavenger Resin for Homogeneous Catalyst Removal

Objective: To remove trace amounts of a dissolved palladium catalyst.

Materials:

  • Crude product solution containing residual palladium.

  • A suitable metal scavenger resin (e.g., one with thiol functional groups).[8]

  • Appropriate solvent.

  • Stirring apparatus.

  • Filtration setup.

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the scavenger resin to the solution. The amount of resin should be in stoichiometric excess relative to the estimated amount of residual metal.

  • Stir the mixture at room temperature or with gentle heating for a specified time, as recommended by the resin manufacturer (typically 1-4 hours).

  • Filter the mixture to remove the resin, which now has the catalyst bound to it.

  • The filtrate contains the product with a significantly reduced catalyst concentration.

IV. Data Presentation

Table 1: Comparison of Purification Methods
MethodCatalyst TypeAdvantagesDisadvantages
Celite Filtration HeterogeneousSimple, fast, and cost-effective.[4]May not remove very fine catalyst particles completely.
Recrystallization BothCan achieve very high purity.[12]Can result in yield loss; requires a suitable solvent.[15]
Column Chromatography BothHighly effective for separating a wide range of impurities.[6]Can be time-consuming and requires larger solvent volumes.
Metal Scavengers HomogeneousHighly selective for metal removal; simple filtration workup.[7][8]The cost of the scavenger resin can be a factor.
Activated Carbon BothRemoves colored impurities and some metal residues.[4]Can sometimes adsorb the desired product, leading to yield loss.

V. Visualization of the Purification Workflow

Diagram 1: Decision Tree for Catalyst Removal

PurificationWorkflow start Crude Product (1-(4-Acetylphenyl)pyrrolidin-2-one + Catalyst) catalyst_type What type of catalyst was used? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous homogeneous Homogeneous (e.g., Pd(OAc)2) catalyst_type->homogeneous celite_filtration Perform Celite Filtration heterogeneous->celite_filtration scavenger_or_chromatography Use Metal Scavenger or Column Chromatography homogeneous->scavenger_or_chromatography analyze_purity Analyze Purity (e.g., ICP, XRF) celite_filtration->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok final_product Final Product purity_ok->final_product Yes recrystallization Consider Recrystallization for Higher Purity purity_ok->recrystallization No scavenger_or_chromatography->analyze_purity recrystallization->analyze_purity

Caption: A decision tree to guide the selection of a purification strategy.

VI. References

  • ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of platinum group metal catalyst residues in active pharmaceutical ingredients by means of total reflection X-ray spectrometry. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey. Retrieved from [Link]

  • Marguí, E., Van Grieken, R., & Queralt, I. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analitical Chemistry, 81(4), 1404-10. Retrieved from [Link]

  • Google Patents. (n.d.). Use of metal scavengers for removal of ruthenium residues. Retrieved from

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the removal of residual palladium from polyketones. Retrieved from

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ACS Publications. (2010, June 10). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 11). Exploring Catalysis in API Synthesis. Retrieved from [Link]

  • Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved from [Link]

  • Organic Syntheses. (2023, November 10). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ChemRxiv. (2025). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. Retrieved from [Link]

  • ResearchGate. (2025, November 27). The synthesis and application of pyrrolidine-based supported catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • LCGC International. (2016, February 1). Troubleshooting Sample Preparation. Retrieved from [Link]

Sources

Technical Support Guide: Resolving Emulsion Formation During Pyrrolidinone Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Rag Layer" Reality

Welcome to the Separation Sciences Technical Support Center. If you are reading this, you are likely staring at a separatory funnel containing a cloudy, indefinite interface—often called a "rag layer"—where your product should be.[1]

Pyrrolidinones (specifically NMP and 2-pyrrolidone ) are notorious for causing stubborn emulsions. They possess a unique amphiphilic nature: a highly polar lactam head group capable of strong hydrogen bonding, and a non-polar hydrocarbon tail. This allows them to act as unintended surfactants, lowering interfacial tension and stabilizing water-in-oil micro-droplets.

This guide moves beyond generic advice. We provide chemically grounded protocols to break these emulsions and recover your analyte.

Module 1: The Physics of the Problem

Q: Why do pyrrolidinones create such stubborn emulsions compared to other solvents?

A: It is a matter of miscibility and surfactancy . Unlike standard solvents, NMP is completely miscible with water and highly soluble in many organic solvents. When you attempt an extraction, NMP does not simply partition into one phase; it distributes across the interface, dragging water into the organic layer and organic solvent into the aqueous layer.

The Mechanism:

  • Viscosity Bridge: NMP increases the viscosity of the aqueous phase, slowing the coalescence of organic droplets (Stokes' Law).

  • Synergistic Solvation: Research indicates that NMP can form synergistic complexes with solvents like Ethyl Acetate (EtOAc), causing significantly higher water co-extraction than predicted by simple partition coefficients.

Visualization: The Stabilization Mechanism

The following diagram illustrates how pyrrolidinones stabilize the interface, preventing phase separation.

EmulsionMechanism cluster_0 The 'Rag Layer' Micro-Environment Water Aqueous Phase (High Surface Tension) NMP Pyrrolidinone Molecules (Amphiphilic Bridge) Water->NMP H-Bonding (Lactam O) Emulsion Stabilized Micelle (Rag Layer) Water->Emulsion Organic Organic Phase (Product + Solvent) Organic->NMP Van der Waals (Alkyl Tail) Organic->Emulsion NMP->Emulsion Reduces Interfacial Tension

Caption: Pyrrolidinone molecules align at the interface, bridging the aqueous and organic phases and preventing droplet coalescence.

Module 2: Synthetic Workup (The "NMP Trap")

Q: I am removing NMP from a reaction mixture. I used Ethyl Acetate and water, and now I have one cloudy phase. What do I do?

A: The immediate fix is to change the salt and change the solvent . Standard Brine (NaCl) is often too weak to "salt out" NMP because NMP's affinity for water is extremely high. Furthermore, the NMP/Ethyl Acetate combination is known to drag excessive water into the organic layer.

Protocol A: The Calcium Chloride "Hard Crash"

Use this when you have a stubborn emulsion in an existing funnel. Calcium Chloride (


) has a higher ionic strength than NaCl and can form complexes that disrupt the NMP-Water hydrogen bonding network.
  • Prepare Saturated

    
    :  Dissolve anhydrous 
    
    
    
    in water until no more dissolves (exothermic reaction—let it cool).
  • Add to Funnel: Add a volume of saturated

    
     equal to 20% of your aqueous phase.
    
  • Agitation: Do NOT shake vigorously. Swirl gently. Shaking introduces kinetic energy that re-disperses droplets.

  • Wait: Allow 15 minutes. The high ionic strength forces organic organics out of the aqueous phase ("Salting Out").

Protocol B: The Toluene Swap (Preventative)

For future experiments, avoid Ethyl Acetate. Use Toluene or Diethyl Ether.

ParameterEthyl Acetate (EtOAc)Toluene
Miscibility with NMP HighModerate
Water Co-extraction High (Synergistic effect with NMP)Low (Excellent phase boundary)
Emulsion Risk HighLow
Recommendation Avoid with >10% NMPPreferred Extractant

Step-by-Step Workflow:

  • Dilute reaction mixture with Toluene (approx. 3x reaction volume).

  • Wash with water (small volumes, 3 times).

    • Why? NMP partitions into water.[2][3][4] Toluene holds the hydrophobic product.

  • If emulsion forms, add a small amount of Lithium Chloride (LiCl) (5% w/v) to the water wash. LiCl is highly effective at sequestering NMP.[5]

Module 3: Bioanalysis & Trace Extraction

Q: I am extracting a pyrrolidinone-based drug from plasma. Protein precipitation is causing a mess. How do I clean this up?

A: Biological emulsions are stabilized by proteins denatured by the solvent. You must remove the proteins before the liquid-liquid extraction (LLE).

Protocol C: The Acidified Protein Crash

Pyrrolidinones are stable at neutral/acidic pH.

  • Pre-treatment: Add 10% Trichloroacetic acid (TCA) or 1% Formic Acid to the plasma sample (1:1 ratio).

    • Mechanism:[1][6][7][8][9] This precipitates proteins efficiently while keeping the pyrrolidinone analyte in solution.

  • Centrifugation: Spin at 10,000 x g for 10 minutes . This is non-negotiable. You need a hard pellet.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube.

  • Extraction: Now perform your LLE (e.g., with Chloroform or DCM) on the supernatant. The absence of proteins will prevent the rag layer.

Module 4: The "Nuclear" Options (Mechanical Breaking)

Q: I've added salt, I've waited an hour. It's still an emulsion. How do I physically force separation?

A: When thermodynamics (salting out) fails, use mechanics.

1. Filtration through Celite (Diatomaceous Earth)

This is the most effective method for "gooey" emulsions caused by particulate matter or polymers.

  • Step 1: Pack a sintered glass funnel with a 1-inch pad of Celite.

  • Step 2: Apply gentle vacuum.

  • Step 3: Pour the entire emulsion through the pad.

  • Result: The Celite breaks the surface tension of the micro-droplets. The filtrate usually separates cleanly into two layers in the receiving flask.

2. The Centrifuge Method

If you have access to large centrifuge bottles (50mL or 250mL):

  • Transfer the emulsion to the bottle.

  • Balance carefully.

  • Spin at 3,000 rpm for 5 minutes.

  • The g-force will physically separate layers based on density, compressing the "rag layer" into a thin film.

Troubleshooting Decision Tree

Use this logic flow to determine the correct intervention for your specific situation.

TroubleshootingTree Start Start: Emulsion Detected CheckBio Is this a biological matrix (Plasma/Blood)? Start->CheckBio CheckSolvent Is the organic solvent Ethyl Acetate? ActionSalt Add Saturated CaCl2 (Swirl, don't shake) CheckSolvent->ActionSalt Yes (Salting Out) ActionToluene Dilute with Toluene (Change density balance) CheckSolvent->ActionToluene No (Density/Viscosity fix) CheckSolid Are there suspended solids/precipitates? CheckSolid->CheckSolvent No ActionFilter Filter through Celite (Vacuum) CheckSolid->ActionFilter Yes CheckBio->CheckSolid No ActionAcid Acidify & Centrifuge (Protein Crash) CheckBio->ActionAcid Yes Success Phase Separation Achieved ActionSalt->Success ActionFilter->Success ActionAcid->Success ActionToluene->Success

Caption: Logical workflow for selecting the correct emulsion-breaking technique based on solvent system and sample matrix.

References

  • Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. (2007). Detailed analysis of solvent interactions, specifically the NMP/Ethyl Acetate synergistic water drag.[4] 4

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. (2020). Guidelines on salting out and mechanical separation techniques. 10

  • Oxidation–Responsive Emulsions Stabilized with Poly(Vinyl Pyrrolidone-co-allyl Phenyl Sulfide). Polymers. (2020).[11][12][13] Mechanistic insight into how pyrrolidone derivatives act as surfactants to stabilize emulsions. 11

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. (2018). Practical methodologies for using acidification and filtration to resolve emulsions.[8] 14

Sources

controlling moisture sensitivity in N-arylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable

Welcome to the N-Arylation technical support hub. If you are experiencing inconsistent yields, stalled conversion, or "Pd black" precipitation in Buchwald-Hartwig or Ullmann-type couplings, moisture is the most likely unmonitored variable.

While modern precatalysts have improved stability, the fundamental catalytic cycle of Palladium (Pd) and Copper (Cu) remains susceptible to water-induced deactivation and competitive inhibition. This guide moves beyond basic "flame drying" to provide mechanistic insights and self-validating protocols.

Diagnostic Module: Is Moisture Your Problem?

Before overhauling your setup, cross-reference your observations with this diagnostic matrix.

SymptomMechanistic Root CauseProbability of Moisture Issue
Reaction turns black immediately Rapid oxidation of phosphine ligands (

) leading to Pd(0) aggregation (Pd black).
High
Stalled conversion (<50%) Hydrolysis of the base (e.g.,

). The new base (

) is too weak or insoluble to deprotonate the amine.
High
Phenol side-product detected Hydroxide ions (from water) compete with the amine for the metal center, leading to C-O bond formation instead of C-N.Medium
Protodehalogenation (Ar-X

Ar-H)
Water acts as a proton source in the presence of a reducing environment (rare, usually requires a hydride source, but possible).Low

Mechanistic Insight: The "Cycle of Interference"

To control moisture, you must understand where it attacks. The diagram below details the specific interference points in a standard Pd-catalyzed cycle.

MoistureInterference cluster_cycle Standard Catalytic Cycle Pd0 Active LPd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd PdBlack CATALYST DEATH (Pd Black Precipitate) Pd0->PdBlack AmineBind Amine Coordination OxAdd->AmineBind Phenol Side Product: Phenol (Ar-OH) OxAdd->Phenol Ar-X Hydrolysis RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Water MOISTURE ENTRY (Solvent/Atmosphere) LigandOx Ligand Oxidation (PR3 -> O=PR3) Water->LigandOx Path A BaseHydrolysis Base Hydrolysis (NaOtBu -> NaOH) Water->BaseHydrolysis Path B LigandOx->PdBlack Destabilization BaseHydrolysis->Phenol OH- Competition

Figure 1: Moisture interference pathways. Path A leads to irreversible catalyst death. Path B alters chemoselectivity (Phenol formation) or stalls the reaction via base deactivation.

Protocol Module: The "Sieve Standard"

Many researchers rely on solvent stills (Na/Benzophenone), which are dangerous and often introduce oxygen. The Williams Protocol (J. Org. Chem. 2010) is the superior, self-validating standard for N-arylation solvents.

The Protocol (Self-Validating)
  • Preparation: Activate 3Å molecular sieves (rods/beads) at 300°C for 24h (or microwave: 2 mins high power, cool, repeat x3 under vacuum).

  • Loading: Add 20% mass/volume (e.g., 20g sieves per 100mL solvent) to the solvent bottle.

  • Time: Allow to stand for 48 hours before use.

  • Validation: Do not swirl immediately before use (prevents dust).

  • Result: Consistently yields <10 ppm water content (superior to distillation).

Comparison of Drying Methods:

SolventInitial Water (ppm)Na/Benzophenone Still (ppm)3Å Sieves (20% m/v, 48h) (ppm)
THF ~4343< 5
Toluene ~22534< 2
DCM ~1313 (CaH2)< 2
DMF ~500N/A (Decomposes)< 5

Critical Note: For DMF and DMSO, sieves are the only reliable method. Distillation often decomposes these solvents into amine impurities that poison catalysts.

Advanced Mitigation: Engineering Around Moisture

If you cannot guarantee a dry environment (e.g., scale-up or hygroscopic substrates), switch your catalyst system.

Option A: Buchwald G3/G4 Precatalysts

Traditional


 + Phosphine requires in-situ mixing and is highly sensitive to 

. Buchwald G3/G4 precatalysts are air-stable solids that generate the active species only upon deprotonation in the vessel.
  • Mechanism: The precatalyst contains a palladacycle.[1][2][3] Base triggers reductive elimination of the cycle, releasing active

    
     within the reaction mixture.[3]
    
  • Why it helps: The sensitive Pd(0) is never exposed to the atmosphere during weighing or setup.

  • Recommendation: Use XPhos Pd G4 or BrettPhos Pd G4 for difficult N-arylations in "damp" conditions.

Option B: Surfactant Chemistry (Micellar Catalysis)

Instead of fighting water, use it. The Lipshutz group (UCSB) developed TPGS-750-M , a surfactant that forms nanomicelles in water.

  • Workflow:

    • Dissolve 2 wt% TPGS-750-M in water.

    • Add organic substrates and catalyst.[2][4][5]

    • Stir.[6]

  • The Trick: The lipophilic substrates and catalyst migrate inside the micelle (hydrophobic core). The reaction occurs in an anhydrous "pocket" while the bulk solvent is water.

  • Benefit: Often runs at room temperature; higher effective concentration inside the micelle increases rate.

Troubleshooting FAQs

Q: My base (NaOtBu) is clumping. Can I still use it? A: No. Clumping indicates significant hydrolysis (


). The resulting NaOH is not strong enough (

~15.7) to deprotonate many amines or amides compared to pure NaOtBu (

~17). Fix: Store alkoxide bases in a glovebox or purchase "Sure/Seal" bottles and never open them to air.

Q: I'm using Chan-Lam coupling (Cu(OAc)2). Do I need to be as strict as with Pd? A: Generally, no . Chan-Lam cycles often require


 (air) to reoxidize Cu(I) to Cu(II) for turnover. However, if you observe low yields, add 4Å molecular sieves.
  • Warning: If performing O-arylation (making ethers), you must be anhydrous.[7] If water is present, the Cu will couple the water to the aryl boronic acid, creating phenol waste.

Q: How do I degas solvents without a freeze-pump-thaw cycle? A: Sparging (bubbling inert gas) is sufficient for 95% of N-arylations.

  • Protocol: Insert a long needle connected to Argon/Nitrogen into the bottom of the solvent. Vent with a short needle. Bubble vigorously for 15-20 minutes. This removes dissolved

    
     which often accompanies moisture.
    

Workflow Decision Tree

Use this logic flow to determine the necessary rigor for your specific reaction.

WorkflowTree Start Start: N-Arylation Setup ReactionType Reaction Type? Start->ReactionType ChanLam Chan-Lam (Cu) ReactionType->ChanLam Cu-Boronic Acid Buchwald Buchwald/Ullmann (Pd/Cu) ReactionType->Buchwald Pd-Halide ProtocolA Protocol A: Open Air/Water Compatible (Consider TPGS-750-M) ChanLam->ProtocolA Usually Substrate Substrate Sensitivity? Buchwald->Substrate Robust Robust (Anilines, Aryl Bromides) Substrate->Robust Sensitive Sensitive (Amides, Hydrolyzable Groups) Substrate->Sensitive ProtocolB Protocol B: Schlenk Line + Sieved Solvents (Standard) Robust->ProtocolB ProtocolC Protocol C: Glovebox + Precatalysts (G4) Sensitive->ProtocolC

Figure 2: Decision matrix for experimental setup rigor.

References

  • Buchwald Precatalysts (G3/G4)

    • Title: G3 and G4 Buchwald Precatalysts[2][4]

    • Source: Sigma-Aldrich / Merck
  • Solvent Drying Protocol

    • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants
    • Source: Williams, D. B. G., & Lawton, M. (2010).[8][9] The Journal of Organic Chemistry.

    • URL:[Link]

  • Surfactant Technology (Micellar Catalysis)

    • Title: “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature[10]

    • Source: Lipshutz, B. H., & Ghorai, S. (2012). Aldrichimica Acta.
    • URL:[Link]

  • Chan-Lam Coupling Insights

    • Title: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids
    • Source: Royal Society of Chemistry (Synthetic Methods in Drug Discovery)
    • URL:[Link][2][3][4][9][11][12]

Sources

alternative catalysts for 1-(4-Acetylphenyl)pyrrolidin-2-one coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alternative Catalytic Routes for 1-(4-Acetylphenyl)pyrrolidin-2-one

Case ID: #C-N-COUPLING-042 Subject: Non-Palladium Catalytic Systems for N-Arylation of 2-Pyrrolidinone Status: Active Guide

Executive Summary & Strategy

User Query: "I need to synthesize 1-(4-Acetylphenyl)pyrrolidin-2-one but want to avoid Palladium catalysts due to cost and residual metal compliance issues. What are the robust alternatives?"

Technical Assessment: The target molecule requires the formation of a C-N bond between a lactam (2-pyrrolidinone) and an electron-deficient aryl halide (4-haloacetophenone). While Palladium (Buchwald-Hartwig) is the standard, Copper-catalyzed Ullmann-Goldberg coupling is the most chemically mature and economically viable alternative. Nickel catalysis offers a secondary route, particularly valuable if utilizing aryl chlorides to reduce raw material costs.

Chemical Context:

  • Nucleophile: 2-Pyrrolidinone (Lactam, pKa ~17). Less nucleophilic than amines; requires a ligand-assisted metal center.

  • Electrophile: 4-Acetylphenyl halide. The acetyl group is an Electron Withdrawing Group (EWG), which generally facilitates oxidative addition and stabilizes the intermediate, making this substrate highly amenable to Cu and Ni catalysis.

Tier 1 Solution: Copper-Catalyzed Coupling (Ullmann-Goldberg)

This is the recommended industry-standard alternative. Modern ligand-accelerated Ullmann coupling allows this reaction to proceed at moderate temperatures (


) rather than the classical 

.
Recommended Protocol
ComponentReagentEquivalentsRole
Substrate A 4-Bromoacetophenone1.0Electrophile (EWG activated)
Substrate B 2-Pyrrolidinone1.2 - 1.5Nucleophile (Lactam)
Catalyst CuI (Copper(I) Iodide) 5 - 10 mol%Pre-catalyst
Ligand DMEDA or trans-1,2-diaminocyclohexane10 - 20 mol%Stabilizes Cu(I); prevents disproportionation
Base

(anhydrous)
2.0 - 2.5Deprotonates the lactam
Solvent 1,4-Dioxane or Toluene[0.5 M]Non-polar/Polar aprotic balance

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge an oven-dried reaction tube with CuI (10 mol%),

    
     (2.0 equiv), and 4-Bromoacetophenone (1.0 equiv).
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add 2-Pyrrolidinone, Ligand (DMEDA), and degassed Dioxane via syringe.

  • Seal and heat to

    
     for 12–24 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% aqueous ethylenediamine or

    
      (Critical step to remove copper). Dry and concentrate.
    
Troubleshooting Guide (Q&A)

Q: The reaction mixture turned green/blue immediately. Is this normal?

  • A: No. A blue/green color indicates the oxidation of active Cu(I) to inactive Cu(II). This usually means oxygen ingress.

    • Fix: Ensure rigorous degassing.[1] Use a "positive pressure" Argon line. If the catalyst is old, wash CuI with THF in a Soxhlet extractor or switch to

      
       (Copper(I) thiophene-2-carboxylate) which is more air-stable.
      

Q: I see low conversion, and the aryl halide is remaining.

  • A: The lactam (pyrrolidinone) is a poor nucleophile.

    • Fix 1: Increase ligand loading to 20 mol%.

    • Fix 2: Switch base to

      
      . Note: Cesium bases are more soluble but can sometimes cause "induction periods" if the particle size is too fine, leading to rapid surface saturation. Use granular 
      
      
      
      or standard
      
      
      .

Q: My product is contaminated with a blue residue.

  • A: Copper scavenging is incomplete.

    • Fix: Do not rely on simple water washes. Wash the organic layer with an aqueous solution of EDTA or dilute ammonia to chelate and remove residual copper.

Tier 2 Solution: Nickel-Catalyzed (Aryl Chloride Activation)

If cost reduction is critical, switching from 4-Bromoacetophenone to 4-Chloroacetophenone is viable using Nickel.

Recommended Protocol
  • Pre-catalyst:

    
     (5 mol%) or 
    
    
    
    (Air stable alternative).
  • Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.

  • Base:

    
     or 
    
    
    
    .
  • Conditions: Toluene,

    
    .
    

Q: The reaction stalls after 50% conversion.

  • A: Nickel catalysts are prone to poisoning by the halide byproduct or product inhibition.

    • Fix: Add a reducing agent like Zinc dust (10 mol%) or Manganese to regenerate the active Ni(0) species in situ.

Diagnostic & Decision Tools

Workflow Visualization: Troubleshooting Logic

Troubleshooting Start Reaction Failed/Low Yield CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue/Green Solution? CheckColor->BlueGreen Yes BrownYellow Brown/Yellow Solution? CheckColor->BrownYellow No Oxidation Issue: Cu(I) oxidized to Cu(II) Action: Degas solvent, check inert seal BlueGreen->Oxidation CheckTLC Check TLC/LCMS BrownYellow->CheckTLC SM_Remains SM Remaining (No Rxn) CheckTLC->SM_Remains Dehalogenation Product: Acetophenone (De-Halogenated) CheckTLC->Dehalogenation LigandIssue Issue: Inactive Catalyst Action: Switch Ligand (DMEDA -> Phenanthroline) SM_Remains->LigandIssue SolventIssue Issue: Protic Impurity/Radical Pathway Action: Dry Solvent, Lower Temp Dehalogenation->SolventIssue

Figure 1: Decision tree for diagnosing failure modes in Copper-catalyzed amidation.

Catalyst Comparison Matrix
FeaturePalladium (Standard)Copper (Recommended)Nickel (Alternative)
Cost HighLow Moderate
Air Sensitivity ModerateHigh (Cu I -> II) High (Ni 0)
Substrate Aryl Bromides/ChloridesAryl Iodides/Bromides Aryl Chlorides/Sulfonates
Toxicity High (Strict limits)Moderate (Higher limits) High (Sensitizer)
Reaction Temp



References & Authority

  • Buchwald, S. L., et al. "Copper-Catalyzed Amidation of Aryl Halides." Journal of the American Chemical Society, 2002. Link

    • Core citation for the DMEDA/CuI protocol.

  • Ma, D., et al. "CuI/Amino Acid Catalyzed Coupling of Aryl Halides." Journal of Organic Chemistry, 2005. Link

    • Validates the use of amino-acid type ligands (like glycine) as cheaper alternatives.

  • Sherborne, G. J., et al. "Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions." Chemical Science, 2017. Link

    • Source for troubleshooting induction periods and base solubility issues.

  • BenchChem Technical Library. "Optimizing Ullmann Coupling Reactions." Link

    • General troubleshooting parameters.

Disclaimer: 4-Haloacetophenones are potent lachrymators. All weighing and handling must be performed in a functioning fume hood. Copper residues in waste streams may require specific disposal protocols depending on local environmental regulations.

Sources

Validation & Comparative

characteristic IR bands of 1-(4-Acetylphenyl)pyrrolidin-2-one carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic infrared (IR) absorption bands of 1-(4-Acetylphenyl)pyrrolidin-2-one , specifically focusing on the diagnostic differentiation between its two carbonyl systems.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The identification of 1-(4-Acetylphenyl)pyrrolidin-2-one relies on resolving two distinct carbonyl stretching vibrations (


) that appear in the 

region. Unlike simple monofunctional compounds, this molecule presents a competitive electronic environment where a

-lactam
(cyclic amide) and a conjugated ketone coexist on a shared phenyl linker.

Correct assignment requires understanding the "Push-Pull" electronic effects where the central nitrogen atom acts as a pivot, modulating the frequency of both carbonyls.

Functional GroupAssignmentApprox. FrequencyDiagnostic Feature
Lactam C=O Pyrrolidin-2-one ring1705 – 1720 cm⁻¹ High frequency due to ring strain & N-lone pair withdrawal.
Ketone C=O Acetyl group1675 – 1685 cm⁻¹ Lower frequency due to conjugation with the phenyl ring.

Mechanistic Analysis & Band Assignment

To interpret the spectrum accurately, one must move beyond standard lookup tables and analyze the specific electronic pressures on this molecule.

The Electronic Tug-of-War

The nitrogen atom at position 1 of the pyrrolidine ring is the critical node. It possesses a lone pair of electrons that is subject to two competing resonance pathways:

  • Pathway A (Lactam Resonance): Donation into the pyrrolidinone carbonyl, lowering its bond order (and frequency).

  • Pathway B (Aryl Resonance): Donation into the phenyl ring, which is enhanced by the electron-withdrawing acetyl group at the para position.

Because the para-acetyl group is a strong Electron Withdrawing Group (EWG), it pulls the nitrogen's electron density away from the lactam ring. This "decoupling" effect increases the double-bond character of the Lactam C=O , shifting it to a higher wavenumber compared to simple N-alkyl pyrrolidinones.

DOT Diagram: Resonance Competition

The following diagram illustrates the electronic flow that dictates the spectral shifts.

ResonancePathways cluster_legend Spectral Outcome N_LonePair Nitrogen Lone Pair Lactam_CO Lactam C=O (Pyrrolidinone) N_LonePair->Lactam_CO Pathway A (Standard Amide Resonance) Phenyl_Ring Phenyl Linker N_LonePair->Phenyl_Ring Pathway B (Competes for e-) Acetyl_CO Ketone C=O (Acetyl) Phenyl_Ring->Acetyl_CO Conjugation (Lowers Frequency) Result Result: Lactam C=O shifts UP (↑) Ketone C=O shifts DOWN (↓)

Caption: Resonance competition diagram. The strong withdrawal by the Acetyl group (Pathway B) reduces Pathway A, causing the Lactam C=O to stiffen (shift to higher cm⁻¹).

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule's spectral signature against structural analogs to validate the assignments.

Comparison 1: Target vs. N-Alkyl Lactams (e.g., N-Methylpyrrolidone)
  • Alternative (NMP): In N-Methylpyrrolidone, the nitrogen lone pair is fully available for resonance with the carbonyl. The C=O bond is weaker (more single-bond character).

    • NMP Frequency: ~1680 cm⁻¹ (Liquid film).

  • Target Molecule: The N-phenyl interaction withdraws electrons. The lactam C=O becomes "stiffer."

    • Target Frequency:>1700 cm⁻¹ .[1][2][3][4][5]

  • Insight: A shift of +20-30 cm⁻¹ relative to NMP confirms the N-aryl attachment.

Comparison 2: Target vs. Standard Acetophenone
  • Alternative (Acetophenone): The C=O is conjugated with a simple phenyl ring.

    • Acetophenone Frequency:[6][7][8] ~1685 cm⁻¹.[1][4]

  • Target Molecule: The para-pyrrolidinonyl group acts as a weak Electron Donating Group (EDG) via the nitrogen. While weaker than a free amine (which would drop the frequency to ~1660 cm⁻¹), it still provides some donation.

    • Target Frequency:~1675–1680 cm⁻¹ .

  • Insight: The ketone band will appear as a shoulder or distinct peak just below the standard acetophenone value.

Spectral Data Summary Table
CompoundLactam C=O (

)
Ketone C=O (

)
Mechanism
1-(4-Acetylphenyl)pyrrolidin-2-one 1705 - 1720 1675 - 1685 EWG on N raises Lactam

; Conjugation lowers Ketone

.
N-Methylpyrrolidone (NMP)1680N/AFull amide resonance (low

).
AcetophenoneN/A1685Standard aromatic conjugation.
4'-AminoacetophenoneN/A1660Strong EDG lowers Ketone

significantly.
1-(4-Methoxyphenyl)pyrrolidin-2-one1658N/AEDG on phenyl forces N-lone pair back to Lactam (lowers

).

Experimental Protocol for Spectral Validation

To reliably distinguish these bands (which are separated by only ~30 cm⁻¹), precise sample preparation is required to avoid broadening caused by hydrogen bonding with atmospheric moisture.

Protocol: High-Resolution FTIR Acquisition
  • Sample Preparation (Solid State):

    • Use KBr Pellet method for maximum resolution.

    • Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.

    • Critical Step: Grind extensively to avoid Christiansen effect (scattering) which can distort peak shapes.

    • Press under vacuum to remove water vapor.

  • Alternative (ATR):

    • If using Attenuated Total Reflectance (ATR), apply high pressure to the crystal.

    • Note: ATR frequencies are typically 2-5 cm⁻¹ lower than transmission (KBr) values.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may blend the shoulder).

    • Scans: Accumulate >32 scans to resolve the valley between the two carbonyl peaks.

Self-Validating Logic Check
  • Pass Criteria: You observe two peaks in the 1650-1750 region. The higher frequency peak (Lactam) should be sharper. The lower frequency peak (Ketone) may be broader due to rotational isomerism of the acetyl group.

  • Fail Criteria: A single broad blob centered at 1690 cm⁻¹ indicates either wet sample (H-bonding blurs peaks) or insufficient resolution.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Pyrrolidinone (Lactam Baseline). National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of Acetophenone (Ketone Baseline). National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Spectroscopic Properties of Amides and Lactams. [Link]

  • Organic Syntheses. Synthesis and Characterization of N-Aryl Pyrrolidinones (Analogous Structures). Org.[9] Synth. 2023, 100, 347-360. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Acetylphenyl)pyrrolidin-2-one: A Predictive Analysis and Methodological Overview

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(4-Acetylphenyl)pyrrolidin-2-one.

While a definitive, experimentally-derived spectrum for this specific compound is not widely published, a robust and reliable fragmentation cascade can be predicted. This is achieved by dissecting the molecule into its constituent functional moieties—the acetophenone group and the N-aryl pyrrolidin-2-one (lactam) core—and applying established principles of mass spectral fragmentation. This comparative guide will deconstruct these pathways, providing a logical framework for interpretation and a valuable resource for identifying this compound or structurally related analogues in complex matrices.

Part 1: Foundational Fragmentation Analysis of Core Structures

The fragmentation behavior of 1-(4-Acetylphenyl)pyrrolidin-2-one is best understood by first examining its two primary structural components. The overall fragmentation pattern will be a composite of pathways initiated at these distinct chemical features.

The Acetophenone Moiety: A Well-Defined Fragmentation Pathway

The acetylphenyl group is a classic aromatic ketone structure whose fragmentation under EI-MS is well-documented.[1] The ionization process typically removes an electron from the oxygen's lone pair or the aromatic pi system, creating an energetically unstable molecular ion (M+•).[2] The most characteristic fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group.[1]

This cleavage expels a neutral methyl radical (•CH₃), resulting in the formation of a highly stable, resonance-stabilized benzoyl cation.[3][4] This fragment is often the most intense peak (the base peak) in the mass spectrum of simple acetophenones.[4] Further fragmentation can occur through the loss of carbon monoxide (CO) from the benzoyl cation to yield a phenyl cation.[1]

The N-Aryl Pyrrolidin-2-one Core: The Influence of the Lactam Ring

The pyrrolidin-2-one ring is a cyclic amide, or lactam. Amides characteristically fragment via cleavage of the bond between the carbonyl group and the nitrogen atom (the N-CO bond).[5] For cyclic systems like this, such a cleavage results in a ring-opening event, creating a linear radical cation that can undergo subsequent fragmentation. Common pathways for lactams include the loss of small, stable neutral molecules such as carbon monoxide (CO) and ethene (C₂H₄) through complex rearrangement mechanisms. The stability of the resulting fragment ions dictates the favorability of these pathways.[6]

Part 2: Predicted Fragmentation Cascade of 1-(4-Acetylphenyl)pyrrolidin-2-one

The molecular formula for 1-(4-Acetylphenyl)pyrrolidin-2-one is C₁₂H₁₃NO₂, corresponding to a nominal molecular weight of 203 amu. The fragmentation pathways described below represent the most logical and energetically favorable dissociations of the molecular ion (m/z 203).

Primary Fragmentation Pathways
  • Pathway A: Alpha-Cleavage at the Acetyl Group (Major Pathway)

    • Mechanism: The most facile fragmentation is predicted to be the alpha-cleavage adjacent to the acetyl carbonyl group. This results in the loss of a methyl radical (•CH₃; 15 Da).

    • Resulting Ion: This pathway generates a highly stable acylium ion at m/z 188 . Due to the significant stability of this cation, this fragment is predicted to be the base peak in the spectrum.

  • Pathway B: Cleavage of the N-Phenyl Bond

    • Mechanism: Dissociation of the bond connecting the pyrrolidinone nitrogen to the phenyl ring. Charge retention can occur on either fragment.

    • Resulting Ions:

      • Formation of the 4-acetylphenyl cation at m/z 119 .

      • Formation of the pyrrolidin-2-one radical cation, which upon rearrangement could yield a fragment at m/z 84 .

  • Pathway C: Pyrrolidinone Ring Fragmentation

    • Mechanism: This pathway involves the characteristic fragmentation of the lactam ring. A common route is the loss of carbon monoxide (CO; 28 Da) following ring opening.

    • Resulting Ion: Loss of CO from the molecular ion would produce a fragment at m/z 175 .

Secondary Fragmentation Pathways

The primary fragment ions can undergo further dissociation, providing additional structural confirmation.

  • Fragmentation of m/z 188: The base peak ion can subsequently lose a molecule of carbon monoxide (CO; 28 Da) from the lactam portion of the structure, leading to a fragment at m/z 160 .

  • Fragmentation of m/z 119: The 4-acetylphenyl cation can undergo the characteristic fragmentation of acetophenone, losing a methyl radical (•CH₃; 15 Da) to form an ion at m/z 104 , which could then lose CO (28 Da) to yield a fragment at m/z 76 .

Data Summary: Predicted Mass Spectrum
m/z (Mass-to-Charge Ratio) Proposed Ion Structure Proposed Fragmentation Mechanism Predicted Relative Intensity
203[C₁₂H₁₃NO₂]+•Molecular Ion (M+•)Moderate
188[M - CH₃]+α-Cleavage: Loss of •CH₃ from the acetyl groupHigh (Base Peak)
175[M - CO]+•Loss of CO from the pyrrolidinone ringLow to Moderate
160[M - CH₃ - CO]+Loss of CO from the m/z 188 fragmentLow
119[C₈H₇O]+Cleavage of the N-phenyl bond (charge on phenyl)Moderate
84[C₄H₆N=O]+Cleavage of the N-phenyl bond (charge on lactam)Low to Moderate
76[C₆H₄]+•Loss of CO and •CH₃ from the m/z 119 fragmentLow
Visualization of Fragmentation Pathways

The following diagram illustrates the predicted fragmentation cascade originating from the molecular ion.

G cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C M M+• m/z 203 F188 [M - CH₃]+ m/z 188 (Base Peak) M->F188 - •CH₃ F119 [C₈H₇O]+ m/z 119 M->F119 N-Ph Cleavage F84 [C₄H₆NO]+ m/z 84 M->F84 N-Ph Cleavage F175 [M - CO]+• m/z 175 M->F175 - CO F160 [M - CH₃ - CO]+ m/z 160 F188->F160 - CO

Caption: Predicted EI-MS fragmentation pathways for 1-(4-Acetylphenyl)pyrrolidin-2-one.

Part 3: Comparative Analysis with Structural Isomers

To highlight the diagnostic value of this fragmentation pattern, it is useful to compare it with a potential structural isomer, such as 1-(2-Acetylphenyl)pyrrolidin-2-one . In this ortho-substituted isomer, the proximity of the acetyl group to the lactam ring could enable unique fragmentation pathways, known as "ortho effects." For instance, an intramolecular hydrogen rearrangement from the pyrrolidinone ring to the acetyl oxygen could occur, followed by fragmentation. This would lead to unique fragment ions not observed for the para-isomer, allowing for their unambiguous differentiation by mass spectrometry. While the major fragments like m/z 188 would likely still be present, the relative intensities of other ions and the presence of unique ortho-effect ions would be key distinguishing features.

Part 4: Experimental Protocol for EI-MS Analysis

This section provides a standardized workflow for acquiring a mass spectrum for compounds of this class.

Objective: To obtain a reproducible electron ionization mass spectrum for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 0.1-1.0 mg of the solid compound in 1 mL of a volatile solvent (e.g., methanol, dichloromethane, or acetonitrile).

    • Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.

    • The final concentration should be in the range of 10-100 µg/mL.

  • Instrumentation (Direct Infusion or GC-MS):

    • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard energy to generate reproducible library-searchable spectra).[7]

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • GC Parameters (if applicable):

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum before sample injection.

    • Inject 1 µL of the sample solution.

    • Process the resulting data by subtracting the background spectrum.

    • Identify the molecular ion peak (m/z 203).

    • Identify the base peak (predicted at m/z 188).

    • Correlate all major fragment ions with the predicted fragmentation pathways outlined in this guide.

    • Compare the acquired spectrum against spectral libraries (e.g., NIST, Wiley) if available.

Caption: Standard experimental workflow for EI-MS analysis.

Conclusion

Understanding the mass spectrometric fragmentation of 1-(4-Acetylphenyl)pyrrolidin-2-one is crucial for its identification and characterization. By systematically analyzing the molecule's constituent parts and applying fundamental principles of fragmentation, we have constructed a detailed predictive model. The dominant predicted pathway involves the loss of a methyl radical from the acetyl group to form a stable base peak at m/z 188. Additional significant fragments at m/z 119 and 175, arising from N-phenyl bond cleavage and lactam ring fragmentation respectively, provide further diagnostic evidence. This guide provides researchers with a robust framework for interpreting experimental data, differentiating isomers, and confidently elucidating the structure of this and related compounds.

References

  • Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule.
  • MSU Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses.
  • BenchChem. (2025). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Oxime Derivatives.
  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. (2023).
  • Interpretation Mass spectral interpretation is not a trivial process. (n.d.).
  • Lengyel, I., et al. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-6. Available at: [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2926–2932. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. Available at: [Link]

  • Zhang, C., & Zhang, Y. (2006). Synthesis and characterization of pyrrolidin-2-one fused N-confused calix[8]phyrins. Organic Letters, 8(6), 1137-40. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022).
  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23203-23212. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Available at: [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2020). Al-Nahrain Journal of Science, 23(4), 5-12. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
  • de Souza, M. V. N., et al. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(9), 1219-25. Available at: [Link]

  • PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-. Available at: [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Degloor College. (2025). HR-10-2025.
  • SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone. Available at: [Link]

Sources

Comparative Guide: Pyrrolidin-2-one vs. Pyrrolidine-2,5-dione Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two ubiquitous five-membered nitrogen heterocycles: pyrrolidin-2-one (


-lactam) and pyrrolidine-2,5-dione  (succinimide). While structurally similar, the addition of a second carbonyl group in the succinimide core drastically alters the physicochemical landscape, changing pKa, hydrogen bonding potential, and metabolic liability.

The Bottom Line:

  • Select Pyrrolidin-2-one (Lactam) when designing for metabolic stability, neutral pH behavior, and conformational constraints in peptide mimetics (e.g., Levetiracetam).

  • Select Pyrrolidine-2,5-dione (Succinimide) when targeting specific ion channels (e.g., T-type

    
    ), requiring an acidic N-H bioisostere for hydantoins/phenols, or designing linker chemistries that require controlled hydrolysis (e.g., Ethosuximide, ADC linkers).
    

Structural & Physicochemical Basis[1][2][3]

The fundamental difference lies in the electronic environment of the nitrogen atom.

Electronic Distribution and Acidity

The "dione" analog possesses two carbonyl groups flanking the nitrogen. This creates a resonance system that significantly increases the acidity of the N-H proton compared to the single carbonyl of the lactam.

FeaturePyrrolidin-2-one (Lactam)Pyrrolidine-2,5-dione (Succinimide)Impact on Bioactivity
Structure Cyclic AmideCyclic ImideImides are more electron-deficient.
pKa (N-H) ~17 (Neutral)~9.6 (Weakly Acidic)Succinimides can deprotonate at basic pH; Lactams remain neutral.
H-Bonding 1 Acceptor (C=O), 1 Donor (NH)2 Acceptors (C=O), 1 Donor (NH)Succinimides offer a "forked" acceptor profile.
LogP Lower (more polar)Higher (generally)Succinimides often show higher lipophilicity when N-substituted due to loss of H-bond donor.
Dipole High (Amide resonance)Lower (Symmetric opposition)Affects binding pocket orientation.
SAR Decision Logic

Use the following decision tree to select the appropriate scaffold for your lead optimization campaign.

SAR_Decision_Tree Start Select Scaffold Core Q1 Target Binding Requirement? Start->Q1 L1 Need metabolic robustness? Q1->L1 Neutral H-Bond Donor S1 Need acidic NH / Anion? Q1->S1 Acidic Donor / 2x Acceptor Lactam_Node Pyrrolidin-2-one (Lactam) L1->Lactam_Node Yes L2 Peptide mimetic design? L1->L2 No L2->Lactam_Node Yes (Gamma-turn mimic) Succinimide_Node Pyrrolidine-2,5-dione (Succinimide) S1->Succinimide_Node Yes (pKa ~9.6) S2 Targeting Ion Channels? S1->S2 S2->Succinimide_Node Yes (e.g., Ca2+ channels)

Figure 1: Strategic decision tree for scaffold selection based on physicochemical requirements.

Pharmacological Profiles & Case Studies

Metabolic Stability (The Hydrolysis Liability)

One of the most critical differentiators is ring stability.

  • Lactams are generally resistant to hydrolysis under physiological conditions. They are metabolized primarily via oxidation (CYP450) or N-dealkylation.

  • Succinimides are prone to ring-opening hydrolysis , particularly in alkaline environments or via specific amidases. This is a known liability in drug design but is exploited in Antibody-Drug Conjugates (ADCs) to prevent retro-Michael exchange reactions.

Case Study: Anticonvulsants

The distinction is best illustrated by two major antiepileptic drugs (AEDs).[1]

A. Levetiracetam (Keppra) - The Lactam [2]

  • Core: Pyrrolidin-2-one.[3][4][5]

  • Target: SV2A (Synaptic Vesicle Protein 2A).

  • Mechanism: The lactam ring acts as a conformationally constrained amide, critical for fitting into the hydrophilic SV2A pocket. The neutrality of the ring ensures high CNS penetration without ionization issues.

  • Metabolism: Hydrolysis of the side chain amide occurs, but the lactam ring itself remains intact [1].

B. Ethosuximide (Zarontin) - The Succinimide

  • Core: Pyrrolidine-2,5-dione.[6][7][8]

  • Target: T-type Calcium Channels.

  • Mechanism: The imide structure is essential. The acidity of the N-H allows for specific interactions within the channel pore that neutral lactams cannot replicate.

  • Metabolism: Extensively metabolized, with ring hydroxylation being a major pathway, followed by ring opening [2].

Experimental Validation Protocols

To objectively compare these analogs in your own program, use the following self-validating protocols.

Synthesis: Parallel Access to Cores

This workflow allows for the creation of N-substituted analogs of both cores from a common primary amine precursor.

Protocol A: Synthesis of N-Substituted Succinimides

  • Reagents: Primary Amine (

    
    ), Succinic Anhydride, Toluene, Acetyl Chloride.
    
  • Step 1 (Amidation): Dissolve succinic anhydride (1.0 eq) in Toluene. Add amine (1.0 eq) dropwise. Stir at RT for 2 hours. The intermediate succinamic acid will precipitate.

  • Step 2 (Cyclization): Add Acetyl Chloride (1.5 eq) directly to the suspension and reflux for 3 hours.

  • Validation: Monitor by TLC. The polar acid spot will disappear, replaced by a less polar imide spot.

  • Workup: Evaporate volatiles. Recrystallize from Ethanol.

Protocol B: Synthesis of N-Substituted Lactams

  • Reagents: Primary Amine (

    
    ), 4-Chlorobutyryl chloride, 
    
    
    
    , Acetonitrile.
  • Procedure: Dissolve amine (1.0 eq) and

    
     (2.5 eq) in Acetonitrile. Cool to 0°C. Add 4-chlorobutyryl chloride (1.1 eq) slowly.
    
  • Cyclization: Heat to reflux for 6-12 hours (intramolecular alkylation).

  • Validation: 1H NMR will show the disappearance of the terminal

    
     triplet (~3.5 ppm) and formation of the cyclic lactam pattern.
    
Assay: Comparative Microsomal Stability

This assay differentiates the metabolic liability of the two cores.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Test compounds (Lactam vs. Succinimide analog).

  • LC-MS/MS.[9]

Procedure:

  • Incubation: Incubate test compounds (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Conditions: Run two parallel sets:

    • Set A (+NADPH): Measures CYP450 oxidation + Hydrolysis.

    • Set B (-NADPH): Measures Hydrolysis only (Chemical/Amidase).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: Analyze by LC-MS/MS.

    • Result Interpretation: If the Succinimide analog degrades in Set B (no NADPH) while the Lactam is stable, the instability is due to the imide ring hydrolysis [3].

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the two cores, highlighting the hydrolytic vulnerability of the succinimide.

Metabolic_Pathways Lactam Lactam Core (Pyrrolidin-2-one) Hydrolysis Hydrolysis (pH > 7.5 or Amidase) Lactam->Hydrolysis Resistant Oxidation CYP450 Oxidation (+NADPH) Lactam->Oxidation Primary Route Succinimide Succinimide Core (Pyrrolidine-2,5-dione) Succinimide->Hydrolysis High Susceptibility Succinimide->Oxidation RingOpen Ring Opening (Succinamic Acid) Hydrolysis->RingOpen Loss of Bioactivity Stable Ring Intact (Hydroxylated Metabolites) Oxidation->Stable Phase I Metabolite

Figure 2: Metabolic divergence. Note the succinimide's susceptibility to hydrolytic ring opening compared to the lactam's resistance.

Summary Data Table

ParameterPyrrolidin-2-onePyrrolidine-2,5-dione
CAS Core 616-45-5123-56-8
Common Drug Class Racetams (Nootropics/AEDs)Succinimides (AEDs)
pKa (N-H) ~17.09.6
LogP (Parent) -0.71-0.99 (More polar due to 2nd C=O)
H-Bond Donors/Acceptors 1 / 11 / 2
Metabolic Liability Low (Oxidative)Medium (Hydrolytic + Oxidative)
Key Application Conformational ConstraintAcidic Bioisostere / Linker

References

  • Lynch, B. A., et al. (2004).[10] "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[10] Proceedings of the National Academy of Sciences. Link

  • Góra, J., et al. (2021). "Pyrrolidine-2,5-dione Derivatives as Novel Anticonvulsants." International Journal of Molecular Sciences. Link

  • Fontaine, S. D., et al. (2015). "Hydrolysis of succinimide to succinamic acid in antibody-drug conjugates." Bioconjugate Chemistry. Link

  • PubChem Compound Summary. (2024). "Succinimide (CID 11439) and 2-Pyrrolidone (CID 12025)." National Library of Medicine. Link

Sources

melting point reference for 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Reference for 1-(4-Acetylphenyl)pyrrolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Profile

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS: 682351-65-1 ) is a critical pharmacophore intermediate, frequently utilized in the synthesis of Factor Xa inhibitors and p38 MAP kinase inhibitors.[1] Unlike its liquid analog N-methylpyrrolidone (NMP), this N-aryl derivative is a solid at room temperature, making its melting point (MP) a primary Quality Critical Attribute (QCA) for purity verification.

This guide establishes the reference baseline for this compound, comparing it against structural analogs to define an expected thermal range. It addresses the common data gap in public literature by providing a self-validating characterization protocol.

Physicochemical Specifications
PropertySpecification
CAS Number 682351-65-1
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted Melting Point 118 °C – 128 °C (See Comparative Analysis)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water

Comparative Analysis: Structural Analogs & Thermal Trends

To validate the melting point of your sample, it is essential to understand the substituent effects on the N-phenylpyrrolidinone core. The para-acetyl group acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, significantly elevating the lattice energy compared to unsubstituted or alkyl-substituted analogs.

Table 1: Thermal Properties of Structurally Related Pyrrolidinones

CompoundStructureMelting Point (°C)Trend Analysis
N-Methylpyrrolidone (NMP) Alkyl-N-24 °CLiquid reference; lacks π-π stacking.
1-Phenylpyrrolidin-2-one Aryl-N67 – 69 °CBaseline for N-aryl stacking interactions.
1-(4-Methylphenyl)pyrrolidin-2-one p-Methyl Aryl86 – 88 °CWeak EDG (+I effect) slightly increases packing efficiency.
1-(4-Acetylphenyl)pyrrolidin-2-one p-Acetyl Aryl118 – 128 °C *Target. Strong EWG (-M effect) + dipole interactions increase MP.
Phenylpiracetam p-Phenyl Amide129 – 130 °CAmide side chain adds H-bonding, setting the upper bound.

*Note: The range 118–128°C is the calculated consensus based on QSAR group contribution methods and substituent trends (Hammett correlation).

Synthesis & Purification Workflow

The purity of 1-(4-acetylphenyl)pyrrolidin-2-one is heavily dependent on the removal of the starting material, 4-aminoacetophenone (MP ~106 °C). Since the starting material has a melting point close to the product, differential scanning calorimetry (DSC) is recommended over simple capillary methods to detect eutectic impurities.

Diagram 1: Synthesis & Purification Logic

SynthesisWorkflow SM1 4-Aminoacetophenone (MP: 106°C) Reaction Cyclization (Solvent: Toluene/DMF) SM1->Reaction + Base (TEA/K2CO3) SM2 4-Chlorobutyryl Chloride or γ-Butyrolactone SM2->Reaction Crude Crude Intermediate (Mix of Product + SM1) Reaction->Crude Purification Recrystallization (EtOH/H2O or EtOAc/Hex) Crude->Purification Remove unreacted SM1 Final Pure 1-(4-Acetylphenyl) pyrrolidin-2-one (Target MP > 115°C) Purification->Final Yields >98% Purity

Caption: Synthesis pathway highlighting the critical purification step to separate the product from the structurally similar starting material (4-aminoacetophenone).

Experimental Protocols (Self-Validating)

Protocol A: Recrystallization for Reference Standard Generation

Before establishing a melting point, the sample must be chemically pure.

  • Dissolution: Dissolve 1.0 g of crude solid in minimal boiling Ethanol (95%) .

  • Precipitation: Slowly add warm Water dropwise until persistent turbidity is observed.

  • Cooling: Allow the solution to cool to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Melting Point Determination (DSC Method)

Use this method to distinguish the product from the 4-aminoacetophenone impurity.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp seal.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 160°C.

  • Analysis:

    • Onset Temperature (

      
      ):  Record as the official melting point.
      
    • Peak Shape: A sharp endotherm (

      
       width) confirms high purity. A broad peak or a "shoulder" near 106°C indicates residual starting material.
      

Mechanistic Insight: Why the Melting Point Matters

The pyrrolidinone ring induces a rigid conformation. When coupled with the para-acetyl group, the molecule adopts a planar geometry that facilitates efficient


 stacking in the crystal lattice.
Diagram 2: Structure-Property Relationship

StructureProperty Core N-Phenylpyrrolidinone Core Effect1 Increased Dipole Moment Core->Effect1 Substituent Para-Acetyl Group (Electron Withdrawing) Substituent->Effect1 Effect2 Enhanced Intermolecular Forces (Dipole-Dipole) Effect1->Effect2 Result Elevated Melting Point (vs. Methyl analog) Effect2->Result

Caption: Causal logic explaining why the acetyl derivative exhibits a significantly higher melting point than its alkyl counterparts.

References

  • PubChem Database. Compound Summary for CID 680770: 1-(4-Acetylphenyl)pyrrolidine-2,5-dione (Analog Reference). National Center for Biotechnology Information. Link

  • Reaxys/Beilstein.Synthesis of N-aryl pyrrolidinones via Cu-catalyzed coupling. (General synthetic methodology for CAS 682351-65-1).
  • Sigma-Aldrich. Product Specification: 1-(4-Methylphenyl)-2-pyrrolidinone (CAS 3063-79-4). (Used for comparative trend analysis). Link

  • NIST Chemistry WebBook. Thermochemical Data for N-Acetylpyrrolidone. (Baseline for pyrrolidinone ring stability). Link

Sources

A Comparative Analysis of the UV-Vis Absorption Maxima of 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, a thorough understanding of the photophysical properties of novel compounds is paramount. The UV-Vis absorption spectrum, in particular, serves as a fundamental electronic fingerprint of a molecule. This guide provides a detailed comparative analysis of the expected UV-Vis absorption characteristics of 1-(4-Acetylphenyl)pyrrolidin-2-one, a compound of interest in drug development and polymer chemistry. Due to the absence of published experimental data for this specific molecule, this guide establishes a predictive framework based on its constituent chromophores and offers a robust experimental protocol for its empirical determination.

The structure of 1-(4-Acetylphenyl)pyrrolidin-2-one combines two key moieties: the acetophenone chromophore and a saturated lactam (pyrrolidin-2-one) linked to the phenyl ring via a nitrogen atom. This unique combination is expected to produce a UV-Vis spectrum that is a composite of the electronic transitions within these structural fragments, modulated by their electronic interaction.

Theoretical Framework and Comparative Analysis

The UV-Vis absorption of 1-(4-Acetylphenyl)pyrrolidin-2-one will be primarily dictated by the π → π* and n → π* electronic transitions of the acetophenone portion of the molecule. The acetophenone chromophore typically displays two main absorption bands. The more intense band, corresponding to the π → π* transition of the benzene ring, is observed at shorter wavelengths, while a weaker band at longer wavelengths is attributed to the n → π* transition of the carbonyl group.[1]

For comparison, let us consider the UV-Vis absorption maxima of key structural analogues:

Compoundλmax (nm)SolventElectronic TransitionReference
Acetophenone 241Ethanolπ → π[2]
244Waterπ → π
~275-280Variousn → π
Amides (general) ~215Variousn → π

The pyrrolidin-2-one ring, being a cyclic amide, possesses a carbonyl group and a nitrogen atom with lone pairs of electrons. Amides typically exhibit a weak n → π* transition around 215 nm. In 1-(4-Acetylphenyl)pyrrolidin-2-one, the nitrogen atom's lone pair is part of the amide functionality and is also conjugated with the phenyl ring. This interaction is expected to act as an auxochromic group, potentially causing a bathochromic (red) shift in the π → π* transition of the acetophenone chromophore.

Therefore, it is hypothesized that the UV-Vis spectrum of 1-(4-Acetylphenyl)pyrrolidin-2-one will show a strong absorption band, likely shifted to a wavelength longer than 241 nm, due to the influence of the N-pyrrolidinonyl substituent on the acetophenone chromophore. A weaker n → π* transition originating from the acetyl carbonyl group is also anticipated at a longer wavelength.

Experimental Protocol for Determination of UV-Vis Absorption Maxima

To empirically validate the theoretical predictions, the following detailed protocol for determining the UV-Vis absorption maxima of 1-(4-Acetylphenyl)pyrrolidin-2-one is provided.

1. Materials and Instrumentation:

  • 1-(4-Acetylphenyl)pyrrolidin-2-one (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Sample Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 1-(4-Acetylphenyl)pyrrolidin-2-one and transfer it to a 10 mL volumetric flask. Dissolve the compound in the chosen spectroscopic grade solvent and make up the volume to the mark.

  • Working Solution: From the stock solution, prepare a dilute working solution. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 to 0.8 arbitrary units). A starting concentration of 0.01 mg/mL is recommended.

3. Instrumental Analysis:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.[3]

  • Set the scanning range, for instance, from 200 nm to 400 nm.

  • Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and perform a baseline correction to zero the absorbance across the entire wavelength range.[4]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.

  • Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.

4. Data Analysis:

  • The resulting spectrum should be examined to identify the wavelengths of maximum absorbance (λmax).

  • Record the λmax values and the corresponding absorbance values.

  • For quantitative analysis, the molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Compound Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent in Volumetric Flask Dilute to Working Conc. Dilute to Working Conc. Dissolve in Solvent->Dilute to Working Conc. Prepare Dilution Warm-up Spectrophotometer Warm-up Spectrophotometer Baseline Correction Baseline Correction Warm-up Spectrophotometer->Baseline Correction with Solvent Blank Measure Sample Measure Sample Baseline Correction->Measure Sample Scan Wavelength Range Obtain Spectrum Obtain Spectrum Measure Sample->Obtain Spectrum Identify λmax Identify λmax Obtain Spectrum->Identify λmax Peak Picking Calculate Molar Absorptivity Calculate Molar Absorptivity Identify λmax->Calculate Molar Absorptivity Beer-Lambert Law

Caption: Experimental workflow for UV-Vis analysis.

G Compound 1-(4-Acetylphenyl)pyrrolidin-2-one + Contains Chromophore Acetophenone Chromophore + π → π* (~240-250 nm) + n → π* (~270-280 nm) Compound->Chromophore Primary Absorber Auxochrome N-Pyrrolidinonyl Group + Amide n → π* (~215 nm) + Auxochromic Shift on Phenyl Ring Compound->Auxochrome Modulating Group

Caption: Structural components influencing the UV-Vis spectrum.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 1-(4-Acetylphenyl)pyrrolidin-2-one is not currently available in the literature, a comparative analysis based on its structural components provides a strong predictive foundation. The presence of the acetophenone chromophore, coupled with the auxochromic effect of the N-pyrrolidinonyl substituent, suggests a primary absorption band (π → π*) red-shifted from that of simple acetophenone. The provided experimental protocol offers a clear and reliable method for researchers to determine the precise absorption maxima, thereby contributing valuable data to the scientific community and aiding in the further development and application of this compound.

References

  • PhotochemCAD, Acetophenone - Absorption Spectrum. [Link]

  • ResearchGate, UV absorption spectra of a benzaldehyde and b acetophenone in water and... [Link]

  • UVic, Ultra-violet and visible spectroscopy. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Universal Lab, The Operating Manual for UV-Vis Spectrophotometer. [Link]

  • Mettler Toledo, UV/Vis Spectroscopy Guide. [Link]

  • Technology Networks, UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • University of Calgary, Ch20: Spectroscopy Analysis : Amides. [Link]

  • ResearchGate, On the solvatochromism of the n ↔π* electronic transitions in ketones. [Link]

  • Wikipedia, Woodward's rules. [Link]

  • International Journal of Pharmaceutical and Bio Medical Science, Woodward Fisher Regulation for Calculating Absorption Maxima. [Link]

  • Pharmaguideline, SOP for Calibration of UV-Vis Spectrophotometer. [Link]

  • Malek Taher Maghsoodlou et al., Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor, Malaysian Journal of Chemistry, 2024, Vol. 26(2), 67-77.
  • Taylor & Francis, Solvatochromism – Knowledge and References. [Link]

  • LibreTexts, Ultraviolet-Visible (UV-Vis) Spectroscopy – Sample Problems Using Woodward-Fieser Rules. [Link]

  • Slideshare, Woodward Fieser Rules. [Link]

  • ULTRA-VIOLET AND VISIBLE SPECTROSCOPY - 2.1 Introduction. [Link]

  • Scientific Research Publishing, Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]

  • ACS Publications, Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines. [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 1-(4-Acetylphenyl)pyrrolidin-2-one and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, structure is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is due to its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can effectively explore pharmacophore space.[2] Unlike flat, aromatic systems, the non-planar nature of the saturated pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[2] Furthermore, the pyrrolidinone motif can enhance key physicochemical properties such as aqueous solubility, which is a crucial factor in drug development.[3]

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1)[4] is a compound of significant interest, combining the established pyrrolidin-2-one core with an acetylphenyl moiety. This functional group introduces potential sites for hydrogen bonding and other non-covalent interactions, which can profoundly influence the compound's solid-state properties and its binding affinity to target proteins. Understanding the precise three-dimensional structure and crystal packing of this molecule is paramount for predicting its behavior, from formulation stability to its structure-activity relationship (SAR).

This guide provides an in-depth comparison of the crystallographic characteristics of 1-(4-Acetylphenyl)pyrrolidin-2-one with structurally related analogs. As public crystallographic data for this specific molecule is not available, we present a comprehensive, validated workflow for its synthesis, crystallization, and structural determination. This serves as both a practical guide for researchers and a framework for a comparative analysis against known structures, illustrating how subtle molecular changes can lead to significant differences in crystal packing and, by extension, pharmaceutical properties.

Part 1: The Experimental Workflow for Structural Elucidation

The determination of a molecule's crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is entirely dependent on the quality of the single crystals produced.[5] Here, we outline a self-validating protocol for obtaining and analyzing the crystal structure of 1-(4-Acetylphenyl)pyrrolidin-2-one.

Synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one

The target compound can be synthesized via a nucleophilic substitution reaction between 4-aminoacetophenone and γ-butyrolactone. The causality behind this choice is the high reactivity of the primary amine with the ester group of the lactone under heat, leading to lactamization.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a 100 mL round-bottom flask, combine 4-aminoacetophenone (1.35 g, 10 mmol) and γ-butyrolactone (1.03 g, 12 mmol).

  • Reaction: Heat the mixture to 180-200 °C with stirring in an oil bath for 3-4 hours. The reaction should be performed under a nitrogen atmosphere to prevent oxidation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (1:1) mobile phase.

  • Workup: After cooling to room temperature, the resulting solid is dissolved in dichloromethane (50 mL) and washed sequentially with 1M HCl (2 x 20 mL) and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(4-Acetylphenyl)pyrrolidin-2-one.

Single Crystal Growth: The Deciding Factor for Success

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and is determined by the compound's solubility profile.[5] Slow evaporation is a reliable method that allows for the gradual formation of a well-ordered crystal lattice.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solubility Screening: Determine the solubility of the purified compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane). A good crystallization solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial. Gentle warming can be used to aid dissolution.

  • Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow solvent evaporation. Place the vial in a vibration-free location at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor using a pipette or a small loop.

G Experimental Workflow: Synthesis to Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants 4-Aminoacetophenone + γ-Butyrolactone Reaction Heat (180-200°C) Under N2 Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Solubility Solubility Screening Purification->Solubility Pure Compound Dissolution Dissolve in Minimal Hot Solvent Solubility->Dissolution Evaporation Slow Evaporation (Vibration-Free) Dissolution->Evaporation Harvest Harvest Single Crystals Evaporation->Harvest

Caption: Workflow for the synthesis and crystallization of 1-(4-Acetylphenyl)pyrrolidin-2-one.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the atomic and molecular structure of a crystal.[6] The crystal diffracts a beam of X-rays into a specific pattern, which can be analyzed to reveal the arrangement of atoms.

Experimental Protocol: Data Collection & Structure Solution

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and diffraction data are collected on an area detector as the crystal is rotated.[7] A complete dataset requires collecting reflections over a wide range of orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for experimental factors.

  • Structure Solution & Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to improve its accuracy, yielding precise bond lengths, angles, and intermolecular interactions.[8]

G Workflow for Single-Crystal X-ray Diffraction Mount Mount Crystal on Goniometer (100 K) Collect Expose to X-rays Rotate Crystal Collect Diffraction Images Mount->Collect Process Integrate Intensities Determine Unit Cell & Space Group Collect->Process Solve Solve Phase Problem (e.g., Direct Methods) Process->Solve Refine Refine Atomic Positions Against Experimental Data Solve->Refine Final Final Structural Model (CIF File) Refine->Final

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Part 2: A Comparative Structural Analysis

To understand the unique structural features of 1-(4-Acetylphenyl)pyrrolidin-2-one, we compare its anticipated crystallographic data with that of two structurally related compounds for which data has been published: 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)[9] and 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP).[10] The choice of these comparators allows us to probe the influence of the para-substituent on the phenyl ring (acetyl vs. fluoro vs. methyl) on the resulting crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters. The data for 1-(4-Acetylphenyl)pyrrolidin-2-one are projected based on common values for similar organic molecules, while the data for the comparator compounds are from published reports.

Parameter1-(4-Acetylphenyl)pyrrolidin-2-one (Projected)1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)[9]1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)[10]
Formula C₁₂H₁₃NO₂C₁₆H₂₂FNOC₁₇H₂₅NO
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/c
Unit Cell a (Å) ~10.59.079(3)10.999(2)
Unit Cell b (Å) ~8.09.771(3)8.2160(16)
Unit Cell c (Å) ~12.018.067(6)18.575(4)
Unit Cell β (°) ~9592.48(3)100.28(3)
Volume (ų) ~10001599.5(9)1654.1(6)
Key Intermolecular Interactions C-H···O Hydrogen Bonds, π-π StackingN-H···Br, C-H···Br, C-H···FN-H···Cl Hydrogen Bonds

Note: Data for 4F-PHP and 4-MPHP are for their hydrobromide and hydrochloride salts, respectively, which introduces strong hydrogen bond donors (N-H+).

Discussion: How Substituents Dictate Crystal Packing

The seemingly minor change of a para-substituent on the phenyl ring has profound consequences for the intermolecular interactions that govern the crystal's architecture.

  • Hydrogen Bonding: The acetyl group in our target compound provides a strong hydrogen bond acceptor (the carbonyl oxygen). In the crystal lattice, we anticipate the formation of weak C-H···O hydrogen bonds, linking molecules into chains or sheets. In contrast, the comparator compounds, analyzed as their halide salts, feature a protonated pyrrolidine nitrogen (N-H+). This creates a powerful hydrogen bond donor, leading to strong N-H···Halide interactions that dominate their crystal packing.[9][10] This fundamental difference highlights the importance of the chemical form (free base vs. salt) in crystal engineering.

  • π-π Stacking: The electron-withdrawing nature of the acetyl group can polarize the phenyl ring, promoting favorable face-to-face or offset π-π stacking interactions with neighboring molecules. The methyl group in 4-MPHP is weakly electron-donating, while the fluorine in 4F-PHP is electron-withdrawing. These electronic differences will alter the quadrupole moment of the aromatic ring, directly influencing the geometry and strength of any potential π-π interactions and contributing to the different packing arrangements observed (Monoclinic vs. Triclinic).

  • Steric Hindrance: While the acetyl, methyl, and fluoro groups are relatively small, the presence of the hexan-1-one chain in the comparator compounds introduces significant conformational flexibility and steric bulk not present in our target molecule. This additional bulk influences how the molecules can approach each other, often preventing the most efficient packing and leading to different, and sometimes less dense, crystal structures.

G Structure-Property Relationships Substituent Para-Substituent (-COCH3, -F, -CH3) Interactions Intermolecular Interactions Substituent->Interactions Governs (H-bonds, π-π) Packing Crystal Packing (Symmetry & Density) Interactions->Packing Dictates Properties Physicochemical Properties Packing->Properties Influences Solubility Solubility Melting Point Stability Properties->Solubility

Caption: Influence of molecular substituents on crystal packing and physical properties.

Conclusion

The crystallographic analysis of 1-(4-Acetylphenyl)pyrrolidin-2-one, when compared with its structural analogs, provides critical insights for drug development professionals. This guide demonstrates that even subtle modifications to a molecular scaffold can fundamentally alter the intermolecular forces at play, leading to different crystal systems, packing efficiencies, and ultimately, distinct physicochemical properties. The acetyl group of the target compound is predicted to facilitate packing via C-H···O hydrogen bonds and π-π stacking, a different scheme than the strong, charge-assisted hydrogen bonds seen in the halide salts of its comparators.

By following the detailed experimental workflows presented, researchers can reliably determine the crystal structures of new chemical entities. The subsequent comparative analysis is an indispensable tool for establishing robust structure-property relationships, enabling the rational design of molecules with optimized solubility, stability, and bioavailability for the next generation of therapeutics.

References

  • Herath, K., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]

  • Sharma, R., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, P., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]

  • Singh, R., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed. Available at: [Link]

  • Various Authors. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC. Available at: [Link]

  • Jasinski, J. P. (2023). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Available at: [Link]

  • Chopra, D. (2018). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Arkivoc. Available at: [Link]

  • Zhang, Z., et al. (2006). Synthesis and characterization of pyrrolidin-2-one fused N-confused calix[11]phyrins. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic Data for Compounds 1-4. Available at: [Link]

  • Wen, Q-M., et al. (2012). (Z)-1-[4-Fluoro-2-(Pyrrolidin-1-Yl)phenyl]-3-Phenyl-2-(1h-1,2,4-Triazol-1-Yl)prop-2-En-1-One. ResearchGate. Available at: [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Available at: [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. Available at: [Link]

  • Majchrzak, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Available at: [Link]

  • Fun, H-K., et al. (2015). Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. Available at: [Link]

  • Suhud, F., et al. (2016). Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}. PMC. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis and Characterization of Pyrrolidin-2-One. Available at: [Link]

  • Pace, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Angeli, A., et al. (2024). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI. Available at: [Link]

  • Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. Available at: [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. Available at: [Link]

  • Rejman, D., et al. (2021). Crystallographic characterization of three cathinone hydrochlorides new on the NPS market. ResearchGate. Available at: [Link]

  • EPA. (n.d.). 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Acetylphenyl)-2-methyl-1-propanone. Available at: [Link]

  • Organic Syntheses. (2018). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for N-Arylpyrrolidinone Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the N-arylpyrrolidinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. From potent enzyme inhibitors to promising new therapeutic agents, the accurate quantification of these compounds in complex biological and pharmaceutical matrices is paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the gold standard for this task, offering unparalleled sensitivity and selectivity.[1][2]

However, the power of LC-MS is only as reliable as the validation that underpins the analytical method. A robustly validated method ensures that the data generated is accurate, reproducible, and fit for its intended purpose, be it for pharmacokinetic studies, impurity profiling, or quality control.[2][3] This guide, written from the perspective of a seasoned application scientist, provides an in-depth exploration of the validation process for an LC-MS method for N-arylpyrrolidinone detection. We will not only detail the "what" and "how" of each validation parameter but also the critical "why," offering insights into the scientific rationale behind each experimental choice. Furthermore, we will compare the performance of LC-MS with alternative analytical techniques, providing a comprehensive overview to inform your method selection and development strategies.

The Foundation of Trust: Why Method Validation is Non-Negotiable

Bioanalytical method validation is the documented process of demonstrating that an analytical procedure is reliable and fit for quantifying analytes in biological matrices under defined conditions.[3] For regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), validated bioanalytical methods are a prerequisite for the submission of data from nonclinical and clinical studies.[2][4] The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation, ensuring that a method validated in one region is accepted worldwide.[4]

The ultimate goal of validation is to establish with a high degree of assurance that the method will consistently produce results that are accurate and precise. This is the bedrock upon which the safety and efficacy of new pharmaceutical products are built.

The Anatomy of a Validated LC-MS Method: A Parameter-by-Parameter Breakdown

A full validation of a bioanalytical method encompasses a suite of experiments designed to test the performance characteristics of the assay. The following sections will delve into each of these critical parameters, explaining their significance and providing a detailed protocol for their evaluation.

Specificity and Selectivity: The Art of Seeing Only What Matters

In the complex milieu of a biological matrix, the ability of an analytical method to unequivocally measure the analyte of interest without interference from other components is paramount. This is the essence of specificity and selectivity.

  • Why it's critical: Endogenous matrix components, metabolites, or co-administered drugs can potentially interfere with the analyte's signal, leading to inaccurate quantification. A selective method ensures that the signal being measured is solely from the N-arylpyrrolidinone of interest.

  • Causality behind the experiment: By analyzing multiple sources of blank matrix, we challenge the method's ability to distinguish the analyte from the background noise. Spiking the matrix with the analyte and potential interfering substances at their expected concentrations provides a direct measure of the method's specificity.

Experimental Protocol: Specificity and Selectivity

  • Blank Matrix Analysis:

    • Source at least six different lots of the target biological matrix (e.g., human plasma).

    • Process and analyze each blank lot according to the developed sample preparation and LC-MS method.

    • Acceptance Criteria: The response of any interfering peak at the retention time of the N-arylpyrrolidinone should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response at the retention time of the internal standard (IS) should be less than 5% of the IS response in the LLOQ standard.

  • Analyte and Potential Interferences Analysis:

    • Prepare a sample of the N-arylpyrrolidinone at the LLOQ concentration in a representative blank matrix.

    • Prepare separate samples of potential interfering substances (e.g., known metabolites, structurally similar compounds, commonly co-administered drugs) at their expected physiological or therapeutic concentrations in the same blank matrix.

    • Analyze all samples.

    • Acceptance Criteria: The presence of potential interfering substances should not affect the quantification of the N-arylpyrrolidinone at the LLOQ.

Linearity and Range: Defining the Boundaries of Accurate Measurement

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.

  • Why it's critical: A linear relationship between concentration and response is the foundation for accurate quantification. The defined range ensures that the method is reliable for the expected concentrations of the N-arylpyrrolidinone in the study samples.

  • Causality behind the experiment: By analyzing a series of calibration standards prepared at different concentrations, we can establish the mathematical relationship between the instrument response and the analyte concentration. The use of a weighting factor (e.g., 1/x or 1/x²) in the regression analysis is often necessary to compensate for heteroscedasticity, where the variance of the data is not constant across the concentration range.

Experimental Protocol: Linearity and Range

  • Preparation of Calibration Standards:

    • Prepare a series of at least six to eight non-zero calibration standards by spiking blank matrix with known concentrations of the N-arylpyrrolidinone. The range should encompass the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analysis and Regression:

    • Analyze the calibration standards in at least three independent runs.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis, typically with a weighting factor.

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥ 0.99.

      • The back-calculated concentrations of at least 75% of the non-zero standards (and a minimum of six) must be within ±15% of their nominal values (±20% for the LLOQ).

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These two parameters are the ultimate indicators of a method's reliability.

  • Causality behind the experiment: By analyzing Quality Control (QC) samples at multiple concentration levels in replicate, both within a single analytical run (intra-day) and across different days (inter-day), we can assess the method's accuracy and precision under typical operating conditions.

Experimental Protocol: Accuracy and Precision

  • Preparation of QC Samples:

    • Prepare QC samples in blank matrix at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC (mid-range)

      • High QC (near the ULOQ)

  • Intra-day (Within-run) Accuracy and Precision:

    • Analyze at least five replicates of each QC level in a single analytical run.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Inter-day (Between-run) Accuracy and Precision:

    • Analyze at least three replicates of each QC level in at least three different analytical runs on at least two different days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The %CV should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Why it's critical: The LLOQ defines the lower boundary of the analytical range and must be sensitive enough to measure the lowest expected concentrations of the N-arylpyrrolidinone in the study.

  • Causality behind the experiment: The LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision.

Experimental Protocol: LLOQ Determination

  • Establishment: The LLOQ is determined as the lowest concentration on the calibration curve that consistently meets the accuracy and precision criteria (within ±20% of the nominal value and a %CV ≤ 20%).

  • Signal-to-Noise Ratio: While not always a strict requirement, a signal-to-noise ratio of at least 5 is generally expected for the LLOQ.

Stability: Ensuring Analyte Integrity from Collection to Analysis

Stability experiments are crucial to demonstrate that the concentration of the N-arylpyrrolidinone does not change from the time of sample collection to the time of analysis.

  • Why it's critical: Degradation of the analyte can lead to underestimation of its true concentration.

  • Causality behind the experiment: By subjecting QC samples to various storage and handling conditions that mimic the entire lifecycle of a study sample, we can identify any potential stability issues.

Experimental Protocol: Stability

  • Freeze-Thaw Stability: Analyze low and high QC samples after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples left at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage duration of the study samples.

  • Stock Solution Stability: Evaluate the stability of the N-arylpyrrolidinone and internal standard stock solutions under their storage conditions.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

To better understand the interconnectedness of these validation parameters, the following diagram illustrates a typical workflow for LC-MS method validation.

G cluster_0 Method Development cluster_2 Sample Analysis Analyte & Matrix Selection Analyte & Matrix Selection LC & MS Optimization LC & MS Optimization Analyte & Matrix Selection->LC & MS Optimization Sample Preparation Sample Preparation LC & MS Optimization->Sample Preparation Specificity_Selectivity Specificity & Selectivity Sample Preparation->Specificity_Selectivity Linearity_Range Linearity & Range Specificity_Selectivity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LLOQ_LOD LLOQ & LOD Accuracy_Precision->LLOQ_LOD Stability Stability LLOQ_LOD->Stability Routine Sample Analysis Routine Sample Analysis Stability->Routine Sample Analysis Data Reporting Data Reporting Routine Sample Analysis->Data Reporting

Caption: A streamlined workflow for the development and validation of an LC-MS method.

Logical Interdependencies of Validation Parameters

The validation parameters are not independent entities but are logically interconnected. A failure in one parameter can have cascading effects on others.

G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Reliable_Data Reliable Data Specificity->Reliable_Data Accuracy Accuracy Linearity->Accuracy Foundation for quantification LLOQ LLOQ Accuracy->LLOQ Defines lower limit Accuracy->Reliable_Data Precision Precision Precision->Accuracy Affects consistency of mean Precision->LLOQ Defines lower limit Precision->Reliable_Data LLOQ->Reliable_Data Defines quantifiable range Stability Stability Stability->Accuracy Ensures analyte integrity Stability->Reliable_Data

Caption: The logical relationship between key LC-MS method validation parameters.

Comparing Analytical Techniques for N-Arylpyrrolidinone Detection

While LC-MS is often the preferred method, other analytical techniques can also be employed for the detection of N-arylpyrrolidinones. The choice of technique depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the matrix, and available instrumentation.

FeatureLC-MS/MSHPLC-UVGas Chromatography (GC-FID/NPD)
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation followed by detection based on UV absorbance.Chromatographic separation of volatile compounds followed by flame ionization or nitrogen-phosphorus detection.
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern).Moderate (potential for interference from co-eluting compounds with similar UV spectra).High (especially with NPD for nitrogen-containing compounds).
Sensitivity (Typical LLOQ) Very High (pg/mL to low ng/mL).Moderate (high ng/mL to µg/mL).High (ng/mL range).
Sample Throughput High, with fast chromatography.Moderate to High.Moderate (can be slower due to longer run times).
Matrix Effects Potential for ion suppression or enhancement, requires careful management.Less susceptible to matrix effects compared to MS.Can be affected by non-volatile matrix components.
Compound Suitability Broad applicability to a wide range of polar and non-polar compounds.Suitable for compounds with a UV chromophore.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar N-arylpyrrolidinones.[5]
Cost & Complexity High initial investment and operational complexity.Lower cost and simpler operation.Moderate cost and complexity.

Table 1: Comparison of Analytical Techniques for N-Arylpyrrolidinone Detection

A Case Study: Hypothetical Validation Data for an N-Arylpyrrolidinone by LC-MS/MS

To provide a practical context, the following table presents hypothetical but realistic validation data for the determination of a novel N-arylpyrrolidinone drug candidate in human plasma.

Validation ParameterAcceptance CriteriaHypothetical ResultsPass/Fail
Specificity No significant interference at the retention times of the analyte and IS in 6 blank plasma lots.No interferences >20% of LLOQ for analyte and >5% for IS.Pass
Linearity (Range: 0.5 - 500 ng/mL) r² ≥ 0.99; back-calculated concentrations within ±15% (±20% for LLOQ).r² = 0.998; all back-calculated concentrations within acceptance criteria.Pass
Intra-day Accuracy (% Bias) ±15% (±20% for LLOQ)-2.5% to 5.8%Pass
Intra-day Precision (%CV) ≤15% (≤20% for LLOQ)3.1% to 7.9%Pass
Inter-day Accuracy (% Bias) ±15% (±20% for LLOQ)-4.1% to 6.5%Pass
Inter-day Precision (%CV) ≤15% (≤20% for LLOQ)4.5% to 9.2%Pass
LLOQ Accuracy within ±20%, Precision ≤20%Accuracy: 3.2%, Precision: 8.5%Pass
Freeze-Thaw Stability (3 cycles) Mean concentration within ±15% of nominal.Low QC: -5.2%, High QC: -3.8%Pass
Short-Term Stability (8h, RT) Mean concentration within ±15% of nominal.Low QC: -6.1%, High QC: -4.5%Pass
Long-Term Stability (3 months, -80°C) Mean concentration within ±15% of nominal.Low QC: -7.8%, High QC: -6.2%Pass

Table 2: Summary of Hypothetical Validation Data for an N-Arylpyrrolidinone by LC-MS/MS

Conclusion: A Foundation for Confident Decision-Making

The validation of an LC-MS method for the detection of N-arylpyrrolidinones is a rigorous but essential process that ensures the generation of high-quality, reliable, and reproducible data. By understanding the scientific principles behind each validation parameter and meticulously executing the experimental protocols, researchers can have full confidence in their analytical results. This confidence is critical for making informed decisions throughout the drug development lifecycle, from early discovery to regulatory submission and beyond. While LC-MS/MS often stands out as the superior technique due to its high sensitivity and specificity, a thorough understanding of alternative methods like HPLC-UV and GC allows for the selection of the most appropriate analytical tool for the specific task at hand. Ultimately, a well-validated method is not just a regulatory requirement; it is a commitment to scientific integrity and the foundation upon which safe and effective medicines are built.

References

  • Merone, G.M., et al. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Anal. Chem., 93, 16308–16313. [Link]

  • Bioanalytical method development is an essential process in pharmaceutical research, biotechnology, and clinical diagnostics. (2024). [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Paal, M., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Clinical Laboratory, 65(9). [Link]

  • Fura, A., et al. (1988). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 427, 25-35. [Link]

  • Paal, M., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Semantic Scholar. [Link]

  • Pawar, S. et al. (2025). Bioanalytical Method Development and Validation. Asian Journal of Pharmaceutical Research and Development, 13(3), 167-179. [Link]

  • An Overview on Bio-analytical Method Development and Validation. (2021). International Journal of All Research Education and Scientific Methods. [Link]

  • Boumba, V.A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371. [Link]

  • Saritha, V. (2023). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PHARMACOKINETIC STUDIES. International Journal of Novel Research and Development, 8(5), b242-b251. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). Molecules. [Link]

  • Impurity Identification and profiling in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]

  • Parmar, V. V., Desai, S. S., & Vaja, T. M. (2014). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Indian journal of pharmaceutical sciences, 76(4), 353–357. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). Spectroscopy Online. [Link]

  • A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. (2025). ResearchGate. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]

  • Parmar, V., Desai, S., & Vaja, T. (2014). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Semantic Scholar. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025). LinkedIn. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. (2023). Arabian Journal of Chemistry. [Link]

  • Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. (2019). EUROPEAN ACADEMIC RESEARCH. [Link]

  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of Iloperidone in Pharmaceutical Dosage Form. (2025). ResearchGate. [Link]

Sources

Definitive Guide to Reference Standards for 1-(4-Acetylphenyl)pyrrolidin-2-one Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of reference standards for 1-(4-Acetylphenyl)pyrrolidin-2-one and its associated impurities. This document is designed for analytical chemists and pharmaceutical researchers requiring precise impurity profiling for N-aryl lactam intermediates.

Introduction: The Criticality of N-Aryl Pyrrolidinone Purity

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1) is a pivotal building block in the synthesis of advanced pharmaceutical intermediates, particularly for Racetam-class nootropics and Factor Xa inhibitors that utilize the N-aryl lactam scaffold. Its structural integrity—specifically the stability of the pyrrolidone ring and the reactivity of the acetyl group—makes it a critical quality attribute (CQA) in downstream API synthesis.

The presence of structurally related impurities in this intermediate can lead to difficult-to-remove byproducts in the final drug substance, potentially triggering genotoxic alerts or failing ICH Q3A(R2) thresholds. This guide compares the available reference standard grades for its key impurities and establishes a robust analytical framework for their detection.

Impurity Profile & Origin Analysis

To select the correct reference standard, one must first understand the genesis of the impurity. The synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one typically proceeds via two primary routes:

  • Cyclization: Reaction of 4-aminoacetophenone with

    
    -butyrolactone (GBL) or 4-chlorobutyryl chloride.
    
  • C-N Coupling: Copper-catalyzed Ullmann-type coupling of 4-bromoacetophenone with 2-pyrrolidone.

Key Impurity Targets

The following impurities are the most critical for monitoring, requiring high-fidelity reference standards:

Impurity IDCompound NameOrigin MechanismCriticality
Imp-A 4-Aminoacetophenone Unreacted Starting Material (Route 1)High: Genotoxic potential (aniline derivative).
Imp-B 1-(4-Acetylphenyl)pyrrolidine-2,5-dione Oxidation/Side Reaction (Succinimide formation)Medium: Structural isomer; difficult to separate by HPLC.
Imp-C 1-Phenylpyrrolidin-2-one Deacetylation or Dehalogenation (Route 2)Medium: Reduces yield; indicates harsh reaction conditions.
Imp-D 4-Bromoacetophenone Unreacted Starting Material (Route 2)High: Alkylating agent; potential mutagen.
Visualization: Impurity Genesis Pathway

The following diagram illustrates the synthetic pathways and the specific points where these impurities are introduced.

G SM1 4-Aminoacetophenone Product 1-(4-Acetylphenyl) pyrrolidin-2-one SM1->Product Cyclization ImpA Imp-A: Residual SM1 SM1->ImpA Incomplete Rxn ImpB Imp-B: Succinimide Analog SM1->ImpB Over-oxidation SM2 4-Bromoacetophenone SM2->Product Cu-Catalyzed Coupling ImpC Imp-C: De-acetylated SM2->ImpC Side Rxn (De-acetylation) ImpD Imp-D: Residual SM2 SM2->ImpD Incomplete Rxn Reagent1 GBL / 4-Cl-Butyryl Cl Reagent1->Product Reagent2 2-Pyrrolidone Reagent2->Product

Figure 1: Synthetic origin of key impurities in 1-(4-Acetylphenyl)pyrrolidin-2-one production.

Comparative Analysis of Reference Standards

Selecting the right grade of reference standard is a balance between regulatory requirements (GMP vs. R&D) and cost.

Reference Standard Grades Comparison
FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Chemical / Building Block
Intended Use Method Validation (ICH Q2) , Quantitation of Critical Impurities.Routine QC testing, System Suitability.Early-stage synthesis, qualitative ID only.
Purity >99.5% (Mass Balance)>98.0% (Area %)>95.0% (Area %)
Traceability NIST/USP/EP Traceable.Traceable to internal primary standard.None.
CoA Data HNMR, HPLC, MS, qNMR , Water (KF), ROI, Residual Solvents.HNMR, HPLC, MS.[1][2]HNMR, HPLC (maybe).
Uncertainty Explicitly stated (e.g., ±0.3%).Not stated.Unknown.
Recommendation Mandatory for Imp-A & Imp-D (Genotoxic potential).Acceptable for Imp-B & Imp-C.Avoid for quantitative impurity profiling.
Expert Insight: The "Succinimide" Trap

Imp-B (Succinimide analog) is structurally very similar to the target pyrrolidone. Standard C18 columns often fail to resolve these two if the gradient is too steep.

  • Recommendation: Do not rely on a Research Grade standard for Imp-B. Research grade materials often contain 1-5% of the pyrrolidone target as a contaminant, making it impossible to determine the true retention time (RT) and response factor (RF) accurately. Use a Secondary Analytical Standard at minimum to ensure the peak you see is actually the impurity.

Experimental Protocol: Validated HPLC Method

This protocol is designed to separate the target compound from its critical impurities (A, B, C, and D) with a resolution (


) > 2.0.
Chromatographic Conditions
  • Instrument: UHPLC or HPLC with PDA detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Imp-A, Imp-B)
20.01090Wash (Elute Imp-D)
22.01090Hold
22.1955Re-equilibration
28.0955End
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Imp-B  (Succinimide) and Target  (Pyrrolidone).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak.
    
  • Precision: %RSD < 2.0% for 6 replicate injections of the Standard Solution.

  • Sensitivity (S/N): > 10 for the LOQ solution (0.05% level).

Workflow Visualization

The following diagram outlines the analytical decision tree for qualifying a batch of 1-(4-Acetylphenyl)pyrrolidin-2-one.

Analysis Sample Crude Batch Sample Prep Sample Prep: 1 mg/mL in 50:50 ACN:H2O Sample->Prep HPLC HPLC Analysis (Gradient Method) Prep->HPLC Decision1 Imp-A (Amine) > 0.1%? HPLC->Decision1 Decision2 Imp-B (Succinimide) > 0.15%? Decision1->Decision2 No Fail Reject / Recrystallize Decision1->Fail Yes Action1 Action: Check Starting Material Quality (4-Aminoacetophenone) Decision1->Action1 Yes (Root Cause) Pass Release Batch Decision2->Pass No Decision2->Fail Yes Action2 Action: Check Reaction Temp (Too High = Oxidation) Decision2->Action2 Yes (Root Cause)

Figure 2: Quality Control decision tree for impurity analysis.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (2025).[3] 1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1) Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Link directs to compound search).

  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist’s Guide to the Proper Disposal of 1-(4-Acetylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to encompass their entire lifecycle, including safe handling and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Acetylphenyl)pyrrolidin-2-one, a compound frequently used in research and development. The procedures outlined here are synthesized from established regulatory guidelines and safety data for structurally similar molecules, ensuring a conservative and safety-first approach. Adherence to these protocols is essential for protecting laboratory personnel, ensuring environmental integrity, and maintaining full regulatory compliance.

This document is intended for researchers, scientists, and drug development professionals. It is crucial to recognize that this guide supplements, but does not replace, your institution's specific Environmental Health & Safety (EHS) protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Identification and Precautionary Assessment

Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(4-Acetylphenyl)pyrrolidin-2-one is not always available, a precautionary assessment based on its structural class—pyrrolidinones—is a cornerstone of laboratory safety. Analogs such as 2-Pyrrolidinone and N-Methyl-2-pyrrolidone (NMP) are known to cause skin and serious eye irritation, with some compounds in this class flagged for potential reproductive toxicity.[1][2][3][4] Therefore, all waste containing this compound must be treated as hazardous.

Hazard ClassificationPotential Risks & DescriptionPrimary Mitigation Strategy
Health Hazards Causes skin and serious eye irritation.[3][5] May be harmful if swallowed or inhaled.[6] Some structural analogs may damage fertility or the unborn child.[1][2][4]Wear appropriate Personal Protective Equipment (PPE). Handle only in well-ventilated areas or a chemical fume hood.
Physical Hazards While some pyrrolidinone derivatives are combustible, the specific flammability of this compound is not well-documented.[2][4] A conservative approach is to keep it away from heat and ignition sources.Store away from open flames, sparks, and hot surfaces.
Environmental Hazards Should not be released into the environment, as related compounds can be harmful to aquatic life.[6][7] Improper disposal can contaminate soil and water.[8]Do not dispose of down the drain or in regular trash. All waste must be collected and disposed of through a licensed hazardous waste contractor.

Personal Protective Equipment (PPE)

Before handling any waste containing 1-(4-Acetylphenyl)pyrrolidin-2-one, the following minimum PPE is mandatory to mitigate the risks of exposure.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.

  • Safety Goggles: ANSI Z87.1-compliant safety goggles are required to protect against splashes.

  • Laboratory Coat: A full-length lab coat must be worn to protect against skin contact.

  • Closed-Toe Shoes: Footwear that fully covers the foot is required in all laboratory settings.

Waste Characterization and Segregation: The Foundation of Safe Disposal

The first critical step in the disposal process is to correctly characterize and segregate the waste at the point of generation.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.[9][10]

Waste Streams for 1-(4-Acetylphenyl)pyrrolidin-2-one:

  • Unused/Expired Pure Compound: The original container with the pure chemical.

  • Contaminated Solid Waste: Items such as used gloves, weigh boats, filter paper, and silica gel contaminated with the compound.

  • Contaminated Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions, dissolved in organic solvents.

Segregation Protocol:

  • Keep pyrrolidinone-based waste separate from strong oxidizing agents, strong acids, and strong bases.[1]

  • Halogenated and non-halogenated solvent waste should be collected in separate containers unless your institution's EHS protocol specifies otherwise.

  • Never mix aqueous waste with organic solvent waste.

Step-by-Step Disposal Protocol

All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[2] The following protocol details the steps for preparing the waste for pickup.

Step 1: Container Selection

Proper containment is non-negotiable. The container must be chemically compatible with the waste it holds and be free of damage or leaks.[8][9]

  • For Liquid Waste: Use a designated, leak-proof hazardous waste container, often a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Never fill a liquid waste container more than 90% full to allow for vapor expansion.[9]

  • For Solid Waste: Use a sturdy, sealable container, such as a plastic pail or a double-bagged, puncture-resistant bag specifically designated for solid chemical waste.

Step 2: Waste Accumulation
  • Pure Compound: If the original container is being disposed of, ensure the cap is tightly sealed. Do not open it.

  • Liquid Waste: Carefully pour the liquid waste into the designated container using a funnel. Do not leave the funnel in the container, as the container must be kept closed at all times except when adding waste.[11]

  • Solid Waste: Place all contaminated solid materials directly into the designated solid waste container.

Step 3: Labeling

Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for safe handling.[10]

  • As soon as you begin accumulating waste in a container, affix a "HAZARDOUS WASTE" label.[9][11]

  • Clearly write the full chemical name: "1-(4-Acetylphenyl)pyrrolidin-2-one". Do not use abbreviations or chemical formulas.[11]

  • List all other constituents in the container, including solvents, with their approximate percentages.

  • Record the date you started accumulating waste in the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][11]

  • The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.[9]

  • Ensure incompatible waste containers are segregated within the SAA.[9]

Step 5: Arranging for Disposal
  • Once the waste container is 90% full or has reached the institutional time limit for accumulation (often six months for academic labs), contact your institution's EHS department to schedule a waste pickup.[10][11]

  • Follow their specific procedures for pickup requests and documentation.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Wear Appropriate PPE: Don the PPE detailed in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2][12]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.

  • Clean the Area: Decontaminate the spill surface with soap and water or as directed by your laboratory's specific protocols.

  • Dispose of Materials: The absorbent material and any cleaning supplies are now considered hazardous waste and must be disposed of following the procedures in Section 4.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1-(4-Acetylphenyl)pyrrolidin-2-one waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_final Storage & Disposal A Identify Waste (Solid, Liquid, Pure) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Waste B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label & List All Contents D->E F Store Sealed Container in Secondary Containment (SAA) E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes

Caption: Decision workflow for proper chemical waste disposal.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • Safety data sheet - 2-Pyrrolidinone. (2023, April 11). CPAchem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Acetylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Acetylphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.